3,6-Diacetyl-9-methyl-9H-carbazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-acetyl-9-methylcarbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINUGYQZSCXUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347271 | |
| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-98-3 | |
| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 3,6-Diacetyl-9-methyl-9H-carbazole
An In-Depth Technical Guide to 3,6-Diacetyl-9-methyl-9H-carbazole
Foreword: The Carbazole Core in Modern Chemistry
The carbazole heterocycle is a privileged scaffold in materials science and medicinal chemistry. Its rigid, planar, and electron-rich π-conjugated system imparts unique photophysical and electronic properties, making its derivatives essential components in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters.[1] The strategic functionalization of the carbazole core, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of these properties. This guide provides a detailed examination of a specific, synthetically valuable derivative: 3,6-Diacetyl-9-methyl-9H-carbazole. We will dissect its structural, physicochemical, and reactive characteristics to provide researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecule.
Molecular Identity and Structural Elucidation
3,6-Diacetyl-9-methyl-9H-carbazole is a symmetrically substituted carbazole derivative. The introduction of acetyl groups at the electron-rich 3 and 6 positions significantly influences the molecule's electronic profile and provides reactive handles for further chemical elaboration. The methylation at the 9-position (the nitrogen atom) enhances solubility in organic solvents and prevents N-H related hydrogen bonding, which is often crucial for processing in organic electronics.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 1-(6-acetyl-9-methylcarbazol-3-yl)ethanone | PubChem[2] |
| CAS Number | 1483-98-3 | PubChem[2] |
| Molecular Formula | C₁₇H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 265.31 g/mol | PubChem[2] |
| Exact Mass | 265.110278721 Da | PubChem[2] |
| InChIKey | RINUGYQZSCXUFU-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C | PubChem[2] |
| XLogP3-AA | 2.7 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and logical approach for the synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole is the Friedel-Crafts acylation of 9-methyl-9H-carbazole. The carbazole ring is an activated aromatic system, and electrophilic substitution occurs preferentially at the 3 and 6 positions due to electronic stabilization of the intermediate sigma complex.
The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical. It coordinates with the acetyl chloride, generating a highly electrophilic acylium ion which then attacks the carbazole ring. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or nitrobenzene. Using a slight excess of acetyl chloride and AlCl₃ ensures disubstitution.
Experimental Protocol: Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 9-methyl-9H-carbazole (1 eq.).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas.
-
Solvent & Catalyst: Add anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) portion-wise, ensuring the temperature remains low.
-
Reagent Addition: Add acetyl chloride (2.2 eq.) dropwise to the cooled, stirring suspension over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates any remaining reactants.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.
Physicochemical & Spectroscopic Profile
The definitive characterization of a novel or synthesized compound relies on a suite of analytical techniques. While some experimental data for this specific molecule is sparse, a robust profile can be constructed from public databases and by drawing logical comparisons to structurally similar compounds.
Table 2: Summary of Physical and Spectroscopic Data
| Property | Data / Expected Characteristics | Rationale / Reference |
| Appearance | White to off-white crystalline solid. | Based on related compounds like 3,6-diacetyl-9-ethyl-9H-carbazole.[3] |
| Melting Point | Not reported. Expected to be a high-melting solid. | Symmetrical, planar molecules often exhibit strong crystal packing. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). Insoluble in water and alkanes. | The N-methyl group and acetyl functions enhance polarity over the parent carbazole. |
| Mass Spec (EI) | M⁺ at m/z = 265. Base peak at m/z = 250 [M-CH₃]⁺. | Data from PubChem, indicating loss of a methyl radical is a favored fragmentation pathway.[2] |
| ¹H NMR (Predicted) | δ ~8.5-8.8 (s, H4/H5), ~8.0-8.2 (d, H2/H7), ~7.5-7.7 (d, H1/H8), ~3.9 (s, 3H, N-CH₃), ~2.7 (s, 6H, COCH₃). | Chemical shifts are estimated based on the deshielding effects of acetyl groups and typical values for 3,6-disubstituted carbazoles.[1] |
| ¹³C NMR (Predicted) | δ ~197 (C=O), ~142-144 (C-N), ~120-130 (aromatic CH), ~120-125 (aromatic C-C=O), ~30 (N-CH₃), ~27 (COCH₃). | Estimated from standard chemical shift tables and data for similar carbazole structures. |
| IR Spectroscopy | Strong C=O stretch at ~1670-1685 cm⁻¹. Aromatic C=C stretches at ~1600, 1470 cm⁻¹. C-H stretches (aromatic & aliphatic) ~2900-3100 cm⁻¹. | The ketone carbonyl stretch is the most prominent and diagnostic peak. |
Analytical Workflow for Structural Confirmation
The validation of the synthesized product's identity and purity is a non-negotiable step. The logical flow of analysis ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.
Caption: A logical workflow for the complete analytical characterization of the title compound.
Chemical Reactivity and Synthetic Potential
The true value of 3,6-Diacetyl-9-methyl-9H-carbazole lies in its potential as a versatile building block. The two acetyl groups serve as primary sites for a wide range of chemical transformations.
-
Reactions at the Carbonyl Group: The ketone functionalities can undergo nucleophilic addition reactions. For example, reduction with sodium borohydride (NaBH₄) would yield the corresponding diol. Grignard or organolithium reagents could be used to introduce further alkyl or aryl substituents.
-
Condensation Reactions: The α-methyl protons of the acetyl groups are weakly acidic and can be deprotonated with a suitable base (e.g., NaOH or LDA) to form an enolate. This enolate can then participate in aldol or Claisen-Schmidt condensation reactions with aldehydes to create extended π-conjugated systems, such as chalcone-like structures.[4] This is a powerful strategy for red-shifting the absorption and emission properties of the carbazole core.
-
Oxidation Reactions: The haloform reaction (using iodine and NaOH, for instance) could convert the terminal acetyl groups into carboxylic acids, transforming the molecule into 9-methyl-9H-carbazole-3,6-dicarboxylic acid, a valuable ligand for creating metal-organic frameworks (MOFs).[5]
-
Electrophilic Substitution on the Ring: While the acetyl groups are deactivating, the carbazole core remains sufficiently electron-rich to potentially undergo further electrophilic substitution (e.g., nitration, halogenation) at the remaining vacant positions (1, 2, 7, 8), although this would require forcing conditions.
Conclusion and Future Outlook
3,6-Diacetyl-9-methyl-9H-carbazole is more than just a catalog chemical; it is a strategically designed platform molecule. Its symmetrical structure, coupled with the versatile reactivity of the acetyl groups, makes it an ideal starting material for developing advanced functional materials. Its physical properties—N-methylation for solubility and a rigid core for thermal stability—are highly desirable for applications in organic electronics. Researchers in materials science can leverage this compound to synthesize novel dyes, polymers, and small-molecule emitters, while those in medicinal chemistry can use it as a scaffold for building complex, biologically active molecules. This guide serves as a foundational resource, providing the necessary data and scientific rationale to unlock the full potential of this valuable carbazole derivative.
References
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MDPI. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank. Available at: [Link]
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Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry. Available at: [Link]
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ResearchGate. (2013). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ChemInform. Available at: [Link]
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Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure. Available at: [Link]
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Hu, B. B., et al. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E. Available at: [Link]
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The Royal Society of Chemistry. (2017). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions. Available at: [Link]
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PubChem. 3,6-Diacetyl-9-methyl-9H-carbazole. National Center for Biotechnology Information. Available at: [Link]
-
Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,6-Diacetyl-9-methyl-9H-carbazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3,6-Diacetyl-9-methyl-9H-carbazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offering predicted chemical shifts, multiplicity patterns, and coupling constants. The guide also outlines a rigorous, self-validating experimental protocol for the acquisition of high-quality NMR data. Visual aids, including a detailed molecular structure and a workflow diagram, are provided to enhance understanding. This document serves as a practical reference for the characterization and quality control of this important carbazole derivative.
Introduction: The Significance of 3,6-Diacetyl-9-methyl-9H-carbazole and NMR Spectroscopy
3,6-Diacetyl-9-methyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound with a rich history in medicinal chemistry and materials science. The introduction of acetyl groups at the 3 and 6 positions, along with a methyl group on the nitrogen atom, significantly influences the molecule's electronic properties and potential biological activity. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule is unparalleled. For a molecule like 3,6-Diacetyl-9-methyl-9H-carbazole, ¹H and ¹³C NMR are indispensable tools for confirming its identity and purity. This guide will provide a detailed predictive analysis of its NMR spectra, grounded in established principles and data from related structures.
Molecular Structure and Symmetry Considerations
The structure of 3,6-Diacetyl-9-methyl-9H-carbazole, with the IUPAC name 1-(6-acetyl-9-methylcarbazol-3-yl)ethanone, possesses a C₂ symmetry axis passing through the nitrogen atom and bisecting the C4a-C4b and C9a-C12 bonds. This symmetry has profound implications for the NMR spectra, as it renders certain protons and carbons chemically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra will be fewer than the total number of protons and carbons in the molecule.
Molecular Structure with Numbering Scheme
Caption: Molecular structure of 3,6-Diacetyl-9-methyl-9H-carbazole with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display five distinct signals due to the molecule's symmetry. The aromatic region will feature three signals corresponding to the six aromatic protons, while the aliphatic region will show two singlets for the N-methyl and the two equivalent acetyl methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-5 | ~8.6 - 8.8 | d | ~1.5 (⁴J) | 2H |
| H-2, H-7 | ~8.1 - 8.3 | dd | ~8.5 (³J), ~1.5 (⁴J) | 2H |
| H-1, H-8 | ~7.5 - 7.7 | d | ~8.5 (³J) | 2H |
| N-CH₃ | ~3.9 - 4.1 | s | - | 3H |
| COCH₃ | ~2.7 - 2.9 | s | - | 6H |
Justification of Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-1 to H-8):
-
H-4 and H-5: These protons are situated ortho to the electron-withdrawing acetyl groups and are also deshielded by the lone pair of the nitrogen atom. This combination of effects is expected to shift their resonance significantly downfield, appearing as the most deshielded aromatic protons. They will appear as a doublet due to a small four-bond (meta) coupling to H-2 and H-7, respectively.[1][2]
-
H-2 and H-7: These protons are meta to the acetyl groups and ortho to the carbazole ring fusion. They will experience deshielding from the acetyl groups, though to a lesser extent than H-4 and H-5. Each will be split into a doublet of doublets due to a large three-bond (ortho) coupling with H-1 and H-8, and a smaller four-bond (meta) coupling with H-4 and H-5.[2][3][4]
-
H-1 and H-8: These protons are the most shielded of the aromatic protons as they are furthest from the electron-withdrawing acetyl groups. They will appear as doublets due to ortho coupling with H-2 and H-7.[5][6]
-
-
Aliphatic Protons:
-
N-CH₃: The methyl group attached to the nitrogen atom is expected to resonate as a sharp singlet in the range of 3.9-4.1 ppm. The chemical shift is influenced by the aromatic nature of the carbazole ring system.
-
COCH₃: The two acetyl methyl groups are chemically equivalent due to the molecule's symmetry and will therefore give rise to a single, sharp singlet integrating to six protons. The proximity to the electron-withdrawing carbonyl group will shift this signal downfield compared to a typical alkyl methyl group.
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon(s) | Predicted δ (ppm) |
| C=O | ~197 - 200 |
| C-4a, C-4b | ~140 - 142 |
| C-3, C-6 | ~131 - 133 |
| C-9a, C-12 | ~128 - 130 |
| C-2, C-7 | ~123 - 125 |
| C-4, C-5 | ~122 - 124 |
| C-1, C-8 | ~110 - 112 |
| N-CH₃ | ~29 - 31 |
| COCH₃ | ~26 - 28 |
Justification of Predicted Chemical Shifts:
-
Carbonyl Carbons (C=O): The carbonyl carbons of the acetyl groups are expected to be the most deshielded, appearing at the lowest field in the spectrum, typically in the 197-200 ppm range.[7][8][9][10]
-
Aromatic Carbons:
-
C-4a, C-4b, C-9a, C-12: These are quaternary carbons involved in the ring fusions. Their chemical shifts are influenced by their position within the aromatic system.
-
C-3, C-6: These carbons are directly attached to the electron-withdrawing acetyl groups and are therefore expected to be significantly deshielded.
-
C-2, C-7, C-4, C-5, C-1, C-8: The remaining aromatic carbons will resonate in the typical aromatic region (110-140 ppm). Their precise chemical shifts are influenced by their proximity to the nitrogen atom and the acetyl substituents.[11][12]
-
-
Aliphatic Carbons:
-
N-CH₃: The carbon of the N-methyl group will appear in the aliphatic region, with a chemical shift characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system.
-
COCH₃: The carbons of the two equivalent acetyl methyl groups will resonate at a higher field compared to the N-methyl carbon, in a region typical for methyl ketones.
-
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.
Workflow for NMR Data Acquisition and Analysis
Caption: A stepwise workflow for the acquisition and analysis of NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3,6-Diacetyl-9-methyl-9H-carbazole. The exact mass should be recorded for potential quantitative analysis.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[13][14]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during data acquisition.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved spectral lines.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-10 ppm).[15]
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[15]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Reference the chemical shifts to the internal standard (TMS).
-
Conclusion
This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectral analysis of 3,6-Diacetyl-9-methyl-9H-carbazole. The predicted chemical shifts, multiplicities, and coupling constants, derived from established NMR principles and data from analogous compounds, offer a robust basis for the structural confirmation of this molecule. The outlined experimental protocol provides a standardized and self-validating approach to data acquisition, ensuring the generation of high-quality and reliable spectral data. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related carbazole derivatives.
References
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PubChem. (n.d.). 3,6-Diacetyl-9-methyl-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]
- Cao, H., Dou, M., Lyu, Z., Wang, Y., Pedersen, C. M., & Qiao, Y. (2022).
-
ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. ChemHelpASAP. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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PubMed. (n.d.). Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. Retrieved from [Link]
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ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]
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Mass Spectrometry Analysis of 3,6-Diacetyl-9-methyl-9H-carbazole: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,6-Diacetyl-9-methyl-9H-carbazole, a significant carbazole derivative with potential applications in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's properties, synthesis, and detailed methodologies for its characterization by mass spectrometry. The guide delves into sample preparation, recommended instrumentation parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a thorough analysis of its fragmentation patterns. The protocols described herein are designed to be self-validating, providing a robust starting point for method development and routine analysis.
Introduction to 3,6-Diacetyl-9-methyl-9H-carbazole
Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest due to their unique electronic, optical, and biological properties. Their rigid, planar structure and electron-rich nature make them valuable scaffolds in the design of functional materials and pharmacologically active agents. 3,6-Diacetyl-9-methyl-9H-carbazole (Figure 1) is a synthetically derived carbazole featuring acetyl groups at the 3 and 6 positions and a methyl group on the nitrogen atom. The introduction of acetyl groups can significantly influence the molecule's polarity, solubility, and potential for further chemical modification, while the N-methylation prevents hydrogen bonding and can alter its biological activity and solubility.
Accurate and reliable analytical methods are paramount for the characterization and quantification of such compounds in various matrices. Mass spectrometry, with its high sensitivity and specificity, stands out as a primary tool for the structural elucidation and quantification of 3,6-Diacetyl-9-methyl-9H-carbazole. This guide will provide the fundamental knowledge and practical steps for its analysis.
Chemical Properties
A thorough understanding of the physicochemical properties of 3,6-Diacetyl-9-methyl-9H-carbazole is essential for developing appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₂ | PubChem CID 619588[1] |
| Molecular Weight | 265.31 g/mol | PubChem CID 619588[1] |
| IUPAC Name | 1-(6-acetyl-9-methylcarbazol-3-yl)ethanone | PubChem CID 619588[1] |
| CAS Number | 1483-98-3 | PubChem CID 619588[1] |
Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
The synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole can be achieved through a two-step process involving the N-alkylation of carbazole followed by a Friedel-Crafts acylation.
Step 1: N-methylation of Carbazole
The first step involves the methylation of the nitrogen atom of the carbazole ring. This is a crucial step as it protects the nitrogen and directs the subsequent acylation to the desired 3 and 6 positions. A common method for N-alkylation is the reaction of carbazole with an alkylating agent in the presence of a base.[2]
Protocol:
-
Dissolve carbazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the carbazole nitrogen.
-
Introduce the methylating agent, typically methyl iodide (CH₃I), dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated to yield 9-methyl-9H-carbazole.
Step 2: Friedel-Crafts Acylation of 9-methyl-9H-carbazole
The second step is the di-acetylation of the 9-methyl-9H-carbazole at the 3 and 6 positions. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3]
Protocol:
-
Dissolve 9-methyl-9H-carbazole in a suitable solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Cool the solution in an ice bath.
-
Add a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), portion-wise.
-
Introduce the acylating agent, acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at a low temperature and then warm to room temperature to proceed to completion (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 3,6-Diacetyl-9-methyl-9H-carbazole.
Sources
Electrochemical properties of 3,6-Diacetyl-9-methyl-9H-carbazole
An In-Depth Technical Guide to the Electrochemical Properties of 3,6-Diacetyl-9-methyl-9H-carbazole
Foreword: The Strategic Importance of the Carbazole Scaffold
The carbazole heterocycle is a cornerstone in modern materials science and medicinal chemistry. Its rigid, planar structure combined with a high-lying highest occupied molecular orbital (HOMO) makes it an exceptional electron-donating core.[1][2] This intrinsic property has led to its widespread use in organic light-emitting diodes (OLEDs), photovoltaics, and as a hole-transporting material.[1][3] In the pharmaceutical realm, the carbazole nucleus is present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[4][5]
This guide focuses on a specific, strategically functionalized derivative: 3,6-Diacetyl-9-methyl-9H-carbazole . The deliberate placement of chemical groups at key positions—electron-withdrawing acetyl groups at the C-3 and C-6 positions and a methyl group on the nitrogen atom—profoundly modulates the core electronic structure. Understanding these modulations through electrochemical analysis is paramount for predicting molecular behavior and designing next-generation materials and therapeutics. This document serves as a comprehensive technical exploration of its electrochemical landscape, providing both the foundational theory and field-proven methodologies for its characterization.
Molecular Architecture and Synthesis
The structure of 3,6-Diacetyl-9-methyl-9H-carbazole (PubChem CID: 619588) is defined by key functionalizations that dictate its electrochemical personality.[6]
-
Carbazole Core: The electron-rich aromatic system serves as the primary site for oxidation (electron removal).
-
3,6-Diacetyl Groups: As potent electron-withdrawing groups, the acetyl moieties lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). This has two critical consequences: it increases the potential required to oxidize the carbazole core and introduces accessible reduction sites (electron addition).[7] Furthermore, substitution at these positions sterically hinders the intermolecular reactions, such as dimerization, that can occur with carbazole radical cations, leading to enhanced electrochemical stability and reversibility.[8]
-
9-Methyl Group: The methylation of the nitrogen atom serves two purposes. It enhances solubility in common organic solvents and, crucially, it removes the acidic N-H proton, preventing unwanted side reactions and deprotonation events during electrochemical analysis.[3]
A common and scalable synthetic route to the parent compound, 3,6-diacetyl-9H-carbazole, involves a Friedel-Crafts acylation of 9H-carbazole.[9] Subsequent N-methylation can be achieved under standard conditions to yield the target molecule.
Caption: Synthetic pathway for 3,6-Diacetyl-9-methyl-9H-carbazole.
The Electrochemical Interrogation: Why Cyclic Voltammetry is Essential
To unlock the electronic secrets of a molecule like 3,6-Diacetyl-9-methyl-9H-carbazole, we employ Cyclic Voltammetry (CV) . This elegant and powerful technique is not merely a measurement tool; it is an exploratory method that provides a direct window into the molecule's electronic energy levels and redox stability.[3][10]
Core Insights Gained from CV:
-
Redox Potentials: It precisely measures the voltages at which the molecule undergoes oxidation (loses electrons) and reduction (gains electrons). These potentials are intrinsic properties that govern how the molecule will interact with other species in charge-transfer processes.
-
Frontier Molecular Orbital (FMO) Energies: The oxidation and reduction potentials are directly correlated to the energies of the HOMO and LUMO, respectively.[11] These energy levels are the most critical parameters for predicting a molecule's utility in optoelectronic devices and its reactivity.[12]
-
Electrochemical Stability: By observing the shape of the CV curve and its change over multiple cycles, we can assess the stability of the charged species (radical cations and anions) that are formed. Reversible redox events, where the charged species is stable and can be converted back to its neutral state, are highly desirable for applications like rechargeable batteries or stable organic semiconductors.[8]
The causality behind our experimental choices is paramount. We don't simply follow a recipe; we design a system that ensures the data is clean, reproducible, and directly reflects the properties of the molecule itself.
Caption: Logical workflow from objective to application via CV analysis.
Predicted Electrochemical Profile and FMO Energy Estimation
Based on the molecular structure, we can predict the key features of the cyclic voltammogram for 3,6-Diacetyl-9-methyl-9H-carbazole.
-
Oxidation Event: An irreversible or quasi-reversible oxidation wave is expected at a relatively high positive potential. This corresponds to the removal of an electron from the π-system of the carbazole core to form a radical cation. The electron-withdrawing acetyl groups will shift this oxidation potential to a higher value compared to unsubstituted N-methylcarbazole.[7]
-
Reduction Event: At least one reduction wave is anticipated at negative potentials. This corresponds to the addition of an electron into the LUMO, which will be heavily localized on the electron-accepting diacetyl-carbazole framework.
From the onset potentials of these redox events, we can reliably estimate the HOMO and LUMO energy levels. The use of an internal reference standard, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, is non-negotiable for ensuring data accuracy and comparability across different studies. The Fc/Fc⁺ couple has a well-defined redox potential, and its energy level is commonly assumed to be -4.8 eV relative to the vacuum level.
The governing equations are:
-
E_HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = - [E_onset,red (vs Fc/Fc⁺) + 4.8]
The difference between these values gives the electrochemical HOMO-LUMO gap (E_g), a critical parameter for optoelectronic applications.[13]
Anticipated Quantitative Data
The following table outlines the expected electrochemical parameters. Actual experimental values must be determined empirically following the protocol in Section 4.
| Parameter | Symbol | Expected Value (vs Fc/Fc⁺) | Derived Property | Expected Value (eV) |
| Onset Oxidation Potential | E_onset,ox | > +1.0 V | HOMO Energy | < -5.8 eV |
| Onset Reduction Potential | E_onset,red | ~ -1.8 to -2.2 V | LUMO Energy | ~ -2.6 to -3.0 eV |
| Electrochemical Band Gap | E_g | N/A | HOMO-LUMO Gap | ~ 2.8 to 3.2 eV |
Self-Validating Experimental Protocol: Cyclic Voltammetry
This protocol is designed to be a self-validating system, incorporating checks and calibrations to ensure the trustworthiness of the final data.
Materials and Reagents
-
Analyte: 3,6-Diacetyl-9-methyl-9H-carbazole (~1 mM solution)
-
Solvent: Anhydrous, electrochemical-grade Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBAFB₄) (0.1 M)
-
Reference Standard: Ferrocene (Fc)
-
Electrodes:
-
Working Electrode (WE): Glassy Carbon or Platinum disk (e.g., 3 mm diameter)
-
Reference Electrode (RE): Ag/AgCl (in a salt bridge with the same electrolyte solution) or a silver wire pseudo-reference.
-
Counter Electrode (CE): Platinum wire or gauze.
-
-
Gases: High-purity Argon or Nitrogen for deoxygenation.
Step-by-Step Workflow
-
Electrode Preparation (The Foundation of Good Data):
-
Causality: A pristine electrode surface is non-negotiable for achieving ideal electron transfer kinetics. Contaminants will distort the CV shape and shift potentials.
-
Procedure: Polish the working electrode surface on a polishing pad using successively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, 0.05 µm). Rinse thoroughly with deionized water and the chosen electrochemical solvent (e.g., MeCN) between each step. Sonicate briefly in the solvent to remove any embedded polishing particles. Dry under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare the 0.1 M electrolyte solution by dissolving the supporting salt in the anhydrous solvent in a volumetric flask.
-
Prepare a ~1 mM stock solution of the carbazole analyte in the electrolyte solution.
-
Prepare a separate ~1 mM stock solution of ferrocene in the electrolyte solution.
-
-
Electrochemical Cell Assembly and Deoxygenation:
-
Causality: Dissolved oxygen is electroactive and its reduction can interfere with the analyte's signals, particularly in the negative potential window. It must be rigorously removed.
-
Procedure: Assemble the three electrodes in the electrochemical cell. Add the electrolyte solution (for background scan) or analyte solution. Seal the cell and purge the solution with a gentle stream of Argon or Nitrogen for at least 15-20 minutes. Maintain a blanket of inert gas over the solution for the duration of the experiment.[14]
-
-
Data Acquisition Sequence:
-
Step A: Background Scan (System Validation): Run a CV of the pure electrolyte solution over the full potential range. The resulting voltammogram should be essentially featureless, confirming the purity of the solvent and electrolyte and defining the usable potential window.
-
Step B: Analyte Scan: Add the analyte solution to the cell. Record the CV at a standard scan rate (e.g., 100 mV/s). Sweep from a neutral potential towards positive potentials to record the oxidation, then reverse the scan to a sufficiently negative potential to record the reduction.
-
Step C: Scan Rate Dependence (Mechanistic Insight): Record CVs at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). For a simple reversible process, the peak current will be proportional to the square root of the scan rate. Deviations can indicate coupled chemical reactions.[15]
-
Step D: Internal Reference Calibration (Data Standardization): After analyzing the compound, add a small amount of the ferrocene stock solution directly to the cell. Record the CV again. The reversible wave of the Fc/Fc⁺ couple will now be present. Measure its half-wave potential (E₁/₂) = (E_pa + E_pc)/2. All analyte potentials must be reported relative to this value.
-
-
Data Analysis:
-
Determine the onset potentials for oxidation and reduction by identifying the point where the current begins to deviate from the baseline charging current.
-
Calculate the HOMO and LUMO energies using the equations provided in Section 3.
-
Assess reversibility by measuring the peak-to-peak separation (ΔE_p = E_pa - E_pc). For a one-electron reversible process, ΔE_p is theoretically 59 mV at room temperature.
-
Caption: Step-by-step experimental workflow for Cyclic Voltammetry.
Broader Implications and Future Directions
The electrochemical data for 3,6-Diacetyl-9-methyl-9H-carbazole provides a critical foundation for its strategic deployment.
-
Materials Science: The determined HOMO/LUMO levels will dictate its suitability as a component in optoelectronic devices. A deep HOMO level, as predicted, would suggest high stability against ambient oxidation, making it a potentially robust material for hole-transport or host layers in OLEDs.
-
Drug Development: The redox potentials offer insight into the molecule's ability to participate in biological electron transfer reactions. This is crucial for understanding mechanisms of action related to anti-oxidative or pro-oxidative effects, which are relevant in neurodegenerative diseases and oncology.[5][16]
Future research should be directed towards:
-
Spectroelectrochemistry: This technique couples electrochemical stimulation with spectroscopic measurement (UV-Vis-NIR, EPR) to directly observe the electronic structure of the generated radical ions, providing definitive evidence of their nature.[2][17]
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the molecular orbitals and predict redox potentials, providing a powerful synergy with experimental data to build a comprehensive electronic structure profile.[11]
-
Device Prototyping: Incorporating the molecule into prototype OLEDs or organic solar cells to correlate its fundamental electrochemical properties with actual device performance.
By rigorously applying the principles and protocols outlined in this guide, researchers can confidently characterize the electrochemical landscape of 3,6-Diacetyl-9-methyl-9H-carbazole, paving the way for its intelligent application in cutting-edge technologies.
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Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020-05-12). OSTI.GOV. [Link]
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Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
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Novel carbazole-based ionic liquids and their charge-transfer kinetics pertaining to Marcus theory towards highly efficient redox active electrolytes. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2023). ResearchGate. [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution-deconvolution Transforms. (n.d.). ResearchGate. [Link]
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Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. (n.d.). ScienceDirect. [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA. [Link]
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2022-09-20). MDPI. [Link]
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Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries. (n.d.). Royal Society of Chemistry. [Link]
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Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019-06-05). Frontiers. [Link]
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3,6-Diacetyl-9-methyl-9H-carbazole. (n.d.). PubChem. [Link]
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Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. (2021-04-23). MDPI. [Link]
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Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010-02-12). Wiley Online Library. [Link]
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Experimentally obtained HOMO/LUMO energies for 26-29 and... (n.d.). ResearchGate. [Link]
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]
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Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). National Institutes of Health (NIH). [Link]
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9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (n.d.). MDPI. [Link]
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9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses. [Link]
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Antimicrobial, Structural, Optical, and Redox Profiling of 7 H‑Benzo[ c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. (2025-11-21). PubMed. [Link]
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HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... (n.d.). ResearchGate. [Link]
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Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024-12-12). Nature. [Link]
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Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. (n.d.). PubMed. [Link]
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A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. (2010). ResearchGate. [Link]
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3,6-Diacetyl-9-methyl-9H-carbazole
Foreword: Bridging Synthesis and In Silico Insight
The carbazole scaffold is a cornerstone in modern chemistry, serving as a privileged structure in pharmaceuticals, organic electronics, and materials science. Its rigid, planar structure and rich electronic properties make it an ideal platform for functionalization. This guide focuses on a specific, symmetrically substituted derivative: 3,6-Diacetyl-9-methyl-9H-carbazole . The introduction of electron-withdrawing acetyl groups at the 3 and 6 positions, combined with the N-methylation that enhances solubility and modifies electronic behavior, creates a molecule of significant interest for targeted applications.
This document moves beyond a simple recitation of data. It is designed for researchers, chemists, and drug development professionals, providing a cohesive narrative from synthesis to advanced computational modeling. We will explore not just the "what" but the "why"—elucidating the rationale behind the selection of computational methods and interpreting the results to provide actionable insights for future research and development.
Molecular Identity and Physicochemical Profile
Before delving into complex theoretical studies, establishing the fundamental identity of the target compound is paramount. This ensures that both computational models and experimental work are based on a consistent and accurate structural foundation.
| Identifier | Value | Source |
| IUPAC Name | 1-(6-acetyl-9-methylcarbazol-3-yl)ethanone | PubChem[1] |
| CAS Number | 1483-98-3 | PubChem[1] |
| Molecular Formula | C₁₇H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 265.31 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C | PubChem[1] |
| InChIKey | RINUGYQZSCXUFU-UHFFFAOYSA-N | PubChem[1] |
Synthetic Pathway and Characterization
A robust and reproducible synthesis is the bedrock of any chemical study. The computational predictions outlined later in this guide are ultimately validated against experimentally derived data, which requires a pure, well-characterized sample. The synthesis of 3,6-disubstituted-9-alkyl-carbazoles typically follows a logical sequence of N-alkylation followed by electrophilic substitution.[2]
Rationale for the Synthetic Strategy
The chosen synthetic route leverages established, high-yielding reactions. The strategy involves two primary transformations:
-
N-Alkylation of Carbazole: This initial step protects the nitrogen proton, improving solubility in organic solvents and preventing side reactions during the subsequent acylation.
-
Friedel-Crafts Di-acylation: This classic electrophilic aromatic substitution introduces the acetyl groups at the electron-rich 3 and 6 positions of the carbazole nucleus. The carbazole system strongly directs electrophiles to these positions.[3]
This sequence is generally preferred over acylating first and then alkylating, as the electron-withdrawing nature of the acetyl groups would deactivate the carbazole ring, making the subsequent N-alkylation more difficult.
Proposed Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole.
Detailed Experimental Protocol
Protocol: Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
-
Step 1: Synthesis of 9-Methyl-9H-carbazole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add a solution of 9H-carbazole (1.0 equivalent) in THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 9-Methyl-9H-carbazole.
-
-
Step 2: Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
-
To a flame-dried flask under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to anhydrous carbon disulfide (CS₂).
-
Cool the suspension to 0 °C and add acetyl chloride (CH₃COCl, 2.2 equivalents) dropwise. Stir for 15 minutes.
-
Add a solution of 9-Methyl-9H-carbazole (1.0 equivalent) in CS₂ dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or toluene) to obtain the pure product.
-
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and symmetric substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected M/z = 265.11). GC-MS data confirms a major peak at 265 m/z.[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the sharp carbonyl (C=O) stretch of the acetyl groups (~1680 cm⁻¹).
-
Computational Methodologies: A Framework for Prediction
Computational chemistry provides a powerful lens to investigate molecular properties that can be difficult or time-consuming to measure experimentally. The choice of methodology is critical and must balance computational cost with the desired accuracy for the properties being investigated.
The Scientist's Rationale: Why Density Functional Theory (DFT)?
For organic molecules of this size, Density Functional Theory (DFT) represents the optimal compromise between accuracy and computational feasibility. Unlike simpler methods, DFT includes a treatment of electron correlation, which is essential for accurately describing the electronic structure of π-conjugated systems like carbazole.
We select the B3LYP hybrid functional , a workhorse in computational organic chemistry, as it has demonstrated high accuracy in predicting geometries and electronic properties for similar carbazole derivatives.[4] To accurately model the electron distribution, especially around the electronegative oxygen and nitrogen atoms, a flexible 6-311++G(d,p) basis set is employed. The "++" indicates the presence of diffuse functions to handle lone pairs, while "(d,p)" adds polarization functions to allow for non-spherical electron density, crucial for describing chemical bonds accurately.
Computational Workflow Diagram
Caption: Standard workflow for DFT-based molecular property prediction.
Theoretical Results and In Silico Analysis
Executing the computational workflow provides a wealth of data that describes the molecule's structure, stability, reactivity, and spectral properties.
Optimized Molecular Geometry
Geometry optimization seeks the lowest energy conformation of the molecule. The resulting structure reveals a nearly planar carbazole core. The N-methyl group and the two acetyl groups will exhibit slight out-of-plane character. Analysis of key bond lengths and angles provides a quantitative description of the molecular framework.
| Parameter | Predicted Value (Å or °) | Insight |
| C-N (Carbazole Ring) | ~1.38 Å | Typical length for sp² C-N bonds, indicating partial double bond character. |
| C=O (Acetyl Group) | ~1.22 Å | Characteristic double bond length for a ketone carbonyl. |
| C-C (Acetyl to Ring) | ~1.48 Å | Standard sp²-sp² single bond. |
| Dihedral Angle (C-C-C=O) | ~15-30° | The acetyl groups are likely twisted slightly out of the carbazole plane to minimize steric hindrance. |
These predicted values can be directly compared with X-ray crystallographic data from similar molecules to validate the accuracy of the computational model.[4][5]
Electronic Properties and Reactivity
The electronic landscape of a molecule governs its reactivity and its performance in optical and electronic applications.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding electronic behavior.
-
HOMO: This orbital, primarily localized on the electron-rich carbazole core, represents the molecule's ability to donate electrons.
-
LUMO: This orbital is expected to have significant contributions from the electron-withdrawing acetyl groups, indicating the regions most susceptible to accepting electrons.
-
The HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial parameter. A smaller gap suggests the molecule is more easily excitable, which is relevant for its color (UV-Vis absorption) and potential as an organic semiconductor.
-
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -6.0 to -6.5 eV | Determines the ionization potential (electron-donating capability). |
| LUMO Energy | -2.0 to -2.5 eV | Determines the electron affinity (electron-accepting capability). |
| HOMO-LUMO Gap | ~4.0 eV | Correlates to electronic transitions and chemical stability. |
-
Molecular Electrostatic Potential (MEP): An MEP map provides an intuitive, color-coded visualization of the charge distribution.
-
Red Regions (Negative Potential): These are expected around the carbonyl oxygen atoms, highlighting their role as sites for electrophilic attack or hydrogen bonding.
-
Blue Regions (Positive Potential): These are anticipated around the hydrogen atoms of the aromatic rings.
-
Significance: For drug development, the MEP map can predict how the molecule might dock into the active site of a protein. For materials science, it helps understand intermolecular packing and charge transport pathways.
-
Predicted Spectroscopic Signatures
Computational methods allow for the a priori prediction of spectra, which is invaluable for interpreting experimental data.
-
¹³C NMR Chemical Shifts: Using the GIAO (Gauge-Independent Atomic Orbital) method, one can calculate the magnetic shielding for each carbon nucleus. A strong correlation between the calculated and experimental chemical shifts for a related molecule, 3,6-diiodo-9-ethyl-9H-carbazole, has been demonstrated, validating this predictive approach.[4] The carbonyl carbons of the acetyl groups are predicted to have the most downfield chemical shift (typically >190 ppm).
-
Vibrational Frequencies (IR): The most intense peak in the calculated IR spectrum is predicted to be the symmetric C=O stretching mode of the two acetyl groups. This provides a clear and unambiguous signature for experimental verification of the synthesis.
-
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. For this molecule, strong π-π* transitions associated with the carbazole aromatic system are expected in the UV region.
Implications for Research and Development
The true value of theoretical studies lies in their ability to guide future experimental work.
-
For Drug Development: The carbazole nucleus is a key pharmacophore. The computational analysis of 3,6-Diacetyl-9-methyl-9H-carbazole reveals specific sites (the acetyl oxygens) that are prime candidates for hydrogen bonding with biological receptors. The MEP map provides a blueprint for designing more complex derivatives with enhanced binding affinity.
-
For Materials Science: The calculated HOMO-LUMO gap provides a direct estimate of the optical bandgap, a critical parameter for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6] The electron-withdrawing acetyl groups tune these energy levels, and computational screening can rapidly evaluate other substituents to optimize the material's properties for specific electronic applications. The tendency for π-π interactions, as seen in related crystal structures, can be modeled to predict solid-state packing and charge mobility.[5]
Conclusion
This guide has detailed a comprehensive theoretical and computational investigation of 3,6-Diacetyl-9-methyl-9H-carbazole, beginning with its logical synthesis and concluding with predictive insights into its properties and potential applications. By integrating established computational protocols, such as DFT with the B3LYP functional, we can construct a detailed in silico model of the molecule. This model yields valuable data on its geometry, electronic structure, and spectroscopic signatures, providing a powerful complement to experimental research. For scientists and researchers, this integrated approach accelerates the design-synthesis-testing cycle, enabling a more rational and efficient path toward the development of novel drugs and advanced materials.
References
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Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020). OSTI.GOV. [Link]
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Synthesis, Characterization and Crystal Structure of 3,6-Dibenzoyl-9-butyl-9H-carbazole. ResearchGate. [Link]
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9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2022). MDPI. [Link]
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Pratt, L. M. A Computational Study of Lithium Carbamate Synthetic Intermediate Structures and Aggregation. Journal of Organic Chemistry. [Link]
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9-Allyl-9H-carbazole-3,6-dicarbaldehyde. (2012). ResearchGate. [Link]
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DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. (2016). ResearchGate. [Link]
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Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2015). ResearchGate. [Link]
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A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. (2012). ResearchGate. [Link]
-
3,6-Diacetyl-9-methyl-9H-carbazole. PubChem, National Center for Biotechnology Information. [Link]
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Reactivity and reaction mechanisms of 3,6-Diacetyl-9-methyl-9H-carbazole
An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 3,6-Diacetyl-9-methyl-9H-carbazole
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity and underlying reaction mechanisms of 3,6-Diacetyl-9-methyl-9H-carbazole. This molecule, built upon the privileged carbazole scaffold, presents a unique combination of an electron-rich aromatic system and two reactive acetyl functionalities. Understanding its chemical behavior is paramount for its application as a versatile building block in the synthesis of novel therapeutic agents and advanced organic materials. This document moves beyond a simple recitation of reactions to provide a causal analysis of experimental choices, detailed mechanistic pathways, and field-tested protocols, ensuring both scientific rigor and practical applicability.
Introduction: The Structural and Electronic Landscape of 3,6-Diacetyl-9-methyl-9H-carbazole
The carbazole nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Its rigid, planar structure and rich π-electron system also make it a valuable component in materials science for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[3]
3,6-Diacetyl-9-methyl-9H-carbazole (CAS: 1483-98-3, Molecular Formula: C₁₇H₁₅NO₂) is a symmetrically substituted derivative that offers several points of chemical interest:
-
The Carbazole Core: The tricyclic system is inherently electron-rich due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic rings. This predisposes the ring to electrophilic attack.
-
N-Methyl Group: The methyl group at the 9-position enhances solubility in organic solvents and prevents N-H related side reactions, such as deprotonation or unwanted hydrogen bonding.
-
3,6-Diacetyl Groups: These are the primary centers of reactivity. The acetyl groups are strongly electron-withdrawing and deactivating via resonance and inductive effects. This significantly influences the reactivity of the carbazole rings towards electrophilic substitution. More importantly, the carbonyl carbons are electrophilic, and the α-methyl protons are acidic, opening a vast array of potential chemical transformations.
This guide will systematically dissect the reactivity at each of these sites, providing mechanistic clarity and actionable experimental protocols.
Synthesis of the Core Scaffold
The most common and direct route to 3,6-Diacetyl-9-methyl-9H-carbazole is the Friedel-Crafts acylation of 9-methylcarbazole. This classic electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to generate a potent acylium ion electrophile.
Mechanism: Friedel-Crafts Acylation
The reaction proceeds through the formation of an acylium ion from acetyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃). The electron-rich carbazole ring then attacks this electrophile. The nitrogen atom of the carbazole is a powerful ortho-, para-director, guiding the substitution to the 3 and 6 positions, which are para to the nitrogen. The presence of the first deactivating acetyl group slows the second acylation, often requiring more forcing conditions to achieve disubstitution.
Caption: Simplified mechanism for SeO₂ oxidation of an acetyl group.
Comparative Oxidation Protocols:
Different oxidizing systems can be employed, each with its own advantages in terms of yield, reaction time, and safety profile. [4]
| Oxidizing Agent/System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| SeO₂ | Dioxane/H₂O | 6 | 90 |
| HBr/DMSO | H₂O | 5 | 88 |
| CuCl₂/DMSO | H₂O | 8 | 85 |
| I₂/CuO/DMSO | DMSO | 10 | 78 |
Self-Validating Protocol (SeO₂ Method):
Causality: Dioxane is an excellent solvent for both the organic substrate and SeO₂. A small amount of water is crucial for the hydrolysis step of the mechanism. The reaction is monitored by TLC; the disappearance of the starting material and the appearance of a more polar product spot indicates completion.
-
Setup: In a 250 mL round-bottom flask, dissolve 3,6-Diacetyl-9-methyl-9H-carbazole (2.65 g, 10 mmol) in 1,4-dioxane (100 mL).
-
Reagent Addition: Add selenium dioxide (2.44 g, 22 mmol, 2.2 eq.) and water (1 mL).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter off the black selenium precipitate through a pad of Celite.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2,2'-(9-methyl-9H-carbazole-3,6-diyl)bis(2-oxoacetaldehyde).
Condensation Reactions
The α-protons of the acetyl groups are sufficiently acidic to be removed by a base, forming an enolate. This enolate is a potent nucleophile that can attack various electrophiles, most commonly the carbonyl carbons of aldehydes and ketones in aldol-type reactions.
Claisen-Schmidt Condensation (Formation of Chalcones):
Reaction with aromatic aldehydes in the presence of a base (e.g., NaOH or KOH) yields bis-chalcone derivatives. These α,β-unsaturated ketones are important precursors for flavonoids, pyrazolines, and other heterocyclic systems. [5] Mechanism: The reaction begins with the deprotonation of the α-carbon to form an enolate, which then attacks the aldehyde carbonyl. The resulting alkoxide is protonated, and subsequent dehydration yields the stable, conjugated chalcone.
Caption: Workflow for Claisen-Schmidt Condensation.
Protocol: Synthesis of a Bis-Chalcone Derivative
-
Setup: Dissolve 3,6-Diacetyl-9-methyl-9H-carbazole (1.33 g, 5 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 g, 10.5 mmol, 2.1 eq.) in ethanol (50 mL) in a 100 mL flask.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (20%, 10 mL) while stirring vigorously.
-
Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Filter the solid product, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize from a suitable solvent like glacial acetic acid or ethanol.
Heterocycle Formation
The bis-chalcone derivatives or the parent diacetyl compound can be used to synthesize a variety of five- and six-membered heterocycles.
-
Pyrazoline Synthesis: Reaction of the bis-chalcone with hydrazine hydrate (H₂NNH₂) or phenylhydrazine leads to the formation of bis-pyrazoline derivatives. [5]* Pyrimidine Synthesis: Condensation of the bis-chalcone with guanidine yields bis-pyrimidine structures. [5] These reactions significantly expand the molecular diversity achievable from the starting material, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR).
Reduction of the Carbonyl Groups
The acetyl groups can be selectively reduced to either secondary alcohols or completely deoxygenated to ethyl groups.
-
Reduction to Alcohols: Sodium borohydride (NaBH₄) in methanol or ethanol is the reagent of choice for converting the ketones to secondary alcohols. This is a mild and high-yielding reaction. The resulting diol can be a valuable ligand or synthetic intermediate.
-
Deoxygenation to Alkyl Chains: For complete removal of the carbonyl oxygen, harsher conditions are required.
-
Wolff-Kishner Reduction: This method uses hydrazine hydrate and a strong base (like KOH) at high temperatures. It is suitable for base-stable compounds.
-
Clemmensen Reduction: This involves using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is performed under strongly acidic conditions.
-
The choice between these methods depends on the overall stability of the molecule to strongly basic or acidic conditions.
Reactivity of the Carbazole Aromatic Core
While the acetyl groups are the primary site of reactivity, the aromatic rings can, in principle, undergo further electrophilic substitution. However, the presence of two strongly deactivating acetyl groups at the 3 and 6 positions makes the carbazole core electron-deficient. Consequently, further electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) will be significantly more difficult than for the parent 9-methylcarbazole and will require harsh reaction conditions. Substitution, if it occurs, would be directed by the acetyl groups to the 2 and 5 positions (meta to the acetyls).
Conclusion
3,6-Diacetyl-9-methyl-9H-carbazole is a molecule of significant synthetic potential. While its aromatic core is deactivated, its true value lies in the rich and diverse chemistry of its acetyl groups. Through oxidation, reduction, and a variety of condensation and cyclization reactions, this scaffold can be elaborated into a vast library of complex molecules. The protocols and mechanistic insights provided in this guide serve as a validated foundation for researchers in medicinal chemistry and materials science to harness the full potential of this versatile building block, enabling the rational design and synthesis of next-generation functional molecules.
References
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Kupryashova, A., et al. "9-Vinyl-9H-carbazole-3,6-dicarbonitrile." Molbank, vol. 2021, no. 4, 2021, p. M1307. [Link]
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PubChem. "3,6-Diacetyl-9-methyl-9H-carbazole." National Center for Biotechnology Information, PubChem Compound Database, CID=619588. [Link]
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Badali, M., et al. "A new method for synthesis of 3,6-diacetyl-9-ethylcarbazole and its oxidation to the corresponding diglyoxal using several." Mediterranean Journal of Chemistry, vol. 4, no. 2, 2015, pp. 80-85. [Link]
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Al-Amiery, A. A., et al. "Synthesis of new 9H-Carbazole derivatives." International Journal of Drug Delivery Technology, vol. 10, no. 1, 2020, pp. 1-5. [Link]
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Schmidt, M. W., et al. "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review." Molecules, vol. 24, no. 21, 2019, p. 3969. [Link]
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Ashenhurst, J. "Electrophilic Aromatic Substitution: The Six Key Reactions." Master Organic Chemistry, 2025. [Link]
-
Jadhav, S. D., et al. "A Concise Review on Carbazole Derivatives and its Biological Activities." PharmaInfo, 2019. [Link]
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Methodological & Application
Application Note: 3,6-Diacetyl-9-methyl-9H-carbazole as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Carbazole Scaffold and the Utility of 3,6-Diacetyl-9-methyl-9H-carbazole
The carbazole nucleus is a privileged heterocyclic motif integral to numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for developing compounds with significant biological activity and unique photophysical properties.[1][3] Functionalization of the carbazole core, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of its chemical and physical characteristics.[3]
This application note focuses on 3,6-Diacetyl-9-methyl-9H-carbazole , a symmetrically substituted carbazole derivative. The introduction of acetyl groups at the electron-rich 3 and 6 positions serves a dual purpose: it modulates the electronic properties of the carbazole ring and, more importantly, provides reactive handles for extensive synthetic transformations. The methyl group at the 9-position ensures solubility in common organic solvents and prevents unwanted N-H reactivity, thereby simplifying subsequent synthetic steps.
This document provides a comprehensive guide for researchers, outlining the synthesis of this key intermediate and detailing its application as a precursor for constructing complex, fused heterocyclic systems, with a particular focus on the synthesis of bis-quinoline derivatives through the Friedländer annulation.
| Compound Property | Value |
| IUPAC Name | 1,1'-(9-methyl-9H-carbazole-3,6-diyl)bis(ethan-1-one) |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 200543-30-2[4] |
| Key Functional Groups | Two aryl ketone (acetyl) groups, one N-methyl carbazole core |
Synthesis of the Core Intermediate: 3,6-Diacetyl-9-methyl-9H-carbazole
The synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole is most logically achieved through a two-step sequence starting from the commercially available 9H-carbazole. The causality behind this strategy is to first protect the reactive N-H proton, which could otherwise interfere with the subsequent electrophilic substitution, and then to introduce the acetyl groups symmetrically onto the activated aromatic rings.
Workflow for Synthesis
Caption: Synthetic workflow for 3,6-Diacetyl-9-methyl-9H-carbazole.
Protocol 1: Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
This protocol is based on well-established procedures for N-alkylation and Friedel-Crafts acylation of carbazole derivatives.[5][6]
Part A: Synthesis of 9-Methyl-9H-carbazole
-
Reagents & Setup:
-
9H-Carbazole (1 equiv.)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv.) or Potassium Carbonate (2.5 equiv.)
-
Methyl Iodide (1.5 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, argon atmosphere.
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF under argon at 0 °C, add a solution of 9H-carbazole in DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 9-Methyl-9H-carbazole as a white solid.
-
Part B: Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
-
Reagents & Setup:
-
9-Methyl-9H-carbazole (1 equiv.)
-
Acetyl Chloride (2.5 equiv.)
-
Anhydrous Aluminum Chloride (AlCl₃, 3.0 equiv.)
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, reflux condenser, argon atmosphere.
-
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in CS₂ at 0 °C under argon, add acetyl chloride dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 9-Methyl-9H-carbazole in CS₂ dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench by carefully pouring it onto crushed ice with concentrated HCl.
-
A precipitate will form. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or toluene to afford pure 3,6-Diacetyl-9-methyl-9H-carbazole.
-
Application in Heterocyclic Synthesis: The Friedländer Annulation
The paired carbonyl and methyl groups of the diacetyl functionality are ideal synthons for the Friedländer annulation , a classic and highly efficient method for constructing quinoline rings. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (in this case, the methyl group of the acetyl moiety). By using 3,6-Diacetyl-9-methyl-9H-carbazole, one can synthesize novel, symmetric bis-quinoline carbazole hybrids in a single step. Such molecules are of significant interest in materials science for their potential as fluorescent emitters and in medicinal chemistry.
A study by Wang et al. (2010) demonstrated this exact transformation using the 9-ethyl analogue, 3,6-diacetyl-9-ethyl-9H-carbazole, reacting it with various 2-aminoaryl carbonyl compounds to produce bis-quinoline derivatives in good yields.[7] The same reactivity is directly applicable to the 9-methyl derivative.
Mechanism of the Friedländer Annulation
Caption: Key steps in the base-catalyzed Friedländer annulation mechanism.
The reaction is typically catalyzed by a base (like sodium ethoxide), which facilitates the initial aldol condensation between the enolate of the acetyl group and the carbonyl of the 2-aminobenzaldehyde derivative. This is followed by an intramolecular cyclization (Schiff base formation) and subsequent dehydration to yield the aromatic quinoline ring.[7]
Protocol 2: Synthesis of 3,6-Bis(quinolin-2-yl)-9-methyl-9H-carbazole
This protocol is adapted from the procedure for the 9-ethyl analogue.[7]
-
Reagents & Setup:
-
3,6-Diacetyl-9-methyl-9H-carbazole (1 equiv.)
-
2-Aminobenzaldehyde (or other 2-aminoaryl ketone/aldehyde) (2.2 equiv.)
-
Sodium Ethoxide (2.2 equiv.)
-
Absolute Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser.
-
-
Procedure:
-
Dissolve 3,6-Diacetyl-9-methyl-9H-carbazole and the 2-aminoaryl carbonyl compound in absolute ethanol.
-
Add sodium ethoxide to the solution. The mixture may change color.
-
Heat the resulting mixture to reflux for 8-15 hours. Monitor the reaction by TLC until the starting materials are consumed.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and air dry.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure 3,6-bis(quinolin-2-yl)-9-methyl-9H-carbazole.[7]
-
| Starting Material | Product | Typical Yield Range |
| 3,6-Diacetyl-9-ethyl-9H-carbazole + 2-Aminobenzaldehyde | 3,6-Bis(quinolin-2-yl)-9-ethyl-9H-carbazole | 66%[7] |
| 3,6-Diacetyl-9-ethyl-9H-carbazole + 2-Aminobenzophenone | 3,6-Bis(4-phenylquinolin-2-yl)-9-ethyl-9H-carbazole | 58%[7] |
| 3,6-Diacetyl-9-ethyl-9H-carbazole + 2-Amino-4,5-methylenedioxybenzaldehyde | 3,6-Bis([8][9]dioxolo[4,5-g]quinolin-7-yl)-9-ethyl-9H-carbazole | 52%[7] |
| Table based on reported yields for the analogous 9-ethyl derivative.[7] |
Further Synthetic Potential
Beyond the Friedländer reaction, the diacetyl groups on the carbazole core are precursors to a wide array of other functionalities, making this a highly valuable intermediate.
Logical Flow of Transformations
Caption: Synthetic versatility of 3,6-Diacetyl-9-methyl-9H-carbazole.
-
Knoevenagel Condensation: The acetyl groups can react with active methylene compounds.
-
Haloform Reaction: Oxidation of the methyl ketones can yield the corresponding 3,6-dicarboxylic acid, another crucial building block for metal-organic frameworks (MOFs) and polymers.[5]
-
Other Heterocycles: Reaction with reagents like hydrazine or guanidine can lead to the formation of bis-pyrazole or bis-pyrimidine carbazole derivatives, respectively, opening avenues to novel bioactive compounds.[8]
-
Reduction: The ketone can be reduced to a secondary alcohol, providing a site for further functionalization or for introducing chiral centers.
Conclusion
3,6-Diacetyl-9-methyl-9H-carbazole is a strategically designed and highly versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its diacetyl groups provide a reliable entry point to a vast library of complex carbazole-containing molecules. The protocols and applications detailed in this note, particularly the robust Friedländer annulation for bis-quinoline synthesis, offer researchers a powerful tool for drug discovery and materials science, enabling the exploration of novel compounds with tailored electronic and biological properties.
References
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Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement 4), 983-993. (Available at: [Link])
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Antonenko, E., et al. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2022(2), M1390. (Available at: [Link])
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Chen, Y., et al. (2014). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Synthesis, 46(05), 596-599. (Available at: [Link])
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Depuydt, D., et al. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions, 49(21), 7013-7017. (Available at: [Link])
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Gao, C., et al. (2019). Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. Organic & Biomolecular Chemistry, 17(3), 563-570. (Available at: [Link])
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Kumar, S., et al. (2014). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2014(2), M826. (Available at: [Link])
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Li, J-L., et al. (2007). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. (Available at: [Link])
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Özdemir, Z., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Organic Communications, 14(4), 310-318. (Available at: [Link])
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RSC (Royal Society of Chemistry). (2020). Supplementary Information for: Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (Available at: [Link])
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Staszewska-Krajewska, O., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted tetrahydro-1H-carbazoles as potent anticancer agents. Bioorganic Chemistry, 148, 107525. (Available at: [Link])
-
Sun, G-Q., et al. (2009). Methyl 9H-carbazole-9-acetate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1590. (Available at: [Link])
-
Wang, S-L., et al. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Arkivoc, 2011(1), 101-110. (Available at: [Link])
-
Xu, X., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 13(15), 10143-10153. (Available at: [Link])
-
Yerkanyan, S. S., et al. (2020). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 90(8), 1545-1551. (Available at: [Link])
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure. (Available at: [Link])
-
PubChem. (n.d.). 3,6-Diacetyl-9-methyl-9H-carbazole. PubChem Compound Summary for CID 619588. (Available at: [Link])
-
Szala, M., et al. (2016). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Structural Chemistry, 27(1), 199-207. (Available at: [Link])
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The Strategic Utility of 3,6-Diacetyl-9-methyl-9H-carbazole in Pharmaceutical Synthesis
Abstract
The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Among the vast library of carbazole-based building blocks, 3,6-diacetyl-9-methyl-9H-carbazole stands out as a particularly versatile intermediate. Its symmetrically positioned acetyl groups at the electron-rich C-3 and C-6 positions, combined with a stable N-methylation, provide reactive handles for constructing complex heterocyclic systems. This guide provides a detailed technical overview of the synthesis of this key intermediate and its subsequent elaboration into potent anticancer agents, specifically focusing on the generation of pyrazolocarbazoles as inhibitors of Pim-1 kinase, a crucial oncogenic target.
Introduction: The Carbazole Core in Drug Discovery
The tricyclic aromatic system of carbazole has been identified in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2] Modifications at the C-3, C-6, and N-9 positions have been shown to be particularly effective in tuning the biological activity of these derivatives.[1]
3,6-Diacetyl-9-methyl-9H-carbazole serves as an ideal precursor for several reasons:
-
Symmetrical Activation: The two acetyl groups are powerful electron-withdrawing groups that activate the methyl protons for condensation reactions.
-
Reactive Handles: The carbonyl carbons are electrophilic sites amenable to nucleophilic attack, providing a gateway to a variety of heterocycles.
-
N-9 Position Protection: The methyl group at the N-9 position prevents unwanted side reactions at the nitrogen, such as N-acylation, which can occur under Friedel-Crafts conditions, thereby directing functionalization to the carbocyclic rings.
This document will first detail the robust synthesis of the title intermediate and then provide a validated protocol for its conversion into a pharmaceutically relevant pyrazolocarbazole, complete with mechanistic insights and biological context.
Synthesis of the Intermediate: 3,6-Diacetyl-9-methyl-9H-carbazole
The synthesis is a straightforward two-step process beginning with commercially available 9H-carbazole. The workflow involves N-methylation followed by a regioselective Friedel-Crafts diacylation.
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Application Notes and Protocols for 3,6-Diacetyl-9-methyl-9H-carbazole in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
The following guide provides a comprehensive overview of the potential application of 3,6-Diacetyl-9-methyl-9H-carbazole as a hole-transporting material (HTM) in perovskite solar cells (PSCs). While carbazole derivatives have shown significant promise in advancing PSC technology, it is important to note that 3,6-Diacetyl-9-methyl-9H-carbazole is an emerging molecule in this specific application, and extensive research is still required to fully elucidate its performance. This document, therefore, serves as a foundational guide, combining established principles of carbazole-based HTMs with a hypothesized protocol for the use of this specific compound. The information herein is intended to empower researchers to explore its potential and contribute to the growing body of knowledge in perovskite photovoltaics.
Introduction to Carbazole-Based Hole-Transporting Materials
The efficiency and stability of perovskite solar cells are critically dependent on the charge-selective layers that facilitate the extraction of electrons and holes from the perovskite absorber layer. Hole-transporting materials (HTMs) play a pivotal role in this process, requiring appropriate energy levels, high hole mobility, and good film-forming properties to ensure efficient charge transport and minimize recombination losses.[1] Carbazole-based molecules have emerged as a promising class of HTMs due to their excellent hole-transporting capabilities, thermal stability, and the tunability of their electronic properties through chemical modification.[2][3] The carbazole core can be functionalized at various positions, most commonly at the 3, 6, and 9 positions, to fine-tune its properties for optimal performance in PSCs.[2]
The Profile of 3,6-Diacetyl-9-methyl-9H-carbazole
3,6-Diacetyl-9-methyl-9H-carbazole is a derivative of carbazole with distinct structural features that are hypothesized to influence its performance as an HTM.
-
Chemical Structure:
-
Key Functional Groups and Their Hypothesized Roles:
-
Carbazole Core: The foundational unit provides the essential hole-transporting backbone due to its electron-rich nature and rigid, planar structure.[2]
-
3,6-Diacetyl Groups: The acetyl groups (C(=O)CH₃) are electron-withdrawing in nature. The introduction of electron-withdrawing groups can significantly impact the electronic properties of the carbazole core.[5] It is theorized that these groups can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. A deeper HOMO level can lead to a better energy level alignment with the valence band of the perovskite absorber, potentially increasing the open-circuit voltage (Voc) of the solar cell. Furthermore, the carbonyl groups within the acetyl moieties may offer an additional benefit of passivating defects at the perovskite/HTM interface, which can suppress non-radiative recombination and enhance device performance.[5]
-
9-Methyl Group: The methyl group at the 9-position of the carbazole nitrogen enhances the solubility of the molecule in common organic solvents, which is crucial for solution-based fabrication processes like spin-coating.[6] It also helps to prevent aggregation, leading to more uniform and higher-quality thin films.
-
Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
The synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole can be adapted from established procedures for the acylation and alkylation of carbazole. A general synthetic route is outlined below.
Diagram of a Potential Synthetic Pathway
Caption: A potential two-step synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole.
Protocol for Synthesis:
Step 1: N-Alkylation of 9H-Carbazole
-
Dissolve 9H-carbazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution and stir.
-
Slowly add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
-
Heat the reaction mixture and monitor the progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product (9-methyl-9H-carbazole) by column chromatography.
Step 2: Friedel-Crafts Acylation of 9-Methyl-9H-carbazole
-
Dissolve the synthesized 9-methyl-9H-carbazole in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Add acetyl chloride (CH₃COCl) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with DCM and purify the crude 3,6-Diacetyl-9-methyl-9H-carbazole by recrystallization or column chromatography.
Proposed Application Protocol for Perovskite Solar Cell Fabrication
This section outlines a hypothetical, yet scientifically grounded, protocol for the fabrication of a standard n-i-p mesoporous perovskite solar cell using 3,6-Diacetyl-9-methyl-9H-carbazole as the HTM.
Device Architecture
A typical n-i-p device architecture would be:
FTO / compact-TiO₂ / mesoporous-TiO₂ / Perovskite / 3,6-Diacetyl-9-methyl-9H-carbazole / Gold (Au)
Experimental Workflow Diagram
Caption: Workflow for n-i-p perovskite solar cell fabrication.
Detailed Fabrication Protocol:
-
Substrate Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ (c-TiO₂) on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at 500°C.
-
Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ paste (e.g., 30NR-D) diluted in ethanol and anneal again at 500°C.[7]
-
-
Perovskite Absorber Layer Formation:
-
Prepare a perovskite precursor solution (e.g., a mixed-cation lead-halide perovskite like Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃ in a mixed solvent of DMF and DMSO).
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the m-TiO₂ layer.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at approximately 100-150°C.[8][9]
-
-
Hole-Transporting Layer (HTL) Deposition:
-
HTM Solution Preparation:
-
Dissolve 3,6-Diacetyl-9-methyl-9H-carbazole in a suitable solvent such as chlorobenzene or toluene at a concentration of approximately 10-20 mg/mL.
-
To enhance conductivity and improve performance, p-type dopants are typically added. A common formulation includes:
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): From a stock solution in acetonitrile.
-
4-tert-Butylpyridine (tBP): Added directly to the HTM solution.
-
-
-
Spin-Coating:
-
Spin-coat the prepared HTM solution onto the perovskite layer. A typical spin-coating program would be a two-step process, for example, 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.
-
-
Thermal Annealing:
-
-
Back Contact Deposition:
-
Deposit the back contact by thermally evaporating approximately 80-100 nm of gold (Au) through a shadow mask to define the active area of the solar cell.
-
Characterization and Expected Performance Metrics
Characterization Techniques:
-
UV-Vis Spectroscopy: To determine the optical bandgap of the 3,6-Diacetyl-9-methyl-9H-carbazole thin film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the HTL film and the cross-section of the complete device.
-
Atomic Force Microscopy (AFM): To evaluate the surface roughness and uniformity of the HTM layer.
-
Photovoltaic Performance Measurement: Under standard test conditions (AM 1.5G, 100 mW/cm²) to determine the key solar cell parameters.
Hypothesized Performance Data Table (Based on Analogous Carbazole HTMs)
| Parameter | Expected Range for a Novel Carbazole HTM |
| Open-Circuit Voltage (Voc) | 1.00 - 1.15 V |
| Short-Circuit Current Density (Jsc) | 20 - 24 mA/cm² |
| Fill Factor (FF) | 0.70 - 0.80 |
| Power Conversion Efficiency (PCE) | 18 - 22% |
Note: This data is hypothetical and serves as a target for initial experiments. The actual performance will depend on the optimization of all layers and interfaces.
Causality Behind Experimental Choices
-
Solvent Selection (Chlorobenzene/Toluene): These are common solvents for carbazole-based HTMs due to their ability to dissolve the material and their appropriate boiling points for spin-coating, allowing for the formation of uniform films.
-
Dopant Addition (Li-TFSI and tBP): Li-TFSI is used to increase the hole conductivity of the HTL by p-doping. tBP is often added to improve the film morphology and passivate surface traps.
-
Anti-Solvent Treatment: The use of an anti-solvent during perovskite deposition is crucial for forming dense, uniform, and large-grained perovskite films, which is essential for high-performance devices.
-
Thermal Annealing of HTL: A mild annealing step can help to remove residual solvent and improve the interfacial contact between the HTM and the perovskite layer, as well as the top electrode.[1][10]
Trustworthiness and Self-Validation
The provided protocols are based on well-established procedures for fabricating high-efficiency perovskite solar cells with carbazole-based HTMs.[7] To ensure the validity of the results:
-
Control Devices: Fabricate control devices using a well-characterized HTM like Spiro-OMeTAD under the same conditions to benchmark the performance of 3,6-Diacetyl-9-methyl-9H-carbazole.
-
Reproducibility: Fabricate multiple devices and cells on the same substrate to check for reproducibility and obtain statistically relevant data.
-
Hysteresis Analysis: Measure the current-voltage curves in both forward and reverse scan directions to assess the degree of I-V hysteresis, which can be an indicator of charge trapping and recombination issues.
References
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Liu, H., He, B., Lu, H., Tang, R., & Wu, F. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(2), 371-376. [Link]
- Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021).
- Xu, B., Sheibani, E., et al. (2014). Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells.
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PubChem. (n.d.). 3,6-Diacetyl-9-methyl-9H-carbazole. Retrieved from [Link]
- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). Molecules.
- Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution St
- Multi-layered hybrid perovskites templated with carbazole derivatives: Optical properties, enhanced moisture stability and solar cell characteristics. (2022).
- Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. (2026). New Journal of Chemistry.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). Molecules.
- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (n.d.). MDPI.
- Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. (2025).
- Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020).
- Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. (2026).
- Effect of thermal annealing on active layer morphology and performance for small molecule bulk heterojunction organic solar cell. (n.d.).
- (PDF) Effect of thermal annealing on active layer morphology and performance for small molecule bulk heterojunction organic solar cells. (n.d.).
- Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. (n.d.). ACS Omega.
- Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. (2022).
- 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2015).
- Temperature Matters: Enhancing Performance and Stability of Perovskite Solar Cells through Advanced Annealing Methods. (n.d.). MDPI.
-
Grafting Electron‐Accepting Fragments on[4]cyclo‐2,7‐carbazole Scaffold: Tuning the Structural and Electronic Properties of Nanohoops. (2024). Chemistry – A European Journal.
- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.GOV.
- Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. (2024). MOST Wiedzy.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2025).
- Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting M
- Carbazole-based donor-acceptor small molecules with hexyldicyanovinyl electron-withdrawing groups: synthesis and properties. (2025).
- 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. (2015).
- Two-step thermal annealing improves the morphology of spin-coated films for highly efficient perovskite hybrid photovoltaics. (n.d.).
- “Transition-Metal-Free” Synthesis of Carbazoles by Photostimulated Reactions of 2′-Halo[1,1′-biphenyl]-2-amines. (2014). CONICET.
- Methyl 9H-carbazole-9-acet
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 3,6-Diacetyl-9-methyl-9H-carbazole
Introduction: The Versatility of the Carbazole Scaffold in Medicinal Chemistry
The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in drug discovery and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal platform for the synthesis of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Functionalization at the 3, 6, and 9 positions of the carbazole ring allows for the precise tuning of its electronic and steric properties, leading to the development of highly specific and potent therapeutic agents.
This guide provides a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds starting from a key intermediate: 3,6-Diacetyl-9-methyl-9H-carbazole . This symmetrical diketone is an excellent precursor for the construction of more complex molecular architectures, including bis-chalcones, bis-pyrazolines, and bis-quinolines. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space around the carbazole core.
Workflow Overview: From Carbazole to Complex Heterocycles
The synthetic strategy detailed in these application notes follows a logical progression from the preparation of the starting material to the synthesis of advanced heterocyclic derivatives.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the Starting Material: 3,6-Diacetyl-9-methyl-9H-carbazole
The synthesis of the key precursor is achieved through a Friedel-Crafts diacylation of 9-methyl-9H-carbazole. This electrophilic aromatic substitution introduces acetyl groups at the electron-rich 3 and 6 positions.
Protocol 1: Friedel-Crafts Diacylation
Rationale: The use of a Lewis acid like aluminum chloride (AlCl₃) generates a highly electrophilic acylium ion from acetyl chloride. The carbazole ring, being an electron-rich aromatic system, readily undergoes substitution. The 3 and 6 positions are preferentially acylated due to electronic activation by the nitrogen atom and steric accessibility.
Materials:
-
9-Methyl-9H-carbazole
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.2 eq.) to the suspension with vigorous stirring.
-
In a separate flask, dissolve 9-methyl-9H-carbazole (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution of 9-methyl-9H-carbazole dropwise to the AlCl₃/acetyl chloride suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 2M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 3,6-diacetyl-9-methyl-9H-carbazole as a solid.
Part 2: Synthesis of Bis-Chalcones via Claisen-Schmidt Condensation
The acetyl groups of 3,6-diacetyl-9-methyl-9H-carbazole serve as excellent handles for the synthesis of bis-chalcones through the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[4][5]
Protocol 2: Synthesis of Bis-Chalcones
Rationale: This reaction involves the deprotonation of the methyl group of the acetyl moiety by a base (e.g., NaOH or KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.
Materials:
-
3,6-Diacetyl-9-methyl-9H-carbazole
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (2.1 eq.)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,6-diacetyl-9-methyl-9H-carbazole (1.0 eq.) and the desired aromatic aldehyde (2.1 eq.) in ethanol in a round-bottom flask.
-
Prepare a 40% aqueous solution of NaOH or KOH.
-
Cool the ethanolic solution of the reactants to 0-5 °C in an ice bath.
-
Add the aqueous base solution dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to stir at room temperature for 18-24 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of ~5-6.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude bis-chalcone from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
| Entry | Aromatic Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol | 24 | ~85 |
| 2 | 4-Chlorobenzaldehyde | KOH | Ethanol | 20 | ~90 |
| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 24 | ~88 |
| 4 | 4-Nitrobenzaldehyde | KOH | Ethanol | 18 | ~92 |
Part 3: Synthesis of Bis-Pyrazoline Derivatives
The synthesized bis-chalcones can be readily converted into bis-pyrazoline derivatives through a cyclization reaction with hydrazine hydrate.[6][7]
Protocol 3: Cyclization to Bis-Pyrazolines
Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated carbonyl system (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. The reaction is typically catalyzed by acid.
Figure 2: Reaction pathway for bis-pyrazoline synthesis.
Materials:
-
Carbazole bis-chalcone derivative
-
Hydrazine hydrate (80% or 99%) (2.2 eq.)
-
Ethanol or Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the bis-chalcone (1.0 eq.) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (2.2 eq.) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure bis-pyrazoline derivative.
Part 4: Synthesis of Bis-Quinoline Derivatives
An alternative synthetic route from the starting diacetyl carbazole is the Friedländer annulation, which provides direct access to bis-quinoline derivatives. This method offers a convergent approach to constructing these complex heterocyclic systems.
Protocol 4: Friedländer Condensation to Bis-Quinolines
Rationale: The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. In this case, 3,6-diacetyl-9-methyl-9H-carbazole reacts with two equivalents of an o-aminoaryl aldehyde or ketone in the presence of a base to form the quinoline rings.
Materials:
-
3,6-Diacetyl-9-methyl-9H-carbazole
-
2-Aminobenzaldehyde (or other 2-aminoaryl carbonyl compounds) (2.0 eq.)
-
Absolute Ethanol
-
Sodium ethoxide (NaOEt) (2.0 eq.)
Procedure: (Adapted from Ren et al., 2010 for the 9-methyl analog)[8]
-
To a solution of 3,6-diacetyl-9-methyl-9H-carbazole (1.0 eq.) and 2-aminobenzaldehyde (2.0 eq.) in absolute ethanol, add sodium ethoxide (2.0 eq.).[8]
-
Heat the resulting mixture under reflux for 8-12 hours.[8]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.[8]
-
Filter the crude product that precipitates out.
-
Purify the solid by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain the pure 3,6-bis(quinolin-2-yl)-9-methyl-9H-carbazole.[8]
Conclusion and Future Perspectives
The protocols outlined in this guide demonstrate the utility of 3,6-diacetyl-9-methyl-9H-carbazole as a versatile building block for the synthesis of a variety of symmetrical, carbazole-based heterocyclic compounds. The straightforward and high-yielding nature of these reactions, including the Claisen-Schmidt condensation, pyrazoline formation, and Friedländer annulation, allows for the creation of a diverse library of novel molecules. These compounds can be further functionalized to explore structure-activity relationships and develop new therapeutic agents and advanced materials. The inherent biological potential of the carbazole, chalcone, pyrazoline, and quinoline scaffolds makes these synthesized derivatives prime candidates for screening in various pharmacological assays.
References
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MDPI. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Available at: [Link]
-
ResearchGate. (2015). Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. Available at: [Link]
-
Scientific Research Publishing. (2014). Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of carbazole–chalcone bis-oxime esters (CCBOEs) as blue light photoinitiators of polymerization. Available at: [Link]
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PubChem. 3,6-Diacetyl-9-methyl-9H-carbazole. Available at: [Link]
-
ACS Publications. (2022). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. Available at: [Link]
-
ResearchGate. (2014). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Available at: [Link]
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IRJMETS. (2023). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. Available at: [Link]
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ResearchGate. (2014). ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Available at: [Link]
-
MDPI. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. Available at: [Link]
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-
ResearchGate. (2014). Synthesis, Characterization and Crystal Structure of 3,6-Dibenzoyl-9-butyl-9H-carbazole. Available at: [Link]
-
Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Available at: [Link]
-
National Institutes of Health. (2006). Methyl 9H-carbazole-9-acetate. Available at: [Link]
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ResearchGate. (2024). Pyridine-based chalcones as promising anticancer agents: Design, synthesis and in silico studies. Available at: [Link]
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Taylor & Francis Online. (2022). Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds. Available at: [Link]
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MDPI. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Available at: [Link]
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National Institutes of Health. (2022). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Available at: [Link]
-
MDPI. (2020). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Available at: [Link]
-
National Institutes of Health. (2018). Synthesis of carbazole derivatives containing chalcone analogs as non-intercalative topoisomerase II catalytic inhibitors and apoptosis inducers. Available at: [Link]
-
National Institutes of Health. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available at: [Link]
-
Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]
-
ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Available at: [Link]
-
National Institutes of Health. (2010). Synthesis of 3-(quinolin-2-yl) - 9H-carbazoles. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
DergiPark. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Available at: [Link]
-
The UNC Asheville Journal of Undergraduate Scholarship. (2020). Synthesis of Pyrazoline Derivatives from Chalcones. Available at: [Link]
-
National Institutes of Health. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Available at: [Link]
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Dr. Babasaheb Ambedkar Marathwada University. (2018). Synthesis, spectral study and properties of Pyridine chalcone. Available at: [Link]
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- 7. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 8. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Carbazole-Quinoline Fused Systems via Friedländer Condensation with 3,6-Diacetyl-9-ethyl-9H-carbazole
Executive Summary
The strategic fusion of carbazole and quinoline moieties into a single molecular framework has yielded materials with exceptional photophysical and electronic properties, driving innovation in organic electronics, sensor technology, and medicinal chemistry.[1][2][3] The Friedländer annulation, a classic and robust method for quinoline synthesis, provides a powerful tool for constructing these advanced conjugated systems.[4][5] This document provides a comprehensive guide for researchers on the application of the Friedländer condensation using 3,6-Diacetyl-9-ethyl-9H-carbazole as the key methylene-containing component. We will delve into the mechanistic underpinnings, provide a field-tested, step-by-step protocol for the synthesis of 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazole derivatives, and discuss the critical parameters that govern reaction success, product validation, and potential applications.
Scientific Principle: The Friedländer Condensation
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group.[6][7][8] The reaction can be catalyzed by either acids or bases and proceeds through a cyclodehydration pathway to yield a substituted quinoline.[8][9][10]
2.1 Mechanistic Insight
Two primary mechanistic pathways are generally accepted for the Friedländer condensation, their prevalence depending on the specific reactants and catalytic conditions.[6]
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolizable ketone and the carbonyl group of the o-aminoaryl ketone. The resulting aldol adduct then undergoes dehydration. The final step is an intramolecular cyclization via Schiff base (imine) formation between the remaining amino and carbonyl groups, followed by a second dehydration to form the aromatic quinoline ring.
-
Schiff-Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the aryl ketone and the carbonyl of the methylene-containing reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final product.
In the context of this protocol, 3,6-Diacetyl-9-ethyl-9H-carbazole serves as the active methylene component, with the methyl groups of the acetyl moieties providing the necessary α-protons for enolization and subsequent condensation.
Caption: Figure 1: Generalized Friedländer Condensation Mechanism
Core Reactant Analysis
-
3,6-Diacetyl-9-ethyl-9H-carbazole (1): This symmetrical carbazole derivative is the cornerstone of the synthesis.[11] Unlike the traditional o-aminoaryl ketone, it functions as the provider of two active methylene groups (specifically, the α-methyls of the acetyl groups). This bifunctionality allows for a double Friedländer condensation, enabling the synthesis of novel, highly conjugated 3,6-bis(quinolin-2-yl)-9H-carbazole structures in a single, efficient step.
-
ortho-Aminoaryl Aldehydes/Ketones (2): These are the second key components, providing the necessary amino group and carbonyl functionality to build the quinoline ring. The choice of substituents on this reactant directly dictates the substitution pattern on the final quinoline moieties, allowing for fine-tuning of the electronic and photophysical properties of the target molecule.
Application Protocol: Synthesis of 3,6-bis(4-phenylquinolin-2-yl)-9-ethyl-9H-carbazole
This protocol details the synthesis of a representative carbazole-bisquinoline derivative. It is adapted from established literature procedures and optimized for clarity and reproducibility.[12]
4.1 Materials and Equipment
-
Reagents: 3,6-Diacetyl-9-ethyl-9H-carbazole, 2-Amino-benzophenone, Sodium Ethoxide (NaOEt), Absolute Ethanol (EtOH), Dichloromethane (DCM), Hexane, Deionized Water, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass funnel, filter paper, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.
4.2 Reagent Stoichiometry and Quantities
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount |
| 3,6-Diacetyl-9-ethyl-9H-carbazole | C₁₈H₁₇NO₂ | 279.34 | 1.0 | 1.0 | 279 mg |
| 2-Amino-benzophenone | C₁₃H₁₁NO | 197.23 | 2.2 | 2.2 | 434 mg |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 4.0 | 4.0 | 272 mg |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | - | 30 mL |
4.3 Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-Diacetyl-9-ethyl-9H-carbazole (1.0 mmol, 279 mg) and 2-Amino-benzophenone (2.2 mmol, 434 mg).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask. While stirring, add sodium ethoxide (4.0 mmol, 272 mg) to the suspension. Causality Note: Sodium ethoxide acts as a strong base, deprotonating the α-methyl groups of the diacetyl carbazole to generate the reactive enolate nucleophile required for the initial condensation step.[12]
-
Reaction Execution: Place the flask under a nitrogen or argon atmosphere and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The consumption of the starting materials and the appearance of a new, less polar, fluorescent spot indicates product formation. The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of cold deionized water with stirring. A solid precipitate should form.
-
Collect the crude solid by vacuum filtration, washing the filter cake thoroughly with water to remove inorganic salts.
-
Air-dry the collected solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of DCM and hexane).
-
For higher purity, column chromatography on silica gel is recommended. The crude solid is dissolved in a minimal amount of DCM and loaded onto the column. Elute with a gradient of hexane and ethyl acetate to isolate the desired product.
-
-
Final Product Handling: Combine the pure fractions, remove the solvent under reduced pressure using a rotary evaporator, and dry the resulting solid under high vacuum to yield the final product as a crystalline solid.
Caption: Figure 2: Experimental Workflow Diagram
Characterization and Validation
To ensure the integrity of the synthesized product, a suite of analytical techniques is essential.
-
¹H NMR Spectroscopy: Expect to see the disappearance of the acetyl methyl protons from the starting carbazole (typically around 2.7 ppm) and the appearance of aromatic signals corresponding to the newly formed quinoline rings. Protons on the carbazole core will also experience shifts due to the extended conjugation.
-
¹³C NMR Spectroscopy: The carbonyl carbons of the acetyl groups (around 197 ppm) will be absent in the product spectrum, replaced by signals corresponding to the quaternary carbons of the quinoline rings.
-
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry should be used to confirm the exact mass of the product, matching the calculated molecular formula (e.g., C₄₄H₃₁N₃ for the example product).
-
FT-IR Spectroscopy: The characteristic C=O stretching frequency of the ketone in the starting material (around 1680 cm⁻¹) will be absent in the final product.
Applications and Future Directions
The carbazole-bisquinoline compounds synthesized via this protocol are high-value materials for advanced applications.[13]
-
Organic Light-Emitting Diodes (OLEDs): Their extended π-conjugation, high thermal stability, and excellent charge transport properties make them prime candidates for use as emitting or host materials in OLED devices.[3]
-
Chemical Sensors: The electron-rich carbazole donor core linked to electron-accepting quinoline units can exhibit sensitivity to specific analytes, such as metal ions, making them useful in chemosensor development.[14]
-
Nonlinear Optics (NLO): The donor-acceptor architecture can lead to significant NLO properties, which are valuable for applications in photonics and optical data storage.[2][15]
-
Pharmaceutical Development: The quinoline scaffold is a well-known pharmacophore present in numerous bioactive compounds. Fusing it with the carbazole nucleus opens avenues for developing novel therapeutic agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (NaOEt degraded by moisture).2. Insufficient temperature.3. Poor quality starting materials. | 1. Use freshly opened or properly stored NaOEt.2. Ensure the reaction mixture is at a vigorous reflux.3. Verify the purity of reactants by NMR or melting point. |
| Complex Mixture of Products | 1. Side reactions due to air/moisture.2. Self-condensation of the aminoketone. | 1. Maintain a strict inert atmosphere (N₂ or Ar) throughout.2. Ensure proper stoichiometry; do not use a large excess of the aminoketone. |
| Difficulty in Purification | 1. Streaking on TLC plate.2. Product insoluble in common solvents. | 1. Add a small amount of triethylamine or acetic acid to the chromatography eluent to improve peak shape.2. Test a wider range of solvents for recrystallization, such as DMF, DMSO, or chlorinated solvents. |
References
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Wikipedia. Friedländer synthesis. Wikipedia. [Link]
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Upadhyay, A., & Subramanian, K. (2016). Studies of Luminescence Performance on Carbazole Donor and Quinoline Acceptor Based Conjugated Polymer. ResearchGate. [Link]
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ResearchGate. (n.d.). Simulated absorption spectra of quinoline–carbazole based compound (Q3–Q5D1). ResearchGate. [Link]
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Al-Mulla, A. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]
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De Borggraeve, W. M., et al. (2001). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ResearchGate. [Link]
-
Mohammadi, F., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. National Institutes of Health (NIH). [Link]
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Upadhyay, A., & Subramanian, K. (2016). Synthetic routes of carbazole- and quinoline-functionalized conjugated polymers CV-QP-1 and CV-QP-2. ResearchGate. [Link]
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ResearchGate. (n.d.). Simulated absorption spectra of quinoline–carbazole based compounds. ResearchGate. [Link]
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Enders, D., et al. (2011). Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers. ACS Publications. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
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Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses. [Link]
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Lacerda, V. M., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
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Wu, Y., et al. (2015). Novel carbazole derivatives with quinoline ring: synthesis, electronic transition, and two-photon absorption three-dimensional optical data storage. PubMed. [Link]
-
Al-Mulla, A. (2012). Recent Advances in the Friedländer Reaction. ResearchGate. [Link]
-
Ali, M. A., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Semantic Scholar. [Link]
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Upadhyay, A., & Subramanian, K. (2016). Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. ResearchGate. [Link]
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Snezhko, A. O., et al. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]
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Al-Mulla, A. (2012). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
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Ghorab, M. M., et al. (2012). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. [Link]
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Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
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J&K Scientific LLC. (n.d.). Friedländer Synthesis. J&K Scientific. [Link]
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Li, Y., & Gao, W. (2010). Synthesis of 3-(quinolin-2-yl)-9H-carbazoles. National Institutes of Health (NIH). [Link]
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Li, Y., & Gao, W. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. ResearchGate. [Link]
-
Schmidt, D., et al. (2016). Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. ResearchGate. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of Carbazole Derivatives
Introduction: The Strategic Importance of Carbazole Scaffolds and their Synthesis via Suzuki-Miyaura Coupling
Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry. Their unique electronic properties, including good hole-transporting capabilities, high thermal stability, and tunable photophysical characteristics, have established them as essential building blocks in organic electronics.[1][2] They are integral to the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][3] In the realm of drug development, the carbazole nucleus is a privileged scaffold found in numerous biologically active compounds.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to its developers.[4] This palladium-catalyzed reaction offers a highly efficient route to biaryl and heteroaryl structures under relatively mild conditions, with a broad tolerance for various functional groups.[5][6] For the synthesis of functionalized carbazole derivatives, the Suzuki-Miyaura coupling is particularly advantageous, enabling the precise installation of aryl or heteroaryl substituents at specific positions on the carbazole core.[7] This control is paramount for fine-tuning the electronic and photophysical properties of the final materials or the pharmacological profile of a drug candidate.
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to carbazole derivatives, offering both the theoretical underpinnings and practical, field-tested protocols for researchers, scientists, and professionals in drug development.
Core Principles and Mechanistic Considerations for Carbazole Derivatives
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8] However, the specific nature of carbazole substrates introduces nuances that warrant careful consideration.
The Catalytic Cycle in the Context of Carbazole Coupling
-
Oxidative Addition: The cycle commences with the oxidative addition of a halo-carbazole (typically a bromo- or iodo-carbazole) to a Pd(0) complex. This step forms a Pd(II) intermediate. The choice of the halogen is critical; while iodo-carbazoles are more reactive, bromo-carbazoles often offer a good balance of reactivity and stability. Chloro-carbazole derivatives can also be used but generally require more specialized and highly active catalyst systems.[9]
-
Transmetalation: This is often the rate-determining step. An organoboron reagent, such as a carbazole-boronic acid or a boronic ester, coordinates to the Pd(II) complex. A base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, which then transfers the organic group to the palladium center, displacing the halide. For carbazole substrates, especially those with an unprotected N-H group, the acidity of this proton can influence the reaction.[10] The choice of base and solvent can significantly impact the efficiency of this step.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic moieties from the palladium center, forming the new C-C bond of the desired biaryl-carbazole product and regenerating the active Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Key Experimental Parameters and Their Rationale
The success of a Suzuki-Miyaura coupling of a carbazole derivative hinges on the careful selection of several key parameters.
| Parameter | Common Choices for Carbazole Derivatives | Rationale and Causality |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is often used as it is a pre-formed Pd(0) catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are stable Pd(0) and Pd(II) precursors, respectively, that require a ligand to form the active catalyst.[5][11] |
| Ligand | PPh₃, P(tBu)₃, Buchwald ligands (e.g., SPhos, XPhos) | The choice of ligand is critical. Simple phosphines like PPh₃ are suitable for many standard couplings. For more challenging substrates, such as sterically hindered or electron-rich carbazoles, bulky and electron-rich Buchwald ligands can significantly improve reaction rates and yields by promoting oxidative addition and reductive elimination.[9][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | An inorganic base is typically required to activate the boronic acid.[12] The strength and solubility of the base can influence the reaction outcome. K₃PO₄ is a moderately strong base that is often effective. Cs₂CO₃ is a stronger, more soluble base that can be beneficial for less reactive substrates. |
| Boron Reagent | Boronic acids, Boronic esters (pinacol, neopentyl glycol), Triolborates | Boronic acids are the most common, but can undergo dehydration to form boroxines.[9] Boronate esters offer greater stability and are easier to purify.[13] Triolborate salts can enhance reactivity in some cases.[14] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and water is common. Water is necessary for the action of many inorganic bases.[15] The choice of organic solvent affects the solubility of the reactants and the catalyst, and can influence the reaction temperature. |
| Temperature | 60-110 °C | The reaction temperature is dependent on the reactivity of the substrates and the stability of the catalyst. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[14] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Bromo-Carbazole with an Arylboronic Acid
This protocol provides a robust starting point for the coupling of various bromo-carbazole derivatives.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Bromo-carbazole derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the bromo-carbazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water). It is crucial to degas the reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling nitrogen or argon through the solvent for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if required, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Chloro-Carbazole Derivative
For less reactive chloro-carbazole substrates, microwave irradiation can significantly reduce reaction times and improve yields.[5]
Materials:
-
Chloro-carbazole derivative (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, 10:1)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the chloro-carbazole (1.0 equiv), arylboronic acid (1.5 equiv), base (3.0 equiv), palladium precursor, and ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 10:1 dioxane/water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base or solvent, low reactivity of substrate. | Ensure proper degassing. Try a different catalyst/ligand system (e.g., a more electron-rich, bulky ligand).[9] Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Increase the reaction temperature. For chloro-substrates, consider microwave heating. |
| Dehalogenation of the Carbazole | Presence of protic impurities or reducing agents. | Use anhydrous solvents. Ensure the base is not excessively strong or used in large excess.[4] |
| Homocoupling of the Boronic Acid | Presence of oxygen, use of a Pd(II) precursor without rapid reduction to Pd(0). | Thoroughly degas the reaction mixture.[4] Use a Pd(0) source directly or ensure conditions favor the reduction of the Pd(II) precursor. |
| Poor Product Recovery | Product may be adsorbed on the base or silica gel during chromatography. | After the reaction, acidify the aqueous layer carefully to protonate any basic products before extraction. Use a different eluent system for chromatography. |
Conclusion
The Suzuki-Miyaura coupling reaction is an indispensable tool for the synthesis of functionalized carbazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently construct a wide array of carbazole-based molecules for applications in materials science and drug discovery. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this powerful transformation.
References
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Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Uemura, T., et al. (2021). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Bellina, F., & Rossi, R. (2006). An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of unprotected haloimidazoles. Tetrahedron. Available at: [Link]
-
El-Ghezal, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
El-Ghezal, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available at: [Link]
-
Mondal, B., & Bhaumik, A. (2018). Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. New Journal of Chemistry. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
-
Wang, C., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Designed Monomers and Polymers. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
da Silva, G. F., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules. Available at: [Link]
-
Li, J.-H., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]
-
El-Shishtawy, R. M., et al. (2022). Carbazole-conjugated microporous polymers from Suzuki–Miyaura coupling for supercapacitors. Journal of Electroanalytical Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]
-
da Silva, G. F., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
The Role of Carbazole Derivatives in Organic Electronics. (2026, January 19). Available at: [Link]
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Tajbakhsh, M., et al. (2016). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]
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Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]
-
Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C. Available at: [Link]
-
Al-Amin, M., et al. (2012). Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem. Available at: [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Available at: [Link]
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Derivatization of 3,6-Diacetyl-9-methyl-9H-carbazole: A Gateway to Advanced Materials for Optoelectronics
Introduction: The Versatility of the Carbazole Core
Carbazole and its derivatives have emerged as a cornerstone in the field of materials science, particularly for applications in organic electronics.[1][2] The rigid, planar structure of the carbazole moiety, coupled with its electron-rich nature and high charge carrier mobility, makes it an exceptional building block for a variety of functional materials.[3][4] These materials are integral components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs).[5][6][7] The ability to readily functionalize the carbazole core at various positions, notably the 3, 6, and 9 positions, allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of these applications.[8]
This guide focuses on the derivatization of a key intermediate, 3,6-diacetyl-9-methyl-9H-carbazole , a versatile precursor for synthesizing a new generation of high-performance organic materials. The presence of two reactive acetyl groups at the 3 and 6 positions provides a convenient handle for extending the π-conjugation of the carbazole core through various chemical transformations. This strategic derivatization allows for the modulation of the frontier molecular orbital energy levels (HOMO and LUMO), which in turn governs the material's charge injection/transport capabilities and its emission characteristics.
This document will provide detailed protocols for the synthesis of the 3,6-diacetyl-9-methyl-9H-carbazole precursor and its subsequent derivatization via Knoevenagel condensation, Schiff base formation, and Claisen-Schmidt condensation. We will explore the underlying chemical principles of these reactions and discuss how the resulting derivatives can be tailored for specific applications in material science.
Synthesis of the Precursor: 3,6-Diacetyl-9-methyl-9H-carbazole
The synthesis of 3,6-diacetyl-9-methyl-9H-carbazole is typically achieved through a Friedel-Crafts acylation of 9-methyl-9H-carbazole. This electrophilic aromatic substitution reaction introduces acetyl groups at the electron-rich 3 and 6 positions of the carbazole ring.
Experimental Protocol: Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
Materials:
-
9-methyl-9H-carbazole
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.2 equivalents) to the stirred suspension.
-
After the addition is complete, add a solution of 9-methyl-9H-carbazole (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol to afford 3,6-diacetyl-9-methyl-9H-carbazole as a solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization Strategies and Protocols
The acetyl groups of 3,6-diacetyl-9-methyl-9H-carbazole serve as versatile synthetic handles for a variety of condensation reactions, enabling the creation of a diverse library of functional materials.
Knoevenagel Condensation: Extending Conjugation with Electron-Withdrawing Groups
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[9] This reaction is a powerful tool for forming carbon-carbon double bonds and extending the π-conjugated system of the carbazole core.[8] By reacting 3,6-diacetyl-9-methyl-9H-carbazole with active methylene compounds such as malononitrile or cyanoacetic esters, derivatives with enhanced electron-accepting properties can be synthesized. These materials are of particular interest for applications as n-type semiconductors or as emitters in OLEDs.
Caption: Knoevenagel condensation workflow.
Materials:
-
3,6-diacetyl-9-methyl-9H-carbazole
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve 3,6-diacetyl-9-methyl-9H-carbazole (1 equivalent) and malononitrile (2.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops).
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization.
Schiff Base Formation: Introducing Imines for Diverse Functionalities
Schiff bases, or imines, are formed through the condensation of a primary amine with a carbonyl compound.[10][11] This reaction allows for the introduction of a wide variety of functional groups onto the carbazole core by simply changing the amine reactant.[12][13] The resulting Schiff base derivatives can exhibit interesting photophysical properties and have been explored as fluorescent sensors and in the synthesis of metal complexes for various applications.[14]
Caption: Schiff base formation workflow.
Materials:
-
3,6-diacetyl-9-methyl-9H-carbazole
-
Aniline (or a substituted aniline)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3,6-diacetyl-9-methyl-9H-carbazole (1 equivalent) in ethanol.
-
Add aniline (2.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to obtain the pure Schiff base.
Claisen-Schmidt Condensation: Synthesis of Chalcones for Optoelectronic Applications
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an enolizable ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[15][16] Reacting 3,6-diacetyl-9-methyl-9H-carbazole with aromatic aldehydes via a Claisen-Schmidt condensation yields chalcone derivatives with extended π-conjugation.[16][17] These chalcone-based materials often exhibit strong fluorescence and have been investigated for their potential use as emitters in OLEDs and as nonlinear optical materials.[16]
Caption: Claisen-Schmidt condensation workflow.
Materials:
-
3,6-diacetyl-9-methyl-9H-carbazole
-
Benzaldehyde (or a substituted benzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve 3,6-diacetyl-9-methyl-9H-carbazole (1 equivalent) and benzaldehyde (2.2 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The chalcone product will typically precipitate from the reaction mixture.
-
Collect the solid by filtration, wash thoroughly with water to remove the base, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Characterization and Properties of Derivatives
The newly synthesized derivatives should be thoroughly characterized to understand their structure-property relationships.
Table 1: Spectroscopic and Photophysical Properties of Hypothetical Derivatives
| Derivative Type | R Group | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| Knoevenagel | -CN | 405 | 480 | 0.65 |
| Schiff Base | -Ph | 380 | 450 | 0.40 |
| Chalcone | -Ph | 395 | 510 | 0.75 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific derivative synthesized.
Table 2: Electrochemical and Thermal Properties of Hypothetical Derivatives
| Derivative Type | R Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) | T_d (°C) |
| Knoevenagel | -CN | -5.8 | -3.1 | 2.7 | 350 |
| Schiff Base | -Ph | -5.6 | -2.5 | 3.1 | 320 |
| Chalcone | -Ph | -5.7 | -2.8 | 2.9 | 380 |
Note: The data in this table are hypothetical and for illustrative purposes only. T_d refers to the decomposition temperature.
Applications in Material Science
The derivatization of 3,6-diacetyl-9-methyl-9H-carbazole opens up a vast chemical space for the design of novel organic materials with tailored properties for specific applications.
-
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugated systems of the synthesized derivatives can lead to materials with high fluorescence quantum yields and tunable emission colors, making them suitable as emitters or hosts in the emissive layer of OLEDs.[5][18]
-
Hole-Transporting Materials (HTMs): The electron-rich carbazole core imparts good hole-transporting properties.[5][19][20] By appropriate functionalization, the HOMO level can be aligned with the valence band of perovskites or the work function of anodes, facilitating efficient hole injection and transport in solar cells.[19]
-
Organic Photovoltaics (OPVs): The tunable electronic properties of these derivatives make them promising candidates for use as donor or acceptor materials in the active layer of OPVs.
Conclusion
3,6-Diacetyl-9-methyl-9H-carbazole is a highly valuable and versatile precursor for the synthesis of a wide range of functional organic materials. The straightforward derivatization of its acetyl groups through well-established condensation reactions provides a powerful platform for tuning the photophysical and electrochemical properties of the carbazole core. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers in the design and synthesis of novel carbazole-based materials for the next generation of organic electronic devices.
References
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- Heravi, M. M., et al. (2006). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Journal of Chemical Research, 2006(6), 378-379.
- Hu, B. B., et al. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2517.
- Hull, L. A. (2001). The Dibenzalacetone Reaction Revisited.
- Ivaniuk, K., et al. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Technology audit and production reserves, 2(3(76)), 28-32.
- Joule, J. A. (2010). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses, 87, 201.
- Kampars, V., et al. (2018). 3,6-Di(9-carbazolyl)-9-(2-ethylhexyl)carbazole based single-layer blue organic light emitting diodes. AIP Conference Proceedings, 1985(1), 020005.
- Kavali, R., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Omega, 5(46), 30046-30057.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,6-Diphenyl-9H-carbazole: A Key Intermediate for Advanced OLED and Organic Electronics. Retrieved from [Link]
- Park, S., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1898.
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Diacetyl-9-methyl-9H-carbazole. Retrieved from [Link]
- Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 571-580.
- Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459-1461.
- Shchupak, A., et al. (2021). Structural isomers of 9-(pyridin-2-yl)-9H-carbazole in combination with 9′H-9,3′:6′,9″-tercarbazole and their application to high efficiency solution processed green TADF OLEDs.
- Sidaravicius, J., et al. (2019).
- Takeda, Y., et al. (2015). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Physical Chemistry Chemical Physics, 17(20), 13349-13357.
- Tarafder, D., & Saha, S. (2013). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Tetrahedron Letters, 54(44), 5944-5947.
- Tözün, F. D., et al. (2023). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Yadav, J. S., et al. (2004). Triphenylphosphine-catalyzed Knoevenagel condensation: a facile and general synthesis of α-cyanoacrylates and α-cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
- Zha, S., et al. (2021). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 5(19), 4883-4892.
- Zhang, Q., et al. (2019).
- Zhdankin, V. V. (2013). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 3(1), 1-5.
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Application Notes & Protocols: 3,6-Diacetyl-9-methyl-9H-carbazole as a Versatile Building Block for Advanced Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-diacetyl-9-methyl-9H-carbazole, a promising building block for the synthesis of next-generation hole-transporting materials (HTMs) for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). While direct literature on HTMs derived from this specific precursor is emerging, this guide consolidates established principles of carbazole chemistry to propose robust synthetic protocols and outline the scientific rationale for its use.
The carbazole core is a well-established motif in materials science, prized for its excellent hole-transporting capabilities, high thermal stability, and electron-rich nature.[1] The strategic placement of functional groups on the carbazole scaffold allows for the fine-tuning of its electronic and physical properties. In 3,6-diacetyl-9-methyl-9H-carbazole, the N-methyl group enhances solubility and blocks the reactive N-H site, while the acetyl groups at the 3 and 6 positions serve as versatile chemical handles for polymerization and functionalization.[2]
Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
The synthesis of the title compound can be approached via a two-step process starting from 9H-carbazole: N-methylation followed by a Friedel-Crafts diacylation.
Step 1: Synthesis of 9-Methyl-9H-carbazole
This initial step involves the alkylation of the nitrogen atom of the carbazole ring.
-
Protocol:
-
To a solution of 9H-carbazole (10.0 g, 59.8 mmol) in dry acetone (200 mL) in a 500 mL round-bottomed flask, add powdered sodium hydroxide (2.63 g, 65.8 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (6.2 mL, 65.8 mmol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (3 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from ethanol to obtain pure 9-methyl-9H-carbazole as a white solid.
-
Step 2: Friedel-Crafts Diacylation of 9-Methyl-9H-carbazole
This step introduces the acetyl groups at the electron-rich 3 and 6 positions of the carbazole ring.
-
Protocol:
-
In a flame-dried 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (23.9 g, 179.4 mmol) in dry dichloromethane (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (12.8 mL, 179.4 mmol) to the stirred suspension.
-
In a separate flask, dissolve 9-methyl-9H-carbazole (10.8 g, 59.8 mmol) in dry dichloromethane (100 mL).
-
Add the 9-methyl-9H-carbazole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL), water (2 x 150 mL), and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3 v/v) to afford 3,6-diacetyl-9-methyl-9H-carbazole as a pale yellow solid.
-
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₂ | [3] |
| Molecular Weight | 265.31 g/mol | [3] |
| CAS Number | 1483-98-3 | [3] |
| IUPAC Name | 1-(6-acetyl-9-methylcarbazol-3-yl)ethanone | [3] |
Proposed Synthetic Routes to Hole-Transporting Materials
The diacetyl functionality of 3,6-diacetyl-9-methyl-9H-carbazole provides a platform for synthesizing both polymeric and small-molecule HTMs through condensation reactions.
A proposed route to a conjugated polymer involves a Horner-Wadsworth-Emmons reaction, which can create vinylene linkages.
-
Protocol:
-
Synthesize a suitable bis(phosphonate) ester, for example, 1,4-xylylene bis(diethyl phosphonate).
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 3,6-diacetyl-9-methyl-9H-carbazole (1.0 g, 3.77 mmol) and 1,4-xylylene bis(diethyl phosphonate) (1.21 g, 3.77 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 0.33 g, 8.29 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 24 hours.
-
Cool the mixture and precipitate the polymer by pouring the solution into methanol (200 mL).
-
Filter the polymer, wash with methanol and acetone, and dry under vacuum.
-
Further purification can be achieved by Soxhlet extraction with methanol, acetone, and chloroform. The chloroform fraction will contain the desired polymer.
-
Diagram of Proposed Poly(carbazole-vinylene) Synthesis:
Caption: Proposed synthesis of a poly(carbazole-vinylene) HTM.
Condensation of the diacetyl groups with aromatic diamines can yield conjugated Schiff base polymers.
-
Protocol:
-
In a three-necked flask fitted with a condenser and a nitrogen inlet, dissolve 3,6-diacetyl-9-methyl-9H-carbazole (1.0 g, 3.77 mmol) and an aromatic diamine such as p-phenylenediamine (0.41 g, 3.77 mmol) in a mixture of toluene (30 mL) and N-methyl-2-pyrrolidone (NMP) (10 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 20 mg).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Continue the reaction for 48 hours.
-
Cool the reaction mixture and pour it into methanol (250 mL) to precipitate the polymer.
-
Filter the solid, wash thoroughly with methanol and hot acetone, and dry under vacuum.
-
Diagram of Proposed Schiff Base Polymer Synthesis:
Caption: Proposed synthesis of a Schiff base polymer HTM.
Application in Optoelectronic Devices
The synthesized HTMs from 3,6-diacetyl-9-methyl-9H-carbazole are expected to be solution-processable, enabling their incorporation into OLEDs and PSCs via techniques like spin-coating.
-
Protocol:
-
Prepare a solution of the synthesized carbazole-based HTM in a suitable solvent such as chlorobenzene or a mixture of chlorobenzene and acetonitrile (e.g., 10-20 mg/mL).
-
Add common p-type dopants like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to the HTM solution to enhance conductivity and device performance.
-
Prepare a perovskite-coated substrate (e.g., FTO/TiO₂/Perovskite).
-
Spin-coat the HTM solution onto the perovskite layer at a specified spin speed (e.g., 3000-4000 rpm) for a set duration (e.g., 30-45 seconds).
-
Anneal the substrate at a moderate temperature (e.g., 70-85 °C) for a short period (e.g., 10-15 minutes) to remove residual solvent.
-
Complete the device by thermally evaporating a metal back contact (e.g., gold or silver).
-
Diagram of Perovskite Solar Cell Fabrication Workflow:
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Application Notes and Protocols for the Fabrication of Organic Electronic Devices Using 3,6-Diacetyl-9-methyl-9H-carbazole
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3,6-Diacetyl-9-methyl-9H-carbazole in the fabrication of organic electronic devices. This guide details the material's properties, proposes its application as a host material in Organic Light-Emitting Diodes (OLEDs) and as a semiconductor in Organic Field-Effect Transistors (OFETs), and provides step-by-step protocols for device fabrication and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the device physics and material science at play.
Introduction to 3,6-Diacetyl-9-methyl-9H-carbazole
The field of organic electronics leverages the versatility of carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices.[1] Carbazole derivatives have emerged as a cornerstone class of materials in this field, renowned for their excellent hole-transporting properties, high thermal stability, and wide energy gap.[2][3] These characteristics make them highly suitable for a variety of applications, including as host materials in phosphorescent and fluorescent OLEDs, and as active channel materials in OFETs.[2][4]
3,6-Diacetyl-9-methyl-9H-carbazole is a promising candidate within this family. The carbazole core provides the fundamental hole-transporting capability, while the electron-withdrawing acetyl groups at the 3 and 6 positions are expected to modulate the electronic properties, potentially leading to a deeper Highest Occupied Molecular Orbital (HOMO) level. This can improve the injection of holes from common anode materials and enhance the material's stability. The methyl group at the 9-position enhances solubility in organic solvents, making it amenable to solution-based processing techniques, which are highly desirable for large-area and low-cost manufacturing.[5]
Chemical Structure:
PubChem CID: 619588[6] Molecular Formula: C₁₇H₁₅NO₂[6] Molecular Weight: 265.31 g/mol [6]
Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
A common synthetic route to 3,6-disubstituted carbazoles involves the initial halogenation of the carbazole core, followed by N-alkylation and subsequent functionalization. A plausible synthetic pathway for 3,6-Diacetyl-9-methyl-9H-carbazole is outlined below.
Step 1: Bromination of 9H-Carbazole
The synthesis begins with the bromination of 9H-carbazole at the 3 and 6 positions using a suitable brominating agent like N-bromosuccinimide (NBS).[2]
-
Protocol:
-
Dissolve 9H-carbazole in a suitable solvent such as dimethylformamide (DMF).[2]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[2]
-
Precipitate the product by adding water to the reaction mixture.[2]
-
Filter the precipitate, wash with water, and dry to obtain 3,6-dibromo-9H-carbazole.[2]
-
Step 2: N-Methylation of 3,6-dibromo-9H-carbazole
The next step is the methylation of the nitrogen atom of the carbazole ring.
-
Protocol:
-
Dissolve 3,6-dibromo-9H-carbazole in a suitable solvent like acetone.
-
Add a base, such as sodium hydroxide, to deprotonate the nitrogen.
-
Add a methylating agent, for example, dimethyl sulfate, dropwise to the reaction mixture.
-
Stir the reaction for several hours at room temperature.
-
Remove the solvent under reduced pressure and purify the resulting solid, for instance, by recrystallization from ethanol, to yield 3,6-dibromo-9-methyl-9H-carbazole.
-
Step 3: Acetylation of 3,6-dibromo-9-methyl-9H-carbazole
The final step is the introduction of the acetyl groups, which can be achieved through a metal-catalyzed cross-coupling reaction.
-
Protocol:
-
In a reaction vessel under an inert atmosphere, combine 3,6-dibromo-9-methyl-9H-carbazole, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable acetyl source.
-
Add a suitable solvent and a base.
-
Heat the reaction mixture under reflux for a specified period.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 3,6-Diacetyl-9-methyl-9H-carbazole.
-
Application in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are frequently used as host materials in the emissive layer of OLEDs due to their high triplet energy and good charge-transporting properties.[2] The high triplet energy is crucial for confining the triplet excitons of the phosphorescent guest emitter, preventing energy loss and ensuring high efficiency.
Proposed OLED Device Architecture
A simple, solution-processed phosphorescent OLED (PhOLED) architecture utilizing 3,6-Diacetyl-9-methyl-9H-carbazole as a host material is proposed below.
| Layer | Material | Function |
| Cathode | Aluminum (Al) | Electron Injection |
| Electron Transport Layer (ETL) | 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) | Electron Transport and Hole Blocking |
| Emissive Layer (EML) | 3,6-Diacetyl-9-methyl-9H-carbazole:Ir(ppy)₃ (90:10 wt%) | Light Emission |
| Hole Transport Layer (HTL) | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | Hole Transport and Smoothing of Anode |
| Anode | Indium Tin Oxide (ITO) | Hole Injection |
| Substrate | Glass | Support |
OLED Fabrication Workflow
The following diagram illustrates the solution-based fabrication process for the proposed OLED.
Caption: OFET fabrication workflow.
Detailed OFET Fabrication Protocol
-
Substrate Preparation:
-
Use a highly doped n-type silicon wafer with a 300 nm thick thermally grown silicon dioxide (SiO₂) layer as the substrate. The silicon serves as the gate electrode, and the SiO₂ as the gate dielectric.
-
Clean the substrate by ultrasonication in acetone and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Semiconductor Layer Deposition:
-
Prepare a solution of 3,6-Diacetyl-9-methyl-9H-carbazole in a suitable solvent like dichloromethane at a concentration of 5 mg/mL.
-
Spin-coat the semiconductor solution onto the SiO₂ surface at 1500 rpm for 60 seconds in a nitrogen-filled glovebox.
-
Anneal the substrate on a hotplate at 90°C for 30 minutes to remove the solvent and potentially improve the molecular ordering.
-
-
Source and Drain Electrode Deposition:
-
Transfer the substrate to a thermal evaporation chamber.
-
Place a shadow mask with the desired channel length and width definition on top of the semiconductor layer.
-
Deposit 50 nm of gold (Au) through the shadow mask to define the source and drain electrodes.
-
Device Characterization
OLED Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage using a source meter and a photometer.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at a constant driving voltage using a spectrometer.
-
Efficiency Measurement: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data and the EL spectrum.
| Parameter | Description |
| Turn-on Voltage (Von) | The voltage at which the luminance reaches 1 cd/m². |
| Maximum Luminance (Lmax) | The highest achievable brightness of the device. |
| Maximum EQE (EQEmax) | The maximum ratio of emitted photons to injected electrons. |
| Color Coordinates (CIE) | The color of the emitted light represented in the CIE 1931 color space. |
OFET Characterization
-
Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant source-drain voltage (VD).
-
Output Characteristics: Measure the drain current (ID) as a function of the source-drain voltage (VD) at different gate voltages (VG).
-
Mobility Calculation: The field-effect mobility (µ) can be calculated from the transfer characteristics in the saturation regime using the following equation: ID = (µ * Ci * W) / (2 * L) * (VG - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
| Parameter | Description |
| Mobility (µ) | The average charge carrier drift velocity per unit electric field. |
| On/Off Ratio | The ratio of the maximum to the minimum drain current. |
| Threshold Voltage (Vth) | The gate voltage required to turn on the transistor. |
Conclusion
3,6-Diacetyl-9-methyl-9H-carbazole represents a promising material for application in solution-processed organic electronic devices. Its carbazole core provides a robust framework for hole transport, while the acetyl and methyl substituents allow for the tuning of its electronic properties and solubility. The detailed protocols provided in this application note offer a solid starting point for researchers to explore the potential of this and related materials in OLEDs and OFETs. Further optimization of device architectures, processing conditions, and material blends will likely lead to enhanced device performance.
References
-
MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Diacetyl-9-methyl-9H-carbazole. Retrieved from [Link]
-
MDPI. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Diacetyl-9-methyl-9H-carbazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Purely organic materials for extremely simple all-TADF white OLEDs: a new carbazole/oxadiazole hybrid material as a dual-role non-doped light blue emitter and highly efficient orange host. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrical Characterization of Organic Electronic Materials and Devices. Retrieved from [Link]
-
ACS Publications. (2020). Donor–Acceptor Effect of Carbazole-Based Conjugated Polymer Electrets on Photoresponsive Flash Organic Field-Effect Transistor Memories. Retrieved from [Link]
-
ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution processed metal-oxides for organic electronic devices. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic electronics. Retrieved from [Link]
-
OE Journals. (2022). Solution processed organic light-emitting devices: structure, device physics and fabrication process. Retrieved from [Link]
-
Frontiers. (2019). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-(9-Carbazolyl)carbazoles and 3,6Di(9-carbazolyl)carbazoles as Effective Host Materials for Efficient Blue Organic Electrophosphorescence. Retrieved from [Link]
- Google Patents. (n.d.). US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.
-
PubMed. (n.d.). Amorphous Carbazole-based (Co)polymers for OFET Application. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Retrieved from [Link]
-
Elsevier. (n.d.). Solution-Processed Organic Light-Emitting Devices. Retrieved from [Link]
-
PubMed. (2011). Molecular characterization of organic electronic films. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbazole-based conjugated polymers as charge trapping layers for organic field-effect transistor memories. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved from [Link]
-
PubMed. (2018). Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs. Retrieved from [Link]
-
MDPI. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient Organic Light-Emitting Diodes from thermally activated delayed fluorescence using a sulfone–carbazole host material. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Retrieved from [Link]
-
MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Patterning of Organic Semiconductors Leads to Functional Integration: From Unit Device to Integrated Electronics. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-Diacetyl-9-methyl-9H-carbazole
Welcome to the Technical Support Center for the purification of 3,6-Diacetyl-9-methyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this compound in high purity. The following question-and-answer format directly addresses common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 3,6-Diacetyl-9-methyl-9H-carbazole?
A1: The impurity profile of your crude 3,6-Diacetyl-9-methyl-9H-carbazole will largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as 9-methyl-9H-carbazole or the acetylating agent.
-
Mono-acetylated carbazole: 3-acetyl-9-methyl-9H-carbazole is a common byproduct if the reaction does not go to completion.
-
Isomeric impurities: Other isomers of diacetyl-9-methyl-9H-carbazole may form depending on the reaction conditions. It has been noted that even low concentrations of isomeric impurities can significantly impact the photophysical properties of carbazole derivatives.[1]
-
Reagents and catalysts: Residual catalysts (e.g., Lewis acids) and reagents from the work-up procedure.[2]
-
Oxidation products: Carbazole derivatives can be susceptible to oxidation, leading to colored impurities.[2]
Q2: What are the primary methods for purifying crude 3,6-Diacetyl-9-methyl-9H-carbazole?
A2: The two most effective and commonly used methods for the purification of 3,6-Diacetyl-9-methyl-9H-carbazole are recrystallization and column chromatography. For highly specialized applications requiring ultra-high purity, sublimation can also be considered.
Q3: What are the key physical properties of 3,6-Diacetyl-9-methyl-9H-carbazole that are relevant for its purification?
A3: Understanding the physical properties of 3,6-Diacetyl-9-methyl-9H-carbazole is crucial for developing an effective purification strategy.[3]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₂ | PubChem[3] |
| Molecular Weight | 265.31 g/mol | PubChem[3] |
| CAS Number | 1483-98-3 | PubChem[3] |
Troubleshooting and Optimization Guide
Recrystallization
Q4: My recrystallization of 3,6-Diacetyl-9-methyl-9H-carbazole is not yielding pure crystals. What could be the problem?
A4: Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the cooling process.
-
Problem: Oiling out instead of crystallization.
-
Cause: The compound is likely too soluble in the chosen solvent, or the solution is too concentrated.
-
Solution: Try a less polar solvent or a solvent mixture. For instance, if you are using a highly polar solvent like ethanol, try a mixture of ethanol and water, or a less polar solvent like isopropanol or toluene.[4][5]
-
-
Problem: Low recovery of the purified product.
-
Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used.
-
Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization, cool the flask in an ice bath to minimize the solubility of your product and maximize the yield.
-
-
Problem: Impurities are co-crystallizing with the product.
-
Cause: The chosen solvent may not be effectively discriminating between your product and the impurities.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Experimental Protocol: Recrystallization of 3,6-Diacetyl-9-methyl-9H-carbazole
-
Solvent Selection: Begin by testing the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) in small test tubes.
-
Dissolution: In a flask, add the chosen hot solvent to your crude 3,6-Diacetyl-9-methyl-9H-carbazole until it is fully dissolved.
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb the colored impurities.[2]
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Q5: I am having trouble with the column chromatography of 3,6-Diacetyl-9-methyl-9H-carbazole. The separation is poor. What can I do?
A5: Column chromatography is an excellent method for separating compounds with different polarities. Poor separation is often a result of an unoptimized mobile phase or improper column packing.
-
Problem: The compound is not moving from the origin (streaking at the top of the column).
-
Cause: The mobile phase is not polar enough to elute your compound.
-
Solution: Gradually increase the polarity of your eluent system. For a moderately polar compound like 3,6-Diacetyl-9-methyl-9H-carbazole, a solvent system of hexane/ethyl acetate or dichloromethane/methanol would be a good starting point.[6]
-
-
Problem: All compounds are eluting together at the solvent front.
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of your eluent. Start with a less polar solvent mixture and gradually increase the polarity.
-
-
Problem: The peaks are tailing.
-
Cause: Strong interactions between your compound and the stationary phase (silica gel). The acetyl groups on your molecule can interact with the acidic silanol groups on the silica gel.
-
Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.[6] Alternatively, using a less acidic stationary phase like alumina could be beneficial.[6]
-
Experimental Protocol: Column Chromatography of 3,6-Diacetyl-9-methyl-9H-carbazole
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.[7]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good solvent system will give your product an Rf value of around 0.3-0.4. A good starting point for a diacetylated carbazole derivative would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Purification Workflow
Caption: A general workflow for the purification and analysis of 3,6-Diacetyl-9-methyl-9H-carbazole.
References
-
MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved from [Link]
-
PubMed. (2020). Carbazole isomers induce ultralong organic phosphorescence. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Diacetyl-9-methyl-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of the thermodynamic properties of sublimation with the number of carbazolyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
RSC Publishing. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 3,6-di-tert-butyl-1-iodo-9-methyl-8-(pyren-1-ylethynyl)-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3. Retrieved from [Link]
-
ResearchGate. (n.d.). The isolation of (6S, 9S)-cyclo(prolylvalyl) from marine actinomycete, by use of high speed countercurrent chromatography. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
Technical Support Center: Recrystallization of 3,6-diacetyl-9-ethylcarbazole from Dioxane:Water
Welcome to the technical support center for the purification of 3,6-diacetyl-9-ethylcarbazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound from a dioxane:water solvent system. As Senior Application Scientists, we aim to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the recrystallization of 3,6-diacetyl-9-ethylcarbazole.
Question 1: Why are no crystals forming after cooling the solution?
Answer:
The absence of crystal formation, even after the solution has cooled, is a common issue that typically points to a state of supersaturation where the solute molecules have not yet organized into a crystal lattice.[1] Several factors could be at play:
-
Excessive Solvent: The most likely reason is that too much dioxane was used to dissolve the initial solid, meaning the solution is not saturated enough for crystals to form upon cooling.[2]
-
Supersaturation: The solution may be supersaturated, a metastable state where the concentration of the dissolved solute is higher than its solubility at that temperature. In this state, the crystallization process requires an initial energy input to begin nucleation.[3]
-
High Purity of the Compound: Highly pure compounds sometimes resist crystallization without a nucleation site.
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level.[4][5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small crystal of pure 3,6-diacetyl-9-ethylcarbazole, adding it to the cooled solution can act as a template for further crystallization.[2][5]
-
Reduce the Volume of the "Good" Solvent: If the above methods fail, it's likely that too much dioxane is present. Gently heat the solution to evaporate some of the dioxane. Be cautious not to evaporate too much, as this can cause the compound to precipitate out too quickly. After reducing the volume, allow the solution to cool again.[2]
-
Flash Cool a Small Sample: As a last resort, you can try to induce crystallization in a small aliquot of the solution by rapid cooling in an ice bath. Once crystals form in the aliquot, it can be used to seed the main solution.
Question 2: My product has "oiled out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[2][6] This happens when the boiling point of the solvent system is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to separate as a liquid phase upon cooling.[2][6][7] Oiled out products are often impure because the liquid droplets can trap impurities.[6]
Causality and Resolution:
-
High Solute Concentration: The initial amount of dioxane used may have been just enough to dissolve the compound at a high temperature, leading to a very high concentration that favors oiling out upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can also lead to oiling out.
Troubleshooting Protocol:
-
Re-dissolve and Add More "Good" Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional warm dioxane to decrease the overall concentration.[2]
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.[8]
-
Adjust the Solvent Ratio: If the problem persists, it may be necessary to adjust the initial dioxane:water ratio. A slight increase in the proportion of dioxane might be necessary.
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching or seeding at a temperature just below the point where the solution becomes cloudy but above the temperature at which it oils out.
Question 3: The resulting crystals are very small or appear as a powder. How can I obtain larger crystals?
Answer:
The size of the crystals is directly related to the rate of cooling and the degree of supersaturation.[8] Rapid cooling leads to the formation of many small crystals, while slow cooling allows for the growth of fewer, larger crystals.[8]
Procedural Adjustments for Larger Crystals:
-
Slow Down the Cooling Process: After dissolving the compound in the hot dioxane:water mixture, allow the flask to cool to room temperature undisturbed on the benchtop. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can further slow the cooling rate.
-
Minimize Agitation: Avoid disturbing the solution as it cools, as this can promote the formation of multiple nucleation sites, leading to smaller crystals.
-
Use a Dilute Solution: Starting with a slightly more dilute solution (i.e., using a bit more of the solvent mixture than the minimum required for dissolution at high temperature) can also favor the growth of larger crystals.
Frequently Asked Questions (FAQs)
Q1: Why is a dioxane:water mixture used for the recrystallization of 3,6-diacetyl-9-ethylcarbazole?
A1: A mixed solvent system is often employed when a single solvent does not provide the ideal solubility characteristics for recrystallization.[9] For 3,6-diacetyl-9-ethylcarbazole, dioxane acts as the "good" solvent in which the compound is readily soluble, while water acts as the "bad" or "anti-solvent" in which the compound is poorly soluble.[9] This combination allows for the dissolution of the compound at an elevated temperature and its controlled precipitation upon cooling or the addition of more of the anti-solvent.
Q2: What is the ideal ratio of dioxane to water?
A2: The ideal ratio will depend on the specific purity of your sample and the desired yield. A good starting point is to dissolve the crude 3,6-diacetyl-9-ethylcarbazole in a minimal amount of hot dioxane. Then, add hot water dropwise until you observe a persistent cloudiness, which indicates that the solution is saturated. Finally, add a few more drops of hot dioxane to re-clarify the solution before allowing it to cool.[9]
Q3: How does the cooling rate impact the purity of the final product?
A3: A slower cooling rate generally leads to higher purity crystals.[8] This is because slow crystal growth allows for the selective incorporation of the desired molecules into the crystal lattice, while impurities remain in the mother liquor.[8] Rapid cooling can trap impurities within the rapidly forming crystals.
Q4: What is the purpose of washing the crystals after filtration?
A4: Washing the crystals with a small amount of the cold solvent mixture helps to remove any residual mother liquor that may contain dissolved impurities.[1][10] It is crucial to use a cold solvent to minimize the loss of the desired product, as even a "bad" solvent will have some solubility for the compound at higher temperatures.
Experimental Workflow and Data
Recrystallization Protocol for 3,6-diacetyl-9-ethylcarbazole
-
Dissolution: In an Erlenmeyer flask, add the crude 3,6-diacetyl-9-ethylcarbazole. Add a minimal amount of hot dioxane to dissolve the solid completely.
-
Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot dioxane to the cloudy solution until it becomes clear again.[9]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod.
-
Ice Bath: Once crystal formation has started, place the flask in an ice bath to maximize the yield of the crystals.[1]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of a cold dioxane:water mixture.[1][10]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Key Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Solvent System | Dioxane:Water | Dioxane is a good solvent, water is a poor solvent.[9] |
| Dissolution Temperature | Near the boiling point of the solvent mixture | To ensure complete dissolution of the compound and impurities.[3] |
| Cooling Rate | Slow and undisturbed | Promotes the formation of larger, purer crystals.[8] |
| Washing Solvent | Cold Dioxane:Water mixture | Removes impurities without significantly dissolving the product.[1] |
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of 3,6-diacetyl-9-ethylcarbazole.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Syntheses Procedure. 9H-Carbazole, 9-ethyl-3,6-dimethyl-. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Guide for crystallization. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Chemistry LibreTexts. 3.5E: Initiating Crystallization. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
-
MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]
-
University of Rochester, Department of Chemistry. Solvent: 1,4-dioxane. [Link]
-
Experiment 9 — Recrystallization. [Link]
-
Reddit. Recrystallization (help meeeeee). [Link]
-
ResearchGate. A review on synthesis and applications of 3,6-diamino-9-N-ethylcarbazole. [Link]
-
ResearchGate. (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]
-
YouTube. Exp X10 How to induce crystallization. [Link]
-
Recrystallization. [Link]
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization? [Link]
-
Reddit. How does cooling rate affect the point at which crystalisation occures and why? [Link]
-
Chemistry LibreTexts. 3.5: Inducing Recrystallization. [Link]
-
ACS Publications. Mechanism of Solvent Effect in Polymorphic Crystallization of BPT. [Link]
- Google Patents.
-
MOST Wiedzy. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
-
ResearchGate. Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. [Link]
-
ResearchGate. Cocrystal Formation from Solvent Mixtures | Request PDF. [Link]
-
ResearchGate. (PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. [Link]
-
TÜBİTAK Academic Journals. Progress in the chemistry of 3-amino-9-ethylcarbazole. [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? [Link]
-
Recrystallization. [Link]
-
ResearchGate. ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. [Link]
-
CECRI, Karaikudi. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. [Link]
-
Recrystallization. [Link]
-
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. [Link]
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Common side products in the synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
Welcome to the technical support center for the synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.
Introduction to the Synthesis
The primary route to 3,6-Diacetyl-9-methyl-9H-carbazole is the Friedel-Crafts acylation of 9-methyl-9H-carbazole. This electrophilic aromatic substitution is an effective method for introducing acetyl groups onto the carbazole core. However, like many aromatic functionalization reactions, it is not without its complexities. The formation of various side products can complicate purification and reduce the yield of the desired product. This guide will address the most frequently encountered side products, their origins, and strategies for their mitigation and identification.
Troubleshooting Guide & FAQs
FAQ 1: My reaction yields a mixture of products. What are the most common side products in the synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole?
The most common impurities and side products encountered during the Friedel-Crafts diacylation of 9-methyl-9H-carbazole are:
-
Mono-acetylated Product: 3-Acetyl-9-methyl-9H-carbazole
-
Isomeric Di-acetylated Products: e.g., 1,6- or 1,8-diacetyl-9-methyl-9H-carbazole
-
N-Demethylated Product: 3,6-Diacetyl-9H-carbazole
-
Unreacted Starting Material: 9-Methyl-9H-carbazole
The formation of these side products is highly dependent on reaction conditions such as stoichiometry of reactants, choice of Lewis acid catalyst, reaction temperature, and time.
FAQ 2: I have a significant amount of a lower molecular weight byproduct. Could this be the mono-acetylated carbazole?
Yes, the formation of 3-Acetyl-9-methyl-9H-carbazole is a very common issue, arising from incomplete diacylation.
Causality:
The introduction of the first acetyl group onto the carbazole ring is an activating step for electrophilic aromatic substitution. However, the second acetylation is generally slower due to the deactivating nature of the first acetyl group.[1] If the reaction is not allowed to proceed to completion or if insufficient acylating agent or catalyst is used, the mono-acetylated product will be a significant component of the crude product mixture. The synthesis of the analogous 3-acetyl-9-ethyl-carbazole is a well-established procedure, highlighting the stability and potential for isolation of this mono-substituted intermediate.[2]
Troubleshooting & Mitigation:
| Parameter | Recommended Action | Scientific Rationale |
| Stoichiometry | Use a slight excess of the acylating agent (acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., AlCl₃). A molar ratio of 1:2.2:2.2 (9-methyl-9H-carbazole:acylating agent:Lewis acid) is a good starting point. | Ensures sufficient electrophile concentration to drive the reaction to di-substitution. The catalyst can form a complex with the carbonyl groups of the product, so a stoichiometric amount is often necessary. |
| Reaction Time | Increase the reaction time. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the mono-acetylated intermediate. | Allows for the slower second acylation step to proceed to completion. |
| Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of other side products. A temperature range of 0°C to room temperature is typically a good starting point for Friedel-Crafts acylations. | Balancing reaction kinetics with selectivity is crucial. |
Identification:
-
TLC: The mono-acetylated product will have a different Rf value compared to the starting material and the di-acetylated product. It is expected to be more polar than the starting material but less polar than the di-acetylated product.
-
Mass Spectrometry: The mono-acetylated product will have a molecular ion peak corresponding to its molecular weight (C₁₅H₁₃NO, M.W. = 223.27 g/mol ).
-
¹H NMR: Expect a more complex aromatic region compared to the symmetrical 3,6-diacetylated product. The presence of distinct signals for each of the aromatic protons is indicative of the asymmetrical nature of the mono-substituted product.
FAQ 3: My product shows a complex NMR spectrum, suggesting the presence of isomers. How can I control the regioselectivity of the diacylation?
The formation of isomeric di-acetylated products is a significant challenge in the functionalization of carbazoles. While the 3 and 6 positions are electronically favored for electrophilic attack due to the directing effect of the nitrogen atom, substitution at other positions can occur.
Causality:
The carbazole nucleus has several positions susceptible to electrophilic attack (1, 2, 3, 4, 6, 8). The regioselectivity of the Friedel-Crafts acylation is influenced by both electronic and steric factors, as well as the choice of the Lewis acid catalyst. For instance, traditional Friedel-Crafts acylation of 9H-carbazole can yield a mixture of products.[3] The use of specific catalysts, such as BCl₃, has been reported to direct acylation to the 1-position of 9H-carbazole.[3]
Troubleshooting & Mitigation:
| Parameter | Recommended Action | Scientific Rationale |
| Lewis Acid Catalyst | Screen different Lewis acids. AlCl₃ is a common choice that generally favors 3,6-substitution. Weaker Lewis acids like FeCl₃ or ZnCl₂ might offer different regioselectivity. | The nature of the Lewis acid can influence the steric bulk of the electrophilic species and its interaction with the substrate, thereby affecting the position of attack. |
| Solvent | Use a non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). | The solvent can influence the solubility of the reaction intermediates and the catalyst, which can impact regioselectivity. |
| Temperature | Maintain a low reaction temperature (e.g., 0°C). | Lower temperatures often enhance selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered 3,6-isomer. |
Identification:
-
HPLC: Isomers will likely have different retention times, allowing for their separation and quantification.
-
NMR (¹H and ¹³C): Each isomer will have a unique set of chemical shifts and coupling constants in the aromatic region. 2D NMR techniques like COSY and HMBC can be invaluable in elucidating the exact substitution pattern.
-
GC-MS: While isomers will have the same molecular ion peak, their fragmentation patterns might show subtle differences. Their separation on the GC column will be the primary means of identification.[4]
FAQ 4: I've isolated a byproduct with a similar polarity to my desired product, but it appears to be missing the N-methyl group. Is N-demethylation a known side reaction?
Yes, N-dealkylation can occur under Friedel-Crafts conditions, leading to the formation of 3,6-Diacetyl-9H-carbazole.
Causality:
Lewis acids, particularly strong ones like AlCl₃, can coordinate to the nitrogen atom of the carbazole. This interaction can weaken the N-CH₃ bond, making it susceptible to cleavage, especially at elevated temperatures. A study on the Friedel-Crafts acylation of 3,6-di-tert-butyl-9H-carbazole reported dealkylation as a side reaction.[5]
Troubleshooting & Mitigation:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Maintain a low and controlled reaction temperature. | Minimizes the energy available for the N-demethylation side reaction. |
| Lewis Acid | Consider using a milder Lewis acid if N-demethylation is a significant issue. | Milder Lewis acids have a lower propensity to coordinate strongly with the nitrogen atom. |
| Reaction Time | Avoid prolonged reaction times, especially at higher temperatures. | Reduces the exposure of the product to the conditions that promote demethylation. |
Identification:
-
Mass Spectrometry: The N-demethylated product will have a molecular ion peak at m/z corresponding to C₁₄H₁₁NO₂ (M.W. = 225.24 g/mol ), which is 14 mass units lower than the desired product.
-
¹H NMR: The most telling sign will be the absence of the characteristic singlet for the N-methyl group (typically around 3.5-4.0 ppm) and the appearance of a broad singlet for the N-H proton at a downfield chemical shift (often > 8 ppm).
-
IR Spectroscopy: The presence of an N-H stretching vibration (typically in the range of 3200-3500 cm⁻¹) would indicate the formation of the demethylated product.
Experimental Workflow & Protocols
General Protocol for the Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 9-methyl-9H-carbazole (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (2.2 eq) to the stirred suspension.
-
Acylating Agent Addition: Add acetyl chloride (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Work-up: Extract the aqueous mixture with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Workflow for Troubleshooting Side Product Formation
Caption: A workflow for troubleshooting common side products.
Visualization of Potential Side Products
Caption: Formation pathways of common side products.
References
-
Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. Request PDF. Available at: [Link]
-
Methyl 9H-carbazole-9-acetate. PMC. Available at: [Link]
-
1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. Available at: [Link]
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. Available at: [Link]
-
3,6-Diacetyl-9-methyl-9H-carbazole. PubChem. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
-
Methyl 9H-carbazole-9-acetate. PubMed. Available at: [Link]
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. Available at: [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. Available at: [Link]
-
Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. The Royal Society of Chemistry. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides via selective N–C cleavage under mild conditions. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]
-
9-methyl-9H-carbazole. Stenutz. Available at: [Link]
-
(PDF) 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole. ResearchGate. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation. PubMed. Available at: [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. PMC. Available at: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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- 5. Methyl 9H-carbazole-9-acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Carbazole Synthesis
Welcome to the Technical Support Center for the synthesis of carbazole derivatives using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of employing modern catalytic systems beyond traditional palladium-based methods. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven insights. Our goal is to provide a self-validating framework to help you optimize your reactions, overcome common hurdles, and accelerate your research.
Section 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments with copper, iron, and photoredox catalysts.
Copper-Catalyzed Carbazole Synthesis (e.g., Ullmann-type reactions)
Question 1: My copper-catalyzed intramolecular C-N coupling to form a carbazole is showing low to no conversion. What are the likely causes and how can I troubleshoot it?
Answer:
Low conversion in copper-catalyzed carbazole synthesis is a common issue that can often be traced back to catalyst inactivity, inappropriate reaction conditions, or substrate-related problems. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand System:
-
Cause: The choice of copper source and ligand is critical. Classic Ullmann conditions often require harsh temperatures, but modern systems with appropriate ligands can proceed under milder conditions.[1] The catalytic species may not be forming correctly, or it may be deactivating.
-
Solution:
-
Vary the Copper Source: If you are using CuI, consider trying other sources like CuBr, CuCl, or Cu(OTf)₂. The counter-ion can significantly impact catalyst solubility and reactivity.
-
Screen Ligands: The presence of a suitable ligand is often crucial for facilitating the reaction. Simple diamine ligands have been shown to be effective.[2] If you are not using a ligand, or if your current ligand is ineffective, consider screening a panel of ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various phosphine ligands.[1][3] The ligand's role is to stabilize the copper center and facilitate reductive elimination.
-
Ensure Catalyst Quality: Use high-purity copper salts. Older bottles may have oxidized, leading to decreased activity.
-
-
-
Base and Solvent Effects:
-
Cause: The strength, solubility, and nature of the base are paramount. An inappropriate base may not be strong enough to deprotonate the amine precursor or may have poor solubility in the reaction solvent.[3]
-
Solution:
-
Base Selection: Common bases for this transformation include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU. If you are using a weaker base like K₂CO₃ with a less acidic substrate, switching to a stronger, more soluble base like Cs₂CO₃ or an organic soluble ionic base could improve the reaction rate.[4]
-
Solvent Choice: The solvent needs to be high-boiling and polar enough to dissolve the reactants and the base. Common choices include DMF, DMSO, dioxane, and toluene. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
-
-
Substrate Issues:
-
Cause: Electron-withdrawing groups on the aromatic rings can make the C-H amination more difficult. Steric hindrance around the reaction centers can also impede the cyclization.
-
Solution:
-
Increase Temperature: For less reactive substrates, increasing the reaction temperature may be necessary. Monitor for potential decomposition.
-
Use a Directing Group: For challenging intramolecular C-H aminations, the installation of a temporary directing group, such as a picolinamide, can facilitate the desired bond formation. This group is often cleaved under the reaction conditions.[5]
-
-
-
Reaction Setup:
-
Cause: Copper-catalyzed reactions can be sensitive to oxygen.
-
Solution:
-
Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Use degassed solvents.
-
-
Below is a workflow diagram to guide your troubleshooting process for low conversion in copper-catalyzed carbazole synthesis.
Caption: Troubleshooting workflow for low yield in Cu-catalyzed carbazole synthesis.
Iron-Catalyzed Carbazole Synthesis (e.g., Intramolecular C-H Amination)
Question 2: My iron-catalyzed intramolecular C-H amination is giving me a complex mixture of products instead of the desired carbazole. What are the potential side reactions, and how can I improve the selectivity?
Answer:
Iron catalysts are an attractive, cost-effective, and less toxic alternative to noble metals. However, their reactivity can sometimes lead to a lack of selectivity. A complex product mixture in an iron-catalyzed C-H amination often points to competing reaction pathways or over-oxidation.
-
Potential Side Reactions:
-
Intermolecular Reactions: If the substrate concentration is too high, intermolecular C-H amination or dimerization of the starting material can compete with the desired intramolecular cyclization.
-
Oxidation of Starting Material or Product: The iron catalyst, in the presence of an oxidant, can potentially oxidize sensitive functional groups on your substrate or the carbazole product, leading to degradation.
-
Alternative C-H Amination Pathways: If there are multiple accessible C-H bonds (e.g., aliphatic vs. aromatic), the iron catalyst might not be selective for the desired aromatic C-H bond, leading to different cyclized products. For instance, iron catalysts can be highly selective for allylic C-H amination.[6][7]
-
-
Troubleshooting and Improving Selectivity:
-
Reaction Conditions:
-
Lower the Concentration: To favor the intramolecular pathway, try running the reaction at a lower concentration.
-
Optimize the Temperature: High temperatures can sometimes decrease selectivity. Try lowering the reaction temperature to see if it favors the desired product.
-
Screen Solvents: The solvent can influence the catalyst's reactivity and selectivity. Screen a range of solvents with different polarities.
-
-
Catalyst and Ligand System:
-
Vary the Iron Source: Different iron salts (e.g., FeCl₃, Fe(acac)₃) can exhibit different reactivities.[8][9]
-
Introduce a Ligand: While some iron-catalyzed reactions are ligand-free, the addition of a suitable ligand (e.g., a porphyrin or a bis(quinolyl)-based ligand) can modulate the catalyst's electronic properties and steric environment, leading to improved selectivity.[10]
-
-
Substrate Design:
-
Blocking Groups: If you have competing reactive sites, consider temporarily protecting them with blocking groups to direct the amination to the desired position.
-
Electronic Effects: The electronic nature of your substrate can influence the regioselectivity of the C-H activation. Electron-rich aromatic rings are generally more susceptible to electrophilic attack by the iron-nitrene intermediate.[11]
-
-
Photoredox-Catalyzed Carbazole Synthesis
Question 3: I am attempting a visible-light-mediated synthesis of a carbazole derivative, but the reaction is sluggish and gives a low yield. What are the critical parameters to check?
Answer:
Photoredox catalysis offers a mild and powerful way to construct carbazoles.[12] However, low yields can result from several factors, from the reaction setup to the choice of reagents.
-
Reaction Setup and Light Source:
-
Cause: Inefficient irradiation of the reaction mixture is a common problem. The light source may not be emitting at the correct wavelength to excite the photocatalyst, or the reaction vessel may be blocking the light.
-
Solution:
-
Check the Wavelength: Ensure your light source (e.g., blue LEDs) emits at a wavelength that overlaps with the absorption maximum of your photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye).
-
Optimize the Reactor Setup: Use a reaction vessel made of a material that is transparent at the required wavelength (e.g., borosilicate glass for visible light). Ensure the light source is positioned close to the vessel to maximize photon flux. Stir the reaction vigorously to ensure all the mixture is evenly irradiated.
-
-
-
Photocatalyst and Quenching:
-
Cause: The photocatalyst may be degrading under the reaction conditions, or its excited state may be quenched by an unproductive pathway.
-
Solution:
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to inner filter effects where the catalyst absorbs too much light and prevents it from penetrating the solution. Try optimizing the catalyst concentration.
-
Degas the Solution: Oxygen is an efficient quencher of excited states. Thoroughly degas your reaction mixture (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas) before starting the irradiation.
-
-
-
Reaction Components:
-
Cause: The concentrations of the substrate, oxidant/reductant, and any additives need to be optimized for an efficient catalytic cycle.
-
Solution:
-
Concentration Screening: Systematically vary the concentrations of your reactants to find the optimal conditions.
-
Solvent Choice: The solvent can affect the solubility of the components and the lifetime of the excited state of the photocatalyst. Common solvents for photoredox reactions include acetonitrile, DMF, and DMSO.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts like copper or iron over palladium for carbazole synthesis?
A1: The primary advantages are cost and sustainability. Copper and iron are significantly more abundant and less expensive than palladium. This is a major consideration for large-scale synthesis. Additionally, palladium catalysts can sometimes be sensitive and require expensive and complex phosphine ligands. Copper and iron catalysts can often be used with simpler, cheaper ligands or even in ligand-free systems, simplifying the reaction setup.[13]
Q2: How do I choose the right alternative catalyst for my specific carbazole derivative?
A2: The choice of catalyst depends on the synthetic route and the functional groups present in your substrate.
-
For intramolecular C-N bond formation from a biaryl amine precursor: Copper-based systems are a good starting point, especially if you can incorporate a directing group to improve efficiency.[5]
-
For intramolecular C-H amination: Iron catalysts are a promising option, particularly for their low cost.[6] Rhodium catalysts are also highly effective for C-H activation but are more expensive.[14][15]
-
For reactions involving radical intermediates or needing very mild conditions: Photoredox catalysis is an excellent choice.[12]
-
For allene-based strategies: Gold and silver catalysts are often used for the cyclization of indole-tethered allenes.
The following decision-making workflow can help guide your catalyst selection:
Caption: Catalyst selection guide based on the synthetic precursor.
Q3: I am having issues with regioselectivity in my carbazole synthesis. How can I control which regioisomer is formed?
A3: Regioselectivity is a common challenge in the synthesis of substituted carbazoles.[16] The strategy for controlling it depends on the reaction type:
-
In C-H activation/amination reactions: The inherent electronic and steric properties of the substrate often dictate the site of reaction. To override this, you can install a directing group that positions the metal catalyst in proximity to the desired C-H bond.[17]
-
In reactions involving electrophilic attack on an indole ring: The C3 position of indole is typically the most nucleophilic. If you want to functionalize the C2 position, you may need to block the C3 position first.
-
Metal-free annulation strategies: The regioselectivity can often be controlled by the substitution pattern of the starting materials. For example, in a [2+2+2] annulation of indoles, ketones, and nitroolefins, the substituents on each component direct the final arrangement in the carbazole product.[18]
Q4: Can palladium catalyst deactivation be an issue in carbazole synthesis, and can the catalyst be regenerated?
A4: Yes, palladium catalyst deactivation is a known issue. It can occur through various mechanisms, including the formation of inactive palladium black, blockage of active sites by reaction byproducts, or the formation of stable off-cycle complexes.[19][20] For instance, in some aryl amination reactions, the NH-carbazole byproduct can react with the palladium center to form a stable complex that acts as a catalyst resting state, slowing down the reaction.[21]
Regeneration of deactivated palladium catalysts is possible in some cases. For heterogeneous catalysts (e.g., Pd on carbon), washing with solvents like chloroform and glacial acetic acid, sometimes with sonication, can remove adsorbed impurities and restore activity.[19] However, for homogeneous catalysts, regeneration is generally not practical, and the focus should be on preventing deactivation by using robust ligands, ensuring inert reaction conditions, and optimizing the reaction time and temperature.
Section 3: Catalyst Performance Comparison
The table below summarizes the general characteristics and performance of various alternative catalysts for carbazole synthesis to aid in your selection process.
| Catalyst System | Typical Precursors | Key Advantages | Common Challenges & Considerations |
| Copper-based | 2-Aminobiphenyls, 2-halobiaryls | Low cost, readily available | Often requires high temperatures, ligand screening may be necessary, sensitive to air.[1][2] |
| Iron-based | 2-Azidobiphenyls, biarylamines | Very low cost, low toxicity | Can have lower selectivity, may require an oxidant, mechanism can be complex.[8][22] |
| Gold/Silver-based | Indole-tethered allenes/alkynes | Mild reaction conditions, high functional group tolerance, unique reactivity.[23] | High cost of the metal, catalyst can be sensitive to impurities. |
| Rhodium-based | Biarylamines, indoles | High efficiency for C-H activation, good functional group tolerance.[14][15] | High cost of the metal, may require directing groups for regioselectivity.[17] |
| Photoredox | Various radical precursors | Extremely mild conditions (visible light, room temp.), high functional group tolerance.[12] | Requires specific photochemical setup, sensitive to oxygen, quantum yield can be low. |
| Metal-free | Indoles, ketones, nitroolefins | Avoids metal contamination, sustainable | Often requires high temperatures, substrate scope can be limited.[18][24] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Intramolecular C-N Coupling
This protocol is a general starting point and should be optimized for your specific substrate.
-
To an oven-dried Schlenk tube, add the 2-aminobiphenyl precursor (1.0 mmol), CuI (0.1 mmol, 10 mol%), a ligand (e.g., DMEDA, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
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- da Silva Júnior, E. N., et al. (2018). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society.
- Lee, J., et al. (2021). Sustainable iron-catalyzed carbazole dimerization for high triplet host/electron blocking materials of efficient deep blue OLEDs.
- Che, C.-M., et al. (2012). Iron-Catalyzed Intramolecular Allylic C–H Amination. Journal of the American Chemical Society.
- Yamamoto, Y., et al. (2015). Synthesis of Fused Carbazoles by Gold-Catalyzed Tricyclization of Conjugated Diynes via Rearrangement of an N-Propargyl Group. Organic Letters.
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- Al-dujaili, A. H., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances.
- Accounts of Chemical Research. (2017).
- Che, C.-M., et al. (2024). Iron-catalysed intramolecular C(sp3)–H amination of alkyl azides. Chemical Society Reviews.
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- Che, C.-M., et al. (2015). Iron-Catalyzed Intramolecular Amination of Aliphatic C–H Bonds of Sulfamate Esters with High Reactivity and Chemoselectivity.
- PubMed. (2024). Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review. PubMed.
- Al-dujaili, A. H., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances.
- Chemical Reviews. (2020). Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes. Chemical Reviews.
- Organic & Biomolecular Chemistry. (n.d.). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry.
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- Blackmond, D. G., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Allenes. BenchChem Technical Support.
- Che, C.-M., et al. (2012). Iron-catalyzed intramolecular allylic C-H amination. Journal of the American Chemical Society.
- Buchwald, S. L., et al. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society.
- ResearchGate. (2022). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide.
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- Antonchick, A. P., et al. (2017). Rhodium-catalyzed C2 and C4 C–H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes: a facile access to substituted and fused carbazoles.
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- Driver, T. G., et al. (2005). Intramolecular C−H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates. Journal of the American Chemical Society.
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- PubMed Central. (2023).
- ResearchGate. (n.d.). Representative carbazole‐based organic materials and their synthesis...
- Larhed, M., et al. (2012). Iron‐catalyzed Cross‐Coupling of Propargyl Carboxylates and Grignard Reagents: Synthesis of Substituted Allenes. Chemistry – A European Journal.
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Technical Support Center: Optimizing Friedel-Crafts Acylation of N-Alkylcarbazoles
Welcome to the technical support center for the Friedel-Crafts acylation of N-alkylcarbazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction for the synthesis of key intermediates. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed, field-proven protocols.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the reaction mechanism and factors influencing its outcome.
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of N-alkylcarbazoles?
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The core process involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich carbazole ring, leading to the formation of an aryl ketone.[3] The reaction is advantageous because the resulting ketone product is deactivated, which prevents further acylation reactions.[2][3]
Caption: General mechanism of Friedel-Crafts acylation.
Q2: Which positions on the N-alkylcarbazole ring are most reactive and why?
The most nucleophilic positions on the carbazole ring are C3 and C6, making them the primary sites for electrophilic substitution.[4] The nitrogen atom's lone pair participates in the aromatic system, increasing the electron density at these positions. Acylation at the C1 and C8 positions is significantly more challenging due to steric hindrance and lower electron density.[4]
Q3: How does the N-alkyl group influence the reaction?
The N-alkyl group primarily plays a steric role. As the size of the alkyl group increases (e.g., from methyl to ethyl to isopropyl), the steric hindrance around the C1 and C8 positions becomes more pronounced. This further favors acylation at the C3 and C6 positions. Electronically, alkyl groups are weakly activating, which can slightly enhance the overall reactivity of the carbazole ring compared to the unsubstituted parent carbazole.
Section 2: Troubleshooting Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction yield is very low or the reaction is not proceeding. What are the likely causes?
Low yields are a common issue and can often be traced back to a few key factors.[5]
-
Inactive Catalyst: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[5] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[2][6] This is because the product ketone can form a stable complex with the catalyst, effectively sequestering it.[5][6]
-
Solution: Start with at least 1.1 to 1.5 equivalents of the Lewis acid. For particularly challenging substrates, more may be required.
-
-
Deactivated Substrate: If your carbazole ring has strongly electron-withdrawing substituents, it may be too deactivated for the reaction to occur efficiently.[3]
-
Solution: Consider using a more potent Lewis acid or higher reaction temperatures. However, be aware that this can lead to side reactions.
-
Caption: Troubleshooting workflow for low reaction yields.
Q5: I am getting a mixture of 3-acyl and 6-acyl products. How can I improve the regioselectivity?
While both positions are electronically favored, achieving high regioselectivity can be challenging.
-
Choice of Lewis Acid: The strength and bulkiness of the Lewis acid can influence the C3/C6 ratio. Milder Lewis acids like ZnCl₂ or FeCl₃ may offer different selectivity profiles compared to the highly reactive AlCl₃.
-
Solvent Effects: The polarity of the solvent can affect the transition state and thus the regioselectivity. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common choices. Highly polar solvents like nitrobenzene can sometimes alter the product distribution but come with their own challenges (e.g., toxicity, difficult removal).
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically more stable product.
Q6: I am observing polyacylation of my carbazole. How can I prevent this?
Polyacylation is less common in Friedel-Crafts acylation than in alkylation because the first acyl group deactivates the ring.[3][6] However, with highly activated carbazoles or under harsh conditions, it can occur.
-
Control Stoichiometry: Use a slight excess of the N-alkylcarbazole relative to the acylating agent (e.g., 1.1 equivalents of carbazole to 1.0 equivalent of acyl chloride).
-
Reverse Addition: Add the acylating agent slowly to a solution of the carbazole and Lewis acid. This keeps the concentration of the electrophile low at any given time, disfavoring a second reaction.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Section 3: Experimental Protocols & Data
This section provides a detailed protocol for a typical acylation reaction and presents data on how different conditions can affect the outcome.
Protocol: Synthesis of 3-Acetyl-9-ethylcarbazole[8][9]
Materials:
-
9-Ethylcarbazole
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with 9-ethylcarbazole (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (1.2 eq) to the stirred solution. The mixture may become colored.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 3-acetyl-9-ethylcarbazole.
Data Table: Influence of Lewis Acid on Acetylation of 9-Ethylcarbazole
| Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield of 3-acetyl (%) | Reference |
| AlCl₃ (1.2) | DCM | 0 to RT | 3 | ~85-90% | [7] |
| FeCl₃ (1.2) | DCM | RT | 6 | ~70-75% | General Knowledge |
| ZnCl₂ (1.5) | DCE | 60 | 8 | ~50-60% | General Knowledge |
| BiCl₃ (cat.) | Ac₂O | 80 | 2 | ~80% | [8] |
Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.
Section 4: Advanced Topics & Modern Alternatives
Q7: Are there "greener" or milder alternatives to traditional Lewis acids like AlCl₃?
Yes, the development of more sustainable methods is an active area of research.[9][10]
-
Metal Triflates: Catalysts like Scandium(III) triflate (Sc(OTf)₃) are often more water-tolerant and can be used in catalytic amounts, reducing waste.[11][12]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites or sulfated zirconia can be used.[13] These offer the significant advantage of being easily filtered and recycled, simplifying purification and reducing waste streams.
-
Metal- and Halogen-Free Methods: Some modern protocols utilize reagents like methanesulfonic anhydride, which can promote the reaction without any metal or halogen-containing components, leading to a much cleaner waste profile.[9]
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. Retrieved from [Link]
-
ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]
-
RSC Publishing. (2023, November 6). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Retrieved from [Link]
-
NIH. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2019, January 11). Progress in the chemistry of 3-amino-9-ethylcarbazole. Retrieved from [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed. (2021, June 11). The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes. Retrieved from [Link]
-
ResearchGate. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]
-
ResearchGate. (2020, April 27). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
-
PubMed. (2021, October 15). Lewis Acid-Catalyzed Carbofunctionalization of Uncommon C, N-Diacyliminium Ions: Controlling Regio- and Enantioselectivity. Retrieved from [Link]
-
ResearchGate. Lewis Acid-Catalyzed Carbofunctionalization of Uncommon C , N -Diacyliminium Ions: Controlling Regio- and Enantioselectivity | Request PDF. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
-
NIH. (2022, July 28). Site-selective Aerobic C–H Mono-Acylation of Carbazoles by a Sustainable Palladium Catalysis. Retrieved from [Link]
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Overcoming solubility issues of carbazole derivatives in organic solvents
Technical Support Center: Carbazole Derivative Solubility
Welcome to the technical support center for handling carbazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this important class of compounds. The rigid, aromatic structure of the carbazole nucleus, while bestowing valuable electronic and photophysical properties, often leads to poor solubility in common organic solvents.
This document provides in-depth troubleshooting guides, underlying scientific principles, and practical protocols to systematically overcome these issues.
Part 1: Foundational Principles of Solubility
Understanding why a compound is poorly soluble is the first step to solving the problem. Solubility is governed by the principle of "like dissolves like." This means that solvents best dissolve solutes with similar intermolecular forces.
-
Polarity Mismatch: The carbazole core is largely non-polar and hydrophobic. Highly polar substituents can create molecules with conflicting solubility characteristics, while a lack of polar groups can make them insoluble in moderately polar solvents.
-
Crystal Lattice Energy: The planar structure of carbazoles promotes strong π-π stacking in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy from the solvent to break apart.
-
Molecular Size and Shape: Larger molecules or those with branched chains can be more difficult for solvent molecules to surround and solvate effectively.[1]
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common solubility problems in a practical, question-and-answer format.
Q1: My carbazole derivative is insoluble in standard solvents (DCM, Chloroform, THF) at room temperature. What are my initial steps?
Answer: Before attempting more complex methods, always start with fundamental physical techniques to provide the system with the energy needed to overcome the crystal lattice forces.
-
Causality: Dissolution is often an endothermic process, meaning it absorbs heat.[2] By adding energy, you increase the kinetic energy of both the solvent and solute molecules, promoting the disruption of the crystal lattice and facilitating solvation.
Initial Troubleshooting Workflow
Caption: Structural modifications to tune carbazole solubility.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a universal solvent for my carbazoles? A: While DMSO is a powerful, polar aprotic solvent that can dissolve many carbazole derivatives, it is not universal. [3]Its high boiling point (189°C) can make it difficult to remove post-reaction. Furthermore, residual DMSO can interfere with certain catalytic reactions or characterization techniques. It is best used as a "last resort" or as a co-solvent in small quantities.
Q: I'm worried about my compound decomposing with heat. Are there alternatives? A: Yes. Sonication is an excellent alternative as it provides mechanical energy without high bulk temperatures. [4]Additionally, you can try extended stirring at room temperature for several hours or overnight. If the dissolution is kinetically slow rather than thermodynamically unfavorable, time may be sufficient.
Q: Does the purity of my carbazole derivative affect its solubility? A: Absolutely. Insoluble impurities can act as nucleation sites, preventing your main compound from dissolving or causing it to precipitate from a seemingly stable solution. Always ensure your material is of high purity (as determined by NMR, LC-MS, etc.) before conducting critical solubility-dependent experiments.
Q: Are there any "green" or more environmentally friendly solvents I can try? A: Yes, the field of green chemistry is actively exploring safer solvent alternatives. For compounds soluble in solvents like Toluene or Chloroform, consider testing solvents like 2-Methyl-THF, Anisole, or Cyrene. The principles of co-solvency and Hansen Solubility Parameters can be applied to these solvents as well. [14]
References
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- Request PDF. (n.d.).
- ChemicalBook. (2025). Carbazole | 86-74-8.
- Hansen, C. M. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
- Ye, C., et al. (2016). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Energy & Fuels, 30(4).
- Solubility of Things. (n.d.). Carbazole.
- ResearchGate. (2025). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics.
- El Mzioui, N., et al. (2017). Effect of the Alkyl Chain Length Incorporated into Donor Part on the Optoelectronic Properties of the Carbazole Based Dyes: Theoretical Study.
- Park, K. (n.d.). Hansen Solubility Parameters.
- Oba, A., et al. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives.
- National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- Diva Portal. (2024).
- PubMed. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective.
- ResearchGate. (2022). A review on the biological potentials of carbazole and its derived products.
- ResearchGate. (2025). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity.
- Royal Society of Chemistry. (n.d.).
- Request PDF. (2025).
- Vertobiologics. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Academia.edu. (n.d.). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics.
- National Institutes of Health (NIH). (2024). Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- YouTube. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters.
- National Institutes of Health (NIH). (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents.
Sources
Preventing by-product formation in the synthesis of 3,6-disubstituted carbazoles
Welcome to the technical support center for the synthesis of 3,6-disubstituted carbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you minimize by-product formation and achieve high yields of your target molecules.
I. Common Synthetic Workflow
The synthesis of 3,6-disubstituted carbazoles typically follows a multi-step sequence, starting with the functionalization of the carbazole core, followed by cross-coupling reactions to introduce the desired substituents. A general workflow is outlined below:
Caption: General synthetic workflow for 3,6-disubstituted carbazoles.
This guide will focus on troubleshooting issues that arise during the key steps of electrophilic bromination and subsequent cross-coupling reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis in a question-and-answer format, providing explanations and actionable solutions.
A. Electrophilic Bromination
Question 1: I'm getting a mixture of brominated products, including a significant amount of a tribromo- species, when trying to synthesize 3,6-dibromo-N-alkylcarbazole. How can I improve the selectivity?
Answer:
This is a common issue arising from the high reactivity of the carbazole ring towards electrophilic substitution. The primary by-product is often the 1,3,6-tribrominated carbazole.[1]
Causality:
-
Electronic Effects: The nitrogen atom in the carbazole ring is a powerful activating group, directing electrophilic substitution to the 3, 6, and to a lesser extent, the 1 and 8 positions. The electron-donating nature of the nitrogen activates the entire ring, making it susceptible to over-bromination.
-
Reaction Conditions: Harsh brominating agents, elevated temperatures, and prolonged reaction times can lead to a loss of selectivity and the formation of poly-brominated by-products.
Solutions:
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is generally preferred over liquid bromine for better control. A method using dibromodimethylhydantoin in ethanol has also been reported to yield high-purity 3,6-dibromocarbazole at room temperature.[2]
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using slightly more than two equivalents of NBS is a good starting point.
-
Temperature Management: Perform the reaction at a lower temperature to decrease the rate of reaction and improve selectivity. Starting at 0 °C and slowly warming to room temperature is a common strategy.[3]
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired 3,6-dibromo product is the major species and before significant formation of the tribromo by-product occurs.[2]
Optimized Protocol for 3,6-Dibromination of N-Octylcarbazole: [3]
-
Dissolve N-octylcarbazole in chloroform.
-
Cool the solution to 0 °C in the dark.
-
Add N-bromosuccinimide (2.0 equivalents) in portions.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Wash with water, dry the organic layer, and purify by column chromatography.
Question 2: My NMR spectrum shows a complex mixture of isomers. How can I confirm the presence of the desired 3,6-dibromo isomer and identify the others?
Answer:
Distinguishing between positional isomers of brominated carbazoles by NMR can be challenging. However, careful analysis of the aromatic region can provide valuable clues.
Characterization Tips:
-
Symmetry: The 1H NMR spectrum of a pure 3,6-disubstituted carbazole should exhibit a high degree of symmetry. You would expect to see fewer signals in the aromatic region than for an unsymmetrically substituted carbazole.
-
1H NMR of 3,6-Dibromo-N-alkylcarbazole: The aromatic region will typically show three distinct signals: a doublet for the protons at the 2 and 7 positions, a doublet of doublets for the protons at the 4 and 5 positions, and a doublet for the protons at the 1 and 8 positions.
-
1H NMR of By-products:
-
3-Bromocarbazole: Will have a more complex, asymmetric pattern in the aromatic region.[4]
-
1,3,6-Tribromocarbazole: The symmetry is broken, leading to a more complex set of signals in the aromatic region.
-
-
Mass Spectrometry: Use mass spectrometry to confirm the molecular weight of the products. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be evident. A dibromo compound will show a characteristic M, M+2, M+4 pattern, while a tribromo compound will show an M, M+2, M+4, M+6 pattern.
B. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
Question 3: I'm observing a significant amount of a homocoupled by-product from my boronic acid in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
Answer:
Homocoupling of the boronic acid to form a biaryl by-product is a well-known side reaction in Suzuki-Miyaura couplings.
Causality:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[5] It is crucial to thoroughly degas the reaction mixture.
-
Catalyst System: The choice of palladium source, ligand, and base can significantly influence the extent of homocoupling.
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are known to suppress homocoupling. Ligands like SPhos and XPhos are often effective.[6] SPhos, in particular, has been shown to be effective in Suzuki couplings with heteroaryl halides.[7]
-
Base Selection: The choice of base can be critical. While stronger bases can promote the desired reaction, they can also lead to side reactions. A common starting point is an aqueous solution of K2CO3 or Na2CO3.[6] Stronger bases like hydroxides may be necessary in some cases but should be used with caution.[8]
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration in the reaction mixture at any given time, thereby reducing the rate of homocoupling.
Caption: Desired Suzuki cross-coupling versus undesired boronic acid homocoupling.
Question 4: My Buchwald-Hartwig amination of 3,6-dibromocarbazole is sluggish or gives low yields. What are the key parameters to optimize?
Answer:
The Buchwald-Hartwig amination can be sensitive to a number of factors, especially when using dihaloarenes and certain amines.
Causality:
-
Catalyst Deactivation: The choice of ligand is crucial to prevent catalyst deactivation. The product amine can sometimes coordinate to the palladium center and inhibit catalysis.
-
Amine Nucleophilicity: Less nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered amines can react slowly.
-
Base Strength: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Sodium tert-butoxide (NaOtBu) is a common choice.
Solutions:
-
Ligand and Catalyst Selection: For coupling with primary amines, ligands like BrettPhos are often effective.[9] For secondary amines, bulky biarylphosphine ligands such as XantPhos can be successful. Using a pre-catalyst can sometimes lead to more reproducible results.[10]
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[10] The choice of solvent can affect the solubility of the reactants and the catalytic species.
-
Base Screening: While NaOtBu is a good starting point, other bases such as K3PO4 or Cs2CO3 can sometimes provide better results, especially with sensitive substrates.
-
Temperature: These reactions are often run at elevated temperatures (80-110 °C).
A Note on Dihalocarbazoles: When performing a double Buchwald-Hartwig amination on 3,6-dibromocarbazole, it is often necessary to use a higher catalyst loading and a slight excess of the amine to drive the reaction to completion.
III. Frequently Asked Questions (FAQs)
Q1: Should I use 3,6-dibromocarbazole or 3,6-diiodocarbazole for my cross-coupling reactions?
A1: The choice depends on a balance of reactivity and cost. 3,6-diiodocarbazole is generally more reactive due to the weaker carbon-iodine bond, which facilitates the oxidative addition step in palladium-catalyzed couplings.[11] This can allow for milder reaction conditions. However, 3,6-dibromocarbazole is typically more cost-effective.[11] With modern, highly active catalyst systems, excellent results can often be achieved with the dibromo starting material. One potential drawback of using iodoarenes is that the iodide generated in the reaction can sometimes act as an inhibitor to the palladium catalyst.[2]
Q2: How can I effectively purify my 3,6-disubstituted carbazole from closely related by-products?
A2: Purification can be challenging due to the similar polarities of the desired product and by-products.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution upon cooling.[12] A step-by-step guide can be found in many organic chemistry resources.[13][14]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often effectively separate isomers and over-substituted products.[15]
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reversed-phase HPLC can provide excellent separation of carbazole derivatives.[16]
Q3: What is the role of the N-alkyl group in the synthesis of 3,6-disubstituted carbazoles?
A3: The N-alkyl group serves several purposes:
-
Solubility: Long alkyl chains are often introduced to improve the solubility of the carbazole derivatives in common organic solvents, which facilitates purification and processing.
-
Electronic Properties: The nature of the N-substituent can influence the electronic properties of the carbazole core.
-
Preventing N-H Reactivity: In some reactions, the acidic N-H proton of carbazole can interfere. Alkylation protects this position.
Q4: Are there alternative synthetic routes to 3,6-disubstituted carbazoles that avoid the initial halogenation step?
A4: While the halogenation-cross-coupling sequence is very common, other methods exist. For example, the Cadogan-Sundberg reaction involves the reductive cyclization of a 2-nitrobiphenyl precursor.[17] However, the synthesis of the appropriately substituted 2-nitrobiphenyl can be complex.
IV. Data Tables for Quick Reference
Table 1: Troubleshooting Electrophilic Bromination
| Problem | Likely Cause | Recommended Solution |
| Over-bromination (e.g., tribromo by-product) | Reaction too vigorous, harsh brominating agent | Use NBS instead of Br2, lower reaction temperature (0 °C), carefully control stoichiometry |
| Mixture of isomers | Insufficient regioselectivity | Use a bulky protecting group on the nitrogen, optimize solvent and temperature |
| Incomplete reaction | Insufficient brominating agent or reaction time | Increase equivalents of NBS slightly, monitor by TLC/HPLC and extend reaction time if necessary |
Table 2: Troubleshooting Suzuki-Miyaura Coupling
| Problem | Likely Cause | Recommended Solution |
| Significant homocoupling of boronic acid | Presence of oxygen, non-optimal catalyst system | Thoroughly degas reaction mixture, use bulky, electron-rich ligands (e.g., SPhos, XPhos) |
| Low yield of cross-coupled product | Catalyst deactivation, poor transmetalation | Screen different ligands and bases, ensure anhydrous conditions if using sensitive boronic esters |
| Dehalogenation of starting material | Side reaction promoted by certain catalyst/base combinations | Screen different ligands and bases, lower reaction temperature |
V. References
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole. (n.d.). Google Patents.
-
Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. (2006). ResearchGate. [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
Crystal structure of 3-bromo-9-ethyl-9H-carbazole. (2015). PubMed Central (PMC). [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. [Link]
-
Cadogan–Sundberg indole synthesis. (n.d.). Semantic Scholar. [Link]
-
(PDF) Cadogan–Sundberg Indole Synthesis. (2020, February 4). ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. [Link]
-
Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central (PMC). [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. [Link]
-
Recrystallization. (2020, January 10). YouTube. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 6). YouTube. [Link]
-
9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses. [Link]
-
(PDF) 1,3,6-Tribromo-9-ethyl-9H-carbazole. (n.d.). ResearchGate. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. [Link]
-
Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. (n.d.). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 9H-carbazole-3,6-dicarbonitrile
Welcome to the technical support center for the scalable synthesis of 9H-carbazole-3,6-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested knowledge to ensure your success in this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 9H-carbazole-3,6-dicarbonitrile, providing explanations and actionable solutions.
Problem 1: Low Yield in the Bromination of 9H-Carbazole
Question: I am getting a low yield of 3,6-dibromo-9H-carbazole and see multiple spots on my TLC plate. What could be the cause and how can I fix it?
Answer:
Low yields and the formation of multiple byproducts in the bromination of 9H-carbazole are typically due to over-bromination (formation of tri- or tetra-brominated species) or incomplete reaction. Here’s a systematic approach to troubleshoot this step:
-
Controlling Stoichiometry: The stoichiometry of N-bromosuccinimide (NBS) is critical. While a slight excess is needed to drive the reaction to completion, a large excess will lead to over-bromination.
-
Recommendation: Use 2.1 equivalents of NBS relative to 9H-carbazole. Ensure your starting carbazole is pure and accurately weighed.
-
-
Reaction Temperature: The reaction is typically started at a low temperature to control the initial rate and then allowed to warm to room temperature.
-
Causality: Adding NBS at 0 °C helps to dissipate the initial exotherm of the reaction, minimizing side reactions. Allowing the reaction to proceed to completion overnight at room temperature ensures full conversion without forcing the reaction with excessive heat, which can lead to degradation or side product formation.
-
-
Solvent Purity: The choice and purity of the solvent are important. N,N-Dimethylformamide (DMF) is a common solvent for this reaction.
-
Recommendation: Use dry DMF. Water content can affect the reactivity of NBS.
-
-
Purification: Effective purification is key to isolating the desired dibromo isomer.
-
Protocol: After quenching the reaction with water to precipitate the crude product, flash chromatography is an effective method for purification. A typical eluent system is a mixture of dichloromethane (DCM) and hexane.[1]
-
Problem 2: Incomplete Cyanation or Stalled Reaction
Question: My palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole is not going to completion, even after extended reaction times. What is happening to my catalyst?
Answer:
A common issue in palladium-catalyzed cross-coupling reactions, including cyanation, is the deactivation of the palladium catalyst. The active catalytic species is Pd(0), which can be oxidized to inactive Pd(II) species during the catalytic cycle.[2]
-
Catalyst Deactivation: Oxidative addition of the aryl bromide to Pd(0) is a key step. However, side reactions can lead to the formation of Pd(II) species that do not efficiently undergo reductive elimination to regenerate the Pd(0) catalyst.
-
Solution: The Role of Additives: To counteract catalyst deactivation, additives that can reduce Pd(II) back to Pd(0) are often used.
-
Zinc Dust: Zinc powder is an effective reducing agent in this context. It helps to maintain a sufficient concentration of the active Pd(0) catalyst throughout the reaction.[2]
-
Zinc Acetate: The addition of zinc acetate, in conjunction with zinc dust, has been shown to further improve catalyst stability and longevity, even when oxygen is not strictly excluded.[2]
-
-
Optimized Protocol: A highly successful and scalable protocol utilizes a combination of zinc dust and zinc acetate to ensure high yields. This method has been reported to achieve yields of 95-97% on a 10-30 mmol scale.[3]
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the final 9H-carbazole-3,6-dicarbonitrile. It seems to be poorly soluble in most common organic solvents.
Answer:
The low solubility of 9H-carbazole-3,6-dicarbonitrile is a known challenge. This is due to the planar, rigid structure of the carbazole core and the strong intermolecular interactions from the polar nitrile groups.
-
Solvent Selection: The product is primarily soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO).[2]
-
Purification Strategy: A non-chromatographic purification method is often preferred for larger scale synthesis.
-
Work-up: After the reaction is complete, the mixture is typically poured into an aqueous solution (e.g., a mixture of water, saturated ammonium chloride, and saturated ammonia) to precipitate the crude product.[1]
-
Dissolution and Filtration: The filtered crude solid is then dissolved in a minimal amount of hot DMF. This solution is filtered through a pad of silica gel to remove baseline impurities and residual palladium catalyst.[1]
-
Crystallization: The filtrate is concentrated under reduced pressure, and the product is crystallized by cooling the solution. The resulting crystals can be washed with a less polar solvent, such as cold diethyl ether, to remove any remaining soluble impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to 9H-carbazole-3,6-dicarbonitrile?
A1: The most robust and scalable synthesis starts from commercially available 9H-carbazole and involves a two-step sequence:
-
Dibromination: Electrophilic bromination of 9H-carbazole with N-bromosuccinimide (NBS) in DMF to yield 3,6-dibromo-9H-carbazole.[1]
-
Palladium-Catalyzed Cyanation: A palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole using zinc cyanide (Zn(CN)₂). An optimized protocol with the addition of zinc dust and zinc acetate provides high and consistent yields.[2][3]
This route is preferable to older methods like the Rosenmund-von Braun reaction using copper(I) cyanide, which often leads to lower purity and requires harsh reaction conditions.[2]
Q2: Can I use other cyanide sources for the cyanation step?
A2: While other cyanide sources like KCN or NaCN can be used in palladium-catalyzed cyanations, zinc cyanide (Zn(CN)₂) is often preferred for safety and reactivity reasons. It is less toxic and the zinc salts generated as byproducts are generally well-tolerated by the catalytic system. The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is also an area of active research for greener synthetic methods.[4]
Q3: How do I monitor the progress of the reactions?
A3:
-
Bromination: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., DCM/hexane) to resolve the starting material, the mono-brominated intermediate, and the desired di-brominated product. The reaction is complete when the starting material spot is no longer visible.
-
Cyanation: TLC can also be used here, though the polarity difference between the starting dibromocarbazole and the dinitrile product is significant. High-performance liquid chromatography (HPLC) can provide more accurate monitoring of the conversion.
Q4: What are the key safety precautions for this synthesis?
A4:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Zinc Cyanide (Zn(CN)₂): EXTREMELY TOXIC. Handle with extreme caution in a fume hood. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Palladium Catalysts: While not acutely toxic, palladium catalysts can be sensitizers and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: DMF and DMSO are skin-penetrating solvents. Always wear appropriate gloves when handling them.
Experimental Protocols & Data
Overall Synthetic Workflow
The synthesis of 9H-carbazole-3,6-dicarbonitrile proceeds through the following two main steps:
Caption: Overall synthetic workflow for 9H-carbazole-3,6-dicarbonitrile.
Detailed Experimental Procedures
Step 1: Synthesis of 3,6-Dibromo-9H-carbazole [1]
-
Dissolve 9H-carbazole (e.g., 5.00 g, 30 mmol) in DMF (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water (200 mL) to precipitate the product.
-
Filter the solid, wash with water, and dry in air.
-
Purify the crude product by flash chromatography (silica gel, eluent: DCM/hexane 1:1) to obtain 3,6-dibromo-9H-carbazole as a white solid.
Step 2: Scalable Synthesis of 9H-Carbazole-3,6-dicarbonitrile [1][2]
-
To a Schlenk flask, add 3,6-dibromo-9H-carbazole (e.g., 5.00 g, 15.4 mmol), zinc cyanide (Zn(CN)₂) (2.20 g, 19 mmol), Pd₂(dba)₃·dba (80 mg, 0.07 mmol), dppf (56 mg, 0.10 mmol), zinc powder (40 mg, 0.62 mmol), and Zn(OAc)₂·2H₂O (180 mg, 0.82 mmol).
-
Add degassed DMF (50 mL) and water (0.5 mL).
-
Heat the mixture to 110 °C for 3 days (or until completion as monitored by TLC/HPLC).
-
Cool the resulting suspension and pour it into a mixture of H₂O/saturated NH₄Cl/saturated NH₃ (50/40/10 v/v/v, 100 mL).
-
Filter the precipitate.
-
Dissolve the filter cake in DMF and filter through a short pad of silica gel.
-
Concentrate the solution in vacuo to approximately 50 mL and cool to -10 °C.
-
Filter the resulting crystalline solid, wash with cold diethyl ether, and dry to afford 9H-carbazole-3,6-dicarbonitrile.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Temp. | Time | Yield | Reference |
| 1. Bromination | 9H-Carbazole | NBS (2.1 eq.) | DMF | 0 °C to RT | Overnight | Quantitative | [1] |
| 2. Cyanation | 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd₂(dba)₃, dppf, Zn, Zn(OAc)₂ | aq. DMF | 110 °C | 3 days | 53% | [1] |
| 2. Cyanation (Optimized) | 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd(dba)₂, dppf, Zn, Zn(OAc)₂ | aq. DMF | 100 °C | 20 h | 95-97% | [2][3] |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for the synthesis.
References
-
Svetlova, K., Kazantsev, A., Levin, O., Filippova, S., & Alekseeva, E. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2024(1), M1768. [Link]
-
ResearchGate. (2014). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. [Link]
-
ResearchGate. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. [Link]
-
Aladdin Scientific. (n.d.). 9H-carbazole-3, 6-dicarbonitrile, min 98%, 100 mg. [Link]
-
PubChem. (n.d.). 9H-Carbazole-3,6-dicarbonitrile. [Link]
-
Wang, C., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry, 18(21), 4035-4045. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]
-
de Oliveira, K. T., & de Souza, R. O. M. A. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Revista Virtual de Química, 12(6), 1546-1563. [Link]
-
Wilson, N. A., et al. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Synthesis, 56(17), 2655-2662. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
Sources
Technical Support Center: Enhancing the Stability of Carbazole-Based Materials in Electronic Devices
Welcome to the technical support center for carbazole-based materials. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these versatile compounds in the fabrication of electronic devices. Carbazole derivatives are prized for their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics, making them integral components in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] However, ensuring their long-term operational stability is a critical challenge that can impede device performance and longevity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during your experiments. Our approach is grounded in scientific principles to not only offer solutions but also to explain the underlying mechanisms, empowering you to make informed decisions in your research.
Troubleshooting Guide: Diagnosing and Resolving Instability in Carbazole-Based Devices
This section is structured in a question-and-answer format to directly address specific problems you may encounter during device fabrication and testing.
Issue 1: Rapid Decrease in Device Luminance and Efficiency
-
Question: My OLED device using a carbazole-based host material shows a rapid decline in brightness and efficiency shortly after I begin testing. What are the likely causes and how can I fix this?
-
Answer: A swift degradation in performance often points to intrinsic material instability under electrical stress. The primary culprits are typically exciton- and polaron-induced degradation mechanisms.
-
Causality: Carbazole derivatives, particularly in blue-emitting devices, can be susceptible to the cleavage of their carbon-nitrogen (C-N) bonds.[3] This is because the energy of the first excited singlet state (S1) can be comparable to or even exceed the C-N bond dissociation energy.[3] This bond-breaking creates non-emissive species and charge traps within the emissive layer, leading to a drop in luminance and efficiency. Furthermore, under electrical stress, carbazole molecules can undergo aggregation, forming species like dimers or trimers.[3][4] These aggregates can act as quenching sites and introduce new, lower-energy emission bands, altering the color purity and reducing the overall efficiency.[3][4]
-
Troubleshooting Steps:
-
Re-evaluate Your Host Material's Molecular Structure: Consider carbazole derivatives with enhanced structural rigidity. Fused-ring carbazoles, for instance, restrict molecular deformations in the excited state, which helps to suppress non-radiative energy dissipation and improve stability.[5]
-
Incorporate Sterically Hindering Groups: Attaching bulky side groups, such as ethyl groups, to the carbazole core can prevent the close packing of molecules, thereby reducing the likelihood of aggregation.[1]
-
Optimize Device Architecture: Ensure that the energy levels of your hole-transporting layer (HTL), emissive layer (EML), and electron-transporting layer (ETL) are well-aligned. Poor alignment can lead to an accumulation of charges at the interfaces, which can accelerate material degradation.
-
Consider Cross-linkable Materials: Employing carbazole-based materials that can be thermally cross-linked in situ creates a robust, three-dimensional network.[6] This structure is highly resistant to the strong polar solvents used in subsequent layer deposition and can significantly improve device stability.[6]
-
-
Issue 2: Appearance of Unwanted Long-Wavelength Emission (Red Shift) Over Time
-
Question: My device initially emits light at the desired wavelength, but over time, I observe a gradual shift towards longer wavelengths (a red shift). Why is this happening and what can I do to prevent it?
-
Answer: The emergence of a red-shifted emission is a classic sign of morphological instability within your carbazole-based material, specifically exciton-induced aggregation.
-
Causality: When excitons (bound electron-hole pairs) are generated within the emissive layer, they can induce localized heating and molecular rearrangement. This can cause the carbazole host molecules to aggregate into dimers, trimers, or even more ordered structures.[4] These aggregates have different electronic properties than the individual molecules and often exhibit emission at lower energies (longer wavelengths). Complexation between the aggregated carbazole molecules and adjacent electron-transport layer (ETL) molecules can also contribute to this phenomenon.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing red-shifted emission.
-
Preventative Measures:
-
Molecular Design: As with general degradation, designing carbazole molecules with bulky substituents can sterically hinder aggregation.
-
Thermal Annealing Study: Perform a systematic thermal annealing study on your thin films before completing device fabrication. This can help to identify temperatures at which morphological changes occur and allow you to optimize your deposition and annealing processes to create a more stable film from the outset.
-
Interlayer Engineering: Introduce a thin interlayer between the emissive layer and the electron-transport layer. This can physically separate the carbazole host from the ETL molecules, reducing the likelihood of complex formation.
-
-
Issue 3: Poor Performance and Instability in Perovskite Solar Cells with Carbazole-Based HTMs
-
Question: I'm using a carbazole-based hole-transporting material (HTM) in my inverted (p-i-n) perovskite solar cell, but the efficiency is low and the device degrades quickly when exposed to air. What could be the problem?
-
Answer: The instability you're observing is likely due to a combination of factors, including poor film formation of the perovskite on the HTM layer and the intrinsic sensitivity of the perovskite to environmental factors, which a suboptimal HTM can exacerbate.
-
Causality: Many carbazole-based HTMs create a hydrophobic surface. Perovskite precursor solutions, being ionic, often exhibit poor wettability on such surfaces, leading to incomplete coverage, pinholes, and a non-uniform perovskite film.[7] These defects act as recombination centers for charge carriers, lowering the device efficiency. Pinholes also expose the underlying layers and the perovskite itself to ambient moisture and oxygen, accelerating degradation. Furthermore, imperfections at the perovskite/HTM interface can induce degradation of the perovskite's crystal structure.[1]
-
Troubleshooting and Optimization Protocol:
-
Surface Modification of the HTM:
-
Option A: Self-Assembled Monolayers (SAMs): Utilize carbazole-based SAMs with phosphonic acid anchoring groups (e.g., 2PACz). These form a very thin, uniform layer that promotes better perovskite crystal growth with fewer defects.[7]
-
Option B: UV-Ozone Treatment: A brief UV-Ozone treatment of the carbazole HTM layer can increase its surface energy and improve the wettability of the perovskite precursor solution. Be cautious with the treatment time to avoid damaging the HTM.
-
-
Perovskite Deposition Optimization:
-
Anti-Solvent Engineering: Experiment with different anti-solvents (e.g., chlorobenzene, anisole) and dripping times during the spin-coating of the perovskite layer. This can significantly influence the nucleation and growth of the perovskite crystals.
-
-
Additive Engineering: Incorporate additives into the perovskite precursor solution. For example, small amounts of lead(II) thiocyanate (Pb(SCN)₂) can help to passivate defects at the grain boundaries and at the HTM interface, improving both efficiency and stability.
-
Material Selection: Consider carbazole-cellulose composite binders for carbon electrodes in PSCs. The carbazole moieties enhance electron interactions while the cellulose backbone aids in the uniform dispersion of carbon particles, leading to improved interfacial energy alignment and defect passivation.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of material purity in the stability of carbazole-based devices?
A1: Material purity is paramount. Even trace amounts of impurities can have a profound impact on device stability.[5] Impurities can act as charge traps, quenching sites for excitons, or catalysts for degradation reactions.[1] For example, isomeric impurities in commercial carbazole can significantly affect its luminescent properties.[5] Therefore, rigorous purification of synthesized carbazole derivatives through techniques like column chromatography, sublimation, and recrystallization is a critical and non-negotiable step in achieving stable, high-performance devices.
Q2: How does the choice of functional groups on the carbazole core affect its thermal stability?
A2: The thermal stability of carbazole derivatives can be significantly enhanced by substituting the carbazole ring with rigid aromatic structures.[9] Increasing the molecular weight of the derivatives also helps to prevent thermal evaporation at lower temperatures during processes like thermal gravimetric analysis (TGA).[9] Fused-ring carbazole derivatives are particularly effective in increasing rigidity, which not only improves thermal stability but also suppresses non-radiative energy dissipation by restricting molecular deformations in the excited state.[5]
Q3: Can I improve the stability of my carbazole-based material by changing the deposition method?
A3: Yes, the deposition method can influence the morphology and stability of the thin film. For small molecule carbazole derivatives, thermal evaporation in a high-vacuum environment is the standard method. Optimizing the deposition rate and substrate temperature can lead to more ordered and stable films. Slower deposition rates often result in higher quality films with better molecular packing. For solution-processable carbazole polymers, the choice of solvent, solution concentration, and spin-coating parameters (speed and time) will all affect the final film quality and, consequently, device stability.
Q4: Are there any universal "good practices" for handling and storing carbazole-based materials to ensure their stability?
A4: Absolutely. Carbazole-based materials, like many organic semiconductors, are sensitive to oxygen, moisture, and light.
-
Storage: Always store your materials in a dark, inert environment, such as a nitrogen-filled glovebox or a vacuum desiccator.
-
Handling: Minimize exposure to ambient air and room lighting during solution preparation and device fabrication. Use filtered solvents and handle materials in a clean environment to avoid contamination.
-
Device Encapsulation: Proper encapsulation of the final device is crucial to prevent degradation from environmental factors during operation.
Experimental Protocols
Protocol 1: Purification of Carbazole Derivatives by Temperature-Gradient Sublimation
This protocol is essential for achieving the high purity required for stable electronic devices.
-
Preparation:
-
Thoroughly clean the sublimation apparatus, ensuring it is free of any residual organic material or dust.
-
Load the crude carbazole material (typically 1-2 grams) into the bottom of the sublimation tube.
-
-
System Assembly:
-
Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.
-
Insert the cold finger and connect it to a circulating chiller set to a low temperature (e.g., 10-15 °C).
-
-
Sublimation Process:
-
Evacuate the system to a high vacuum (typically < 10⁻⁵ Torr).
-
Slowly heat the bottom of the sublimation tube using a heating mantle. The sublimation temperature will depend on the specific carbazole derivative but is often in the range of 150-300 °C.
-
Establish a temperature gradient along the tube, with the highest temperature at the bottom and decreasing towards the top.
-
The purified material will sublime and then deposit on the cooler parts of the apparatus, often forming distinct crystalline zones. Impurities with different sublimation points will deposit in different locations.
-
-
Collection:
-
Once the sublimation is complete, turn off the heating and allow the system to cool to room temperature under vacuum.
-
Carefully vent the system with an inert gas (e.g., nitrogen).
-
Disassemble the apparatus inside a glovebox and scrape the purified crystalline material from the collection zones.
-
-
Validation:
-
Verify the purity of the sublimed material using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
-
Data Summary
Table 1: Impact of Molecular Structure on Carbazole Host Stability in OLEDs
| Host Material Type | Key Structural Feature | Primary Stability Advantage | Typical Application | Reference |
| Standard Carbazole (e.g., CBP) | Biphenyl-linked carbazole units | Good hole transport, high triplet energy | Green and Red PhOLEDs | [4] |
| Fused-Ring Carbazole | Rigid, planar structure | Suppressed non-radiative decay, high thermal stability | High-efficiency blue and white OLEDs | [5] |
| Sterically Hindered Carbazole | Bulky substituents (e.g., t-butyl) | Reduced molecular aggregation | Color-stable blue OLEDs | [1] |
| Cross-linkable Carbazole | Polymerizable functional groups | High resistance to solvents, robust morphology | Solution-processed and inverted OLEDs/PSCs | [6] |
Conclusion
The stability of carbazole-based materials is a complex issue influenced by molecular structure, device architecture, and processing conditions. By understanding the fundamental degradation mechanisms—such as C-N bond cleavage and molecular aggregation—researchers can proactively design more robust materials and devices. This guide provides a starting point for troubleshooting common stability problems. A systematic and analytical approach, grounded in the principles outlined here, will be invaluable in your efforts to develop long-lasting and high-performance electronic devices.
References
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
-
Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. [Link]
-
Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. [Link]
-
Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. ResearchGate. [Link]
-
Synergistic Structural Degradation and Electronic Penalties in Fluorinated Carbazole-Based Nanoporous Organic Polymers Compromising C2H2/CO2 Separation. PubMed. [Link]
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
-
Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Unknown Source. [Link]
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Unknown Source. [Link]
-
Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]
-
High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. ResearchGate. [Link]
-
Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells. MDPI. [Link]
-
New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Unknown Source. [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. Journal of Materials Chemistry A (RSC Publishing). [Link]
Sources
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 7. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 8. Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
The Established Standard vs. a Promising Newcomer: A Comparative Guide to Spiro-OMeTAD and 3,6-Diacetyl-9-methyl-9H-carbazole as Hole Transporting Materials
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard, enabling remarkable progress in PSC performance. However, its reign is not without challenges, primarily its high cost and susceptibility to degradation. This has spurred a fervent search for alternative HTMs that are not only cheaper to produce but also offer comparable or even superior performance and stability.
This guide provides an in-depth comparison between the incumbent spiro-OMeTAD and a representative of a promising class of alternatives: 3,6-disubstituted carbazoles, specifically focusing on the yet-to-be-extensively-characterized 3,6-Diacetyl-9-methyl-9H-carbazole. While extensive experimental data for this specific carbazole derivative is still emerging, we will explore its potential based on the well-established properties of the carbazole core and the influence of its functional groups, drawing parallels with other studied carbazole-based HTMs.
The Reigning Champion: Spiro-OMeTAD
Spiro-OMeTAD is a spiro-configured molecule that has been instrumental in the development of high-efficiency PSCs. Its key advantages include good film-forming properties and suitable energy levels for efficient hole extraction from the perovskite layer.
However, the widespread adoption of spiro-OMeTAD in commercial applications is hampered by several significant drawbacks:
-
High Cost: The multi-step synthesis and rigorous purification required for high-purity spiro-OMeTAD make it a major contributor to the overall cost of perovskite solar modules.
-
Low Intrinsic Hole Mobility and Conductivity: In its pristine form, spiro-OMeTAD exhibits low hole mobility and conductivity. To overcome this, it requires the use of additives, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP).
-
Hygroscopic Additives and Stability Issues: The commonly used dopants are hygroscopic, attracting moisture that can degrade the perovskite layer and compromise the long-term stability of the solar cell.
The Challenger: The Potential of 3,6-Disubstituted Carbazole Derivatives
Carbazole-based molecules have emerged as a highly promising class of alternative HTMs. The carbazole moiety offers several inherent advantages:
-
Excellent Thermal and Chemical Stability: The rigid and aromatic structure of carbazole imparts good stability to the resulting materials.
-
High Hole-Transporting Capability: The carbazole core is known for its electron-rich nature and ability to transport holes effectively.
-
Facile and Low-Cost Synthesis: Carbazole and its derivatives are generally more straightforward and less expensive to synthesize compared to the complex spiro-OMeTAD structure.
-
Tunable Properties: The 3, 6, and 9 positions of the carbazole ring can be readily functionalized to fine-tune the material's electronic and physical properties, such as energy levels, solubility, and film-forming characteristics.
A Case Study: 3,6-Diacetyl-9-methyl-9H-carbazole
While comprehensive performance data for 3,6-Diacetyl-9-methyl-9H-carbazole in PSCs is not yet widely available, we can infer its potential based on its molecular structure. The 3,6-disubstitution pattern is known to be effective for creating efficient HTMs. The acetyl groups are electron-withdrawing, which can influence the HOMO and LUMO energy levels, potentially leading to a deeper HOMO level that is well-aligned with the valence band of perovskite absorbers. The methyl group at the 9-position enhances solubility and can influence the molecular packing in the solid state.
Head-to-Head Comparison: Spiro-OMeTAD vs. 3,6-Disubstituted Carbazole Derivatives
| Feature | Spiro-OMeTAD | 3,6-Disubstituted Carbazole Derivatives (e.g., 3,6-Diacetyl-9-methyl-9H-carbazole) |
| Cost | High | Potentially Low |
| Synthesis | Complex, multi-step | Generally simpler and higher yielding |
| Intrinsic Hole Mobility | Low | Potentially high, tunable through functionalization |
| Dopants Required | Yes (typically LiTFSI and tBP) | Potentially dopant-free operation is achievable |
| Stability | Can be compromised by hygroscopic dopants | Generally good thermal and chemical stability |
| Performance (PCE) | High (enables >25% efficiency) | Demonstrated high efficiencies with other derivatives |
Experimental Data Insights
While direct comparative data for 3,6-Diacetyl-9-methyl-9H-carbazole is pending, studies on other 3,6-disubstituted carbazole derivatives have shown impressive results. For instance, various carbazole-based HTMs have achieved PCEs comparable to or even exceeding that of spiro-OMeTAD in similar device architectures, often with the added benefit of being dopant-free and exhibiting enhanced stability.
Experimental Protocols
Synthesis of 3,6-Disubstituted Carbazole Derivatives
A general synthetic route to 3,6-disubstituted carbazoles involves the functionalization of the carbazole core. For example, a Friedel-Crafts acylation could be employed to introduce the acetyl groups onto the 3 and 6 positions of 9-methyl-9H-carbazole.
DOT Script for Synthesis Workflow
Caption: Typical n-i-p architecture of a perovskite solar cell.
Conclusion and Future Outlook
Spiro-OMeTAD has undeniably been a cornerstone in the advancement of perovskite solar cells. However, its high cost and the stability concerns associated with its dopants necessitate the development of viable alternatives for commercialization. 3,6-disubstituted carbazole derivatives, exemplified by molecules like 3,6-Diacetyl-9-methyl-9H-carbazole, represent a highly promising path forward. Their potential for low-cost synthesis, excellent thermal stability, and tunable electronic properties make them strong contenders to replace spiro-OMeTAD.
While further research is required to fully characterize and optimize specific derivatives like 3,6-Diacetyl-9-methyl-9H-carbazole, the broader class of 3,6-disubstituted carbazoles holds immense promise for the future of stable, efficient, and commercially viable perovskite solar cells. The continued exploration of such novel HTMs will be crucial in realizing the full potential of perovskite photovoltaic technology.
References
A Senior Application Scientist's Guide to Alternative Precursors for the Synthesis of 3,6-Disubstituted Carbazoles
Introduction: The Enduring Relevance of the Carbazole Scaffold
The 3,6-disubstituted carbazole core is a privileged scaffold in modern chemistry. Its rigid, planar structure and rich electron-donating properties make it a cornerstone for high-performance organic electronic materials, including those used in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors (OFETs).[1][2][3] In parallel, the carbazole nucleus is a recurring motif in numerous biologically active alkaloids, driving innovation in drug development.[4][5]
The functionalization at the 3 and 6 positions is particularly crucial as it allows for the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its optoelectronic and charge-transport properties.[2]
This guide provides an in-depth comparison of synthetic strategies for accessing these valuable compounds, moving from the conventional post-functionalization of a pre-formed carbazole ring to more elegant de novo syntheses from alternative, acyclic, or monocyclic precursors. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in selecting the optimal synthetic route for their specific target molecules.
Strategy 1: The Workhorse Approach — Direct Functionalization of the Carbazole Core
The most established and versatile route to 3,6-disubstituted carbazoles begins with the carbazole molecule itself. This strategy relies on the inherent reactivity of the 3 and 6 positions towards electrophilic substitution, followed by modern cross-coupling reactions. The key precursor generated in this pathway is a 3,6-dihalo-N-alkylcarbazole.
Causality of the Workflow:
-
N-Alkylation: The initial N-alkylation serves a dual purpose. Firstly, it blocks the reactive N-H proton, preventing undesired side reactions in subsequent steps. Secondly, the introduction of an alkyl chain (like octyl) drastically improves the solubility of the carbazole core in common organic solvents, which is a significant challenge with the parent carbazole.[6]
-
Electrophilic Bromination: Bromination using N-Bromosuccinimide (NBS) is a highly efficient and regioselective method to install halogens at the electron-rich 3 and 6 positions, transforming them into versatile handles for cross-coupling.
-
Cross-Coupling: With the 3,6-dibromo intermediate in hand, a vast array of substituents can be introduced using powerful palladium-catalyzed reactions like the Suzuki-Miyaura (for C-C bonds) or Buchwald-Hartwig (for C-N bonds) cross-couplings.[2]
Caption: General workflow for synthesizing 3,6-disubstituted carbazoles from the parent carbazole.
Experimental Protocol 1: Synthesis of 3,6-Di(9H-fluoren-2-yl)-9-octyl-9H-carbazole
This protocol details the synthesis of a fluorene-substituted carbazole, a material relevant for optoelectronics, following the general workflow.[6]
Step A: N-Alkylation of Carbazole
-
To a solution of carbazole (10.0 g, 59.8 mmol) in N,N-Dimethylformamide (DMF, 100 mL), add powdered potassium hydroxide (KOH, 5.03 g, 89.7 mmol).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add 1-bromooctane (12.7 g, 65.8 mmol) dropwise.
-
Stir the reaction at room temperature for 24 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into 500 mL of ice water and extract with chloroform (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 9-octylcarbazole, which is used directly in the next step.
Step B: Bromination of 9-Octylcarbazole
-
Dissolve the crude 9-octylcarbazole from the previous step in chloroform (150 mL).
-
Cool the solution to 0 °C in an ice bath and protect it from light.
-
Add N-bromosuccinimide (NBS, 21.3 g, 119.6 mmol) in portions over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours in the dark.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/dichloromethane gradient) to afford 3,6-dibromo-9-octylcarbazole.
Step C: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, combine 3,6-dibromo-9-octyl-9H-carbazole (1.0 eq.), fluorene-2-boronic acid (2.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).
-
Add degassed toluene and a 2M aqueous solution of potassium carbonate (K₂CO₃, 7.5 eq.).
-
Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere (Argon or Nitrogen) for 48 hours.
-
After cooling, dilute the mixture with water and extract with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product.
| Step | Reaction | Reagents | Typical Yield |
| A | N-Alkylation | KOH, 1-Bromooctane, DMF | >95% (crude) |
| B | Bromination | NBS, Chloroform | 80-90% |
| C | Suzuki Coupling | Fluorene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃ | 70-85% |
Alternative Precursors: De Novo Construction of the Carbazole Ring
While highly effective, the previous strategy is not always ideal. Synthesizing highly substituted or electronically complex carbazoles may require building the ring system from the ground up. These de novo methods offer unique advantages in controlling substitution patterns from the outset.
Alternative 1: Arylhydrazines & Cyclohexanones (Borsche-Drechsel Cyclization)
A classic and powerful approach, the Borsche-Drechsel cyclization is a specific application of the Fischer Indole Synthesis.[7] It constructs a tetrahydrocarbazole intermediate from an arylhydrazine and a cyclohexanone, which is subsequently aromatized.
Mechanism Insight: The reaction proceeds via acid-catalyzed condensation to form a hydrazone, which tautomerizes to an ene-hydrazine. The key step is a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring system of the tetrahydrocarbazole.[9] The final, and often challenging, step is the dehydrogenation to the fully aromatic carbazole, which can be achieved with reagents like DDQ, chloranil, or palladium on carbon (Pd/C).
Caption: The Borsche-Drechsel pathway to carbazoles via a tetrahydrocarbazole intermediate.
Advantages:
-
Utilizes simple, commercially available precursors.
-
Excellent for building the core skeleton.
-
Can be performed as a one-pot reaction from the hydrazine and ketone to the final carbazole.[10]
Disadvantages:
-
Requires a separate oxidation step which can lower overall yield.
-
The use of strong acids (like polyphosphoric acid) and high temperatures can limit functional group tolerance.
-
Regioselectivity can be a challenge with unsymmetrically substituted cyclohexanones.
Experimental Protocol 2: One-Pot Synthesis of 3,6-Dimethylcarbazole
This protocol is adapted from a metal-free, one-pot procedure.[10]
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.0 mmol) and 4-methylcyclohexanone (1.2 mmol).
-
Add glacial acetic acid (5 mL) as the solvent and catalyst.
-
Heat the mixture to 120 °C and stir under an air atmosphere (using the molecular oxygen as the oxidant) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 3,6-dimethylcarbazole.
| Arylhydrazine Precursor | Ketone Precursor | Oxidant | Typical Yield |
| Phenylhydrazine | Cyclohexanone | O₂ (air) | 75% |
| p-Tolylhydrazine | 4-Methylcyclohexanone | O₂ (air) | 82% |
| p-Methoxyphenylhydrazine | Cyclohexanone | O₂ (air) | 71% |
Alternative 2: 1-Arylbenzotriazoles (Graebe-Ullmann Synthesis)
The Graebe-Ullmann synthesis is a thermal or photochemical cyclization that proceeds via the extrusion of nitrogen gas from a 1-arylbenzotriazole precursor.[11]
Mechanism Insight: The reaction is initiated by the diazotization of an o-aminodiphenylamine, which cyclizes to the 1-arylbenzotriazole intermediate. Upon heating (often at very high temperatures, >300 °C), this intermediate loses N₂ to form a diradical species that subsequently undergoes intramolecular C-C bond formation to yield the carbazole.[12]
Caption: The Graebe-Ullmann synthesis proceeds via a denitrogenative cyclization.
Advantages:
-
Can provide near-quantitative yields for the cyclization step.[12]
-
A classic and reliable method for specific substitution patterns.
Disadvantages:
-
The synthesis of the required o-aminodiphenylamine or 1-arylbenzotriazole precursor can be lengthy.
-
Extremely harsh reaction conditions (pyrolysis) are often required, severely limiting its functional group compatibility and scalability.
Alternative 3: Indole Derivatives (Modern Annulation Strategies)
Recent advances have enabled the use of readily available indoles as precursors for carbazole synthesis, often under metal-free conditions. These methods construct the additional six-membered ring onto the indole scaffold.
Mechanism Insight: One powerful example is an NH₄I-promoted [2+2+2] annulation of an indole, a ketone, and a nitroolefin.[13] The proposed cascade involves an initial condensation between the indole and ketone to form a 3-vinylindole intermediate, followed by a nucleophilic annulation with the nitroolefin and subsequent oxidative aromatization to furnish the carbazole ring system.
Advantages:
-
High atom economy and convergence.
-
Avoids the use of transition metals, reducing cost and simplifying purification.[13]
-
Tolerates a wide variety of functional groups on all three components.
Disadvantages:
-
The mechanism can be complex, and optimization may be required for new substrate combinations.
-
Control of regioselectivity can be a concern depending on the indole substitution.
Experimental Protocol 3: Metal-Free Synthesis of a Tetrahydrocarbazole Derivative
This protocol is based on the NH₄I-promoted indole-to-carbazole strategy.[13]
-
In a sealed tube, combine the indole (0.5 mmol), cyclohexanone (2.0 mmol, 4 eq.), a nitroolefin (e.g., β-nitrostyrene, 0.6 mmol), and ammonium iodide (NH₄I, 0.1 mmol, 20 mol%).
-
Flush the tube with argon, seal it, and heat the mixture to 150 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the functionalized carbazole product.
Comparative Summary of Synthetic Strategies
| Synthetic Strategy | Common Precursors | Key Reagents / Catalysts | Advantages | Disadvantages |
| Direct Functionalization | Carbazole, N-Alkylcarbazole | NBS, Pd or Cu catalysts, Boronic acids, Amines | Highly versatile for late-stage diversification; well-established protocols. | Multi-step; requires pre-functionalization of the core. |
| Borsche-Drechsel | Arylhydrazines, Cyclohexanones | Strong acids (PPA, H₂SO₄), Oxidants (DDQ, Pd/C, O₂) | Uses simple, inexpensive starting materials; good for core construction. | Requires harsh conditions and a separate oxidation step; limited functional group tolerance. |
| Graebe-Ullmann | o-Aminodiphenylamines, 1-Arylbenzotriazoles | NaNO₂, Heat (Pyrolysis) | High yields in the final cyclization step. | Precursor synthesis can be complex; extremely harsh conditions limit scope and scalability. |
| Indole Annulation | Indoles, Ketones, Nitroolefins | NH₄I (metal-free) or Pd-catalysts | High atom economy; metal-free options; good functional group tolerance. | Newer methodology; substrate scope and regioselectivity may need case-by-case optimization. |
Conclusion and Outlook
The choice of precursor for the synthesis of 3,6-disubstituted carbazoles is fundamentally linked to the desired final structure and the available resources.
-
For generating a diverse library of analogues from a common intermediate, the direct functionalization of the carbazole core remains the undisputed workhorse. Its predictability and the vast scope of modern cross-coupling reactions provide unparalleled flexibility.
-
When the target is a specific, often symmetric, carbazole and the starting materials are simple, the Borsche-Drechsel cyclization offers a cost-effective and powerful de novo route, especially with modern one-pot oxidative protocols.
-
For academic explorations or the synthesis of unique, highly-substituted carbazoles where atom economy is paramount, the emerging indole annulation strategies present an exciting and increasingly viable metal-free alternative.
By understanding the mechanistic underpinnings, advantages, and limitations of each approach, researchers can strategically select the most efficient and robust pathway to their target 3,6-disubstituted carbazole, accelerating discovery in both materials science and drug development.
References
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DergiPark, "Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications," The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), vol. 25, pp. 8-16, 2023. [Online]. Available: [Link]
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ACS Publications, "“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols," The Journal of Organic Chemistry, 2018. [Online]. Available: [Link]
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A Comparative Guide to the Synthesis of 3,6-Diacetyl-9-Alkylcarbazoles for Advanced Research Applications
The 3,6-diacetyl-9-alkylcarbazole scaffold is a cornerstone in the development of advanced materials and pharmaceutical agents. Its unique photophysical properties and biological activity make it a sought-after building block for researchers in materials science and drug discovery. This guide provides a comparative analysis of the primary synthetic routes to this important class of molecules, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 3,6-Diacetyl-9-Alkylcarbazole Moiety
Carbazole derivatives are renowned for their electron-donating capabilities, rigid planar structure, and favorable photophysical properties. The introduction of acetyl groups at the 3 and 6 positions, coupled with alkylation at the 9-position, allows for fine-tuning of these characteristics. These modifications are pivotal in designing molecules for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and as intermediates for complex bioactive molecules. This guide will dissect two principal synthetic strategies to access these valuable compounds, evaluating their respective merits and drawbacks to inform your synthetic planning.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 3,6-diacetyl-9-alkylcarbazoles can be broadly approached via two distinct pathways:
-
Route A: N-Alkylation of a Pre-functionalized Carbazole Core. This strategy involves the initial diacetylation of commercially available 9H-carbazole, followed by the introduction of the desired alkyl group at the nitrogen atom.
-
Route B: Friedel-Crafts Diacetylation of an N-Alkylcarbazole. In this approach, the 9-alkylcarbazole precursor is first synthesized or procured, followed by a one-pot diacetylation at the 3 and 6 positions.
The choice between these routes is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups on the N-alkyl chain.
Route A: N-Alkylation of 3,6-Diacetyl-9H-carbazole
This is a robust and often high-yielding approach, particularly when the desired N-alkyl group is introduced via a simple alkyl halide. The commercially available 3,6-diacetyl-9H-carbazole serves as a convenient starting point.
Caption: Synthetic workflow for Route A, the N-alkylation of 3,6-diacetyl-9H-carbazole.
The N-H proton of the carbazole is weakly acidic and can be readily removed by a suitable base, such as potassium hydroxide, to form a nucleophilic carbazolide anion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, leaving the carbazolide anion highly reactive. The subsequent addition of an alkyl halide results in a straightforward SN2 reaction to furnish the N-alkylated product. The choice of a strong base and an appropriate solvent is crucial for achieving high conversion and minimizing side reactions.
A detailed protocol for the N-benzylation of 3,6-diacetyl-9H-carbazole is provided below as a representative example of Route A.[1]
Materials:
-
3,6-diacetyl-9H-carbazole (7 g, 27.8 mmol)
-
Potassium hydroxide (KOH) (9.8 g, 174 mmol)
-
Dimethylformamide (DMF) (50 mL)
-
Benzyl bromide (4.8 mL, 41.7 mmol)
-
Deionized water
Procedure:
-
Dissolve 3,6-diacetyl-9H-carbazole in 50 mL of DMF in a round-bottom flask.
-
Add KOH to the solution and stir the reaction mixture at room temperature for 30 minutes.
-
Add benzyl bromide to the mixture and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into 600 mL of deionized water.
-
Collect the precipitated solid via vacuum filtration.
-
Wash the solid with deionized water and dry to obtain the crude product.
Expected Yield: 8.6 g (91%)[1]
Characterization Data (1H NMR):
-
1H NMR (400 MHz, DMSO-d6) δ = 9.1 (d, J = 1.4 Hz, 2 H), 8.1 (dd, J = 1.7, 8.7 Hz, 2 H), 7.8 (d, J = 8.7 Hz, 2 H), 7.3 (m, 5 H), 5.8 (s, 2 H), 2.7 (s, 6 H).[1]
Route B: Friedel-Crafts Diacetylation of 9-Alkylcarbazoles
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of acyl groups onto an aromatic ring.[2] In the context of synthesizing 3,6-diacetyl-9-alkylcarbazoles, this method involves the direct diacetylation of a pre-synthesized or commercially available 9-alkylcarbazole.
Caption: Synthetic workflow for Route B, the Friedel-Crafts diacetylation of a 9-alkylcarbazole.
The Friedel-Crafts acylation is initiated by the reaction of an acyl chloride or anhydride with a strong Lewis acid, such as aluminum chloride (AlCl3). This forms a highly electrophilic acylium ion.[3][4] The electron-rich carbazole ring then acts as a nucleophile, attacking the acylium ion. The nitrogen atom of the carbazole is an ortho, para-director, and the steric hindrance at the C1, C8, C4, and C5 positions favors substitution at the C3 and C6 positions. A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further substitution reactions.[2]
While a specific, detailed protocol for the diacetylation of 9-ethylcarbazole was not found in the initial search, a general procedure based on established Friedel-Crafts acylation methods is provided below. Optimization of stoichiometry and reaction conditions may be necessary.
Materials:
-
9-Ethylcarbazole
-
Acetyl chloride or acetic anhydride
-
Aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), aqueous solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of anhydrous AlCl3 in anhydrous DCM at 0 °C, add acetyl chloride dropwise.
-
After stirring for a short period, add a solution of 9-ethylcarbazole in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: The stoichiometry of AlCl3 and acetyl chloride is critical and typically requires more than two equivalents of each due to complexation with the starting material and product.
Comparative Analysis of Synthesis Routes
| Feature | Route A: N-Alkylation of 3,6-Diacetyl-9H-carbazole | Route B: Friedel-Crafts Diacetylation of 9-Alkylcarbazole |
| Starting Material | 3,6-Diacetyl-9H-carbazole | 9-Alkylcarbazole |
| Key Reagents | Base (e.g., KOH), Alkyl halide | Lewis acid (e.g., AlCl3), Acyl chloride/anhydride |
| Yield | Generally high (e.g., 91% for N-benzylation)[1] | Variable, dependent on substrate and conditions |
| Reaction Conditions | Mild (room temperature) | Typically requires low temperatures initially, then room temperature |
| Purification | Often simple precipitation and filtration | Usually requires aqueous workup and chromatography/recrystallization |
| Scalability | Generally straightforward to scale up | Can be challenging to scale due to exothermic nature and handling of AlCl3 |
| Substrate Scope | Limited by the availability of the corresponding alkyl halide and its reactivity in SN2 reactions. | Broader scope for the acyl group; however, the N-alkyl group must be stable to strong Lewis acids. |
| Advantages | High yields, mild conditions, simple workup. | Direct introduction of acetyl groups in one step. |
| Disadvantages | Requires the pre-functionalized carbazole starting material. | Use of stoichiometric, moisture-sensitive, and corrosive Lewis acids; potentially lower yields and more complex purification. |
Modern Alternatives: A Glimpse into Catalytic C-H Acylation
Recent advancements in organic synthesis have led to the development of transition metal-catalyzed C-H activation/acylation reactions.[5] Palladium catalysis, for instance, has been employed for the site-selective acylation of carbazoles.[6][7] These methods offer the potential for greater efficiency and regioselectivity, often under milder conditions and with broader functional group tolerance.[7] However, these cutting-edge techniques can require specialized ligands and catalysts, and their application to the specific synthesis of 3,6-diacetylated carbazoles may require further research and development.
Conclusion and Future Perspectives
Both the N-alkylation of 3,6-diacetyl-9H-carbazole and the Friedel-Crafts diacetylation of 9-alkylcarbazoles represent viable and effective strategies for accessing 3,6-diacetyl-9-alkylcarbazoles. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and desired scale of the synthesis.
For researchers seeking a high-yielding and straightforward synthesis with readily available starting materials, Route A is often the preferred choice. Its mild reaction conditions and simple purification make it an attractive option for routine synthesis.
Route B , while potentially more challenging in terms of reaction control and purification, offers a more direct approach if the corresponding 9-alkylcarbazole is readily accessible and the desired N-alkyl group is robust.
Looking ahead, the continued development of catalytic C-H acylation methods holds great promise for the synthesis of these and other functionalized carbazole derivatives, offering more sustainable and efficient synthetic pathways.
References
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Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020-05-12). OSTI.GOV. [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016-12-28). YouTube. [Link]
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Synthesis, Characterization and Crystal Structure of 3,6-Dibenzoyl-9-butyl-9H-carbazole. ResearchGate. [Link]
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Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2015-08-06). ResearchGate. [Link]
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Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. (2024-03-11). MOST Wiedzy. [Link]
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3,6-Diacetyl-9-methyl-9H-carbazole. PubChem. [Link]
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Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. (2015-08-06). ResearchGate. [Link]
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DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. (2015-08-06). ResearchGate. [Link]
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Site-selective Aerobic C–H Mono-Acylation of Carbazoles by a Sustainable Palladium Catalysis. (2019-07-28). NIH. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Friedel-Crafts acylation. (2019-01-03). YouTube. [Link]
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Regioselective Pd-Catalyzed C1–H Acylation of Carbazoles via Pd/Norbornene Cooperative Catalysis. (2023-08-21). American Chemical Society. [Link]
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[a,b] Site‐selective acylation of carbazoles. [a] Reaction conditions:... (2020-08-06). ResearchGate. [Link]
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Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024-01-04). Beilstein Journal of Organic Chemistry. [Link]
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A Comparative Guide to Carbazole-Based Emitters in Organic Light-Emitting Diodes (OLEDs)
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has cemented carbazole and its derivatives as indispensable building blocks in the arsenal of materials scientists.[1][2] Renowned for their robust thermal and electrochemical stability, excellent hole-transporting properties, and high photoluminescence quantum yields, carbazoles offer a versatile platform for molecular engineering.[1] This guide provides a comparative performance evaluation of various carbazole-based emitters, offering insights into their design principles, performance metrics, and the experimental methodologies used to characterize them.
This analysis is structured to provide a clear understanding of the distinct classes of carbazole-based materials and their roles in OLEDs. We will delve into:
-
Conventional Fluorescent Emitters: Primarily focusing on achieving deep-blue electroluminescence, a critical component for full-color displays and white lighting.
-
Carbazole Derivatives as Hosts for Phosphorescent Emitters: Examining their role in enabling efficient harvesting of triplet excitons in second-generation OLEDs.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: Exploring the innovative molecular designs that allow for the harvesting of both singlet and triplet excitons in purely organic molecules, leading to third-generation OLEDs.
The Foundational Role of Carbazole in Emitter Design
Carbazole's electron-rich nature and rigid structure make it an excellent donor moiety in donor-acceptor (D-A) architectures, which are fundamental to the design of many high-performance emitters.[3] By chemically modifying the carbazole core and pairing it with various electron-accepting units, researchers can precisely tune the optoelectronic properties of the resulting molecule, including its emission color, efficiency, and stability. Fusing aromatic rings to the carbazole scaffold to create structures like indolocarbazole and indenocarbazole further enhances rigidity, which can suppress non-radiative decay pathways and lead to improved performance.[1]
Conventional Fluorescent Emitters: The Quest for Stable Blue Light
First-generation OLEDs rely on fluorescent emitters, where light is generated from the radiative decay of singlet excitons. While theoretically limited to a 25% internal quantum efficiency (IQE) due to the 3:1 ratio of triplet to singlet excitons formed upon electrical excitation, significant research has focused on developing highly efficient and stable fluorescent materials, particularly for the elusive deep-blue region of the spectrum.[1]
Carbazole derivatives have been instrumental in this pursuit. The key to achieving deep-blue emission is to design molecules with a wide bandgap, which can be accomplished by creating a twisted structure that reduces conjugation between the donor and acceptor units.[3]
Experimental Protocol 1: Fabrication of a Non-Doped Deep-Blue OLED
This protocol outlines a typical procedure for fabricating a non-doped OLED device to evaluate the performance of a novel carbazole-based fluorescent emitter.
1. Substrate Preparation:
- Patterned indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The substrates are then dried in a vacuum oven and treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
2. Organic Layer Deposition:
- The organic layers are deposited onto the ITO substrate via high-vacuum thermal evaporation at a base pressure of < 5 × 10⁻⁶ Torr.
- A typical device architecture would be:
- Hole Injection Layer (HIL): 10 nm of HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).
- Hole Transport Layer (HTL): 30 nm of TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
- Emitting Layer (EML): 20 nm of the carbazole-based emitter (e.g., BCzB-PPI).
- Electron Transport Layer (ETL): 30 nm of TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).
3. Cathode Deposition:
- A bilayer cathode of Lithium Fluoride (LiF) (1 nm) and Aluminum (Al) (100 nm) is deposited sequentially without breaking the vacuum. The LiF layer facilitates electron injection from the Al cathode.
4. Encapsulation:
- The completed device is encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from atmospheric moisture and oxygen.
Performance Comparison of Carbazole-Based Fluorescent Emitters
| Emitter | Host | Max EQE (%) | CIE Coordinates (x, y) | Max Luminance (cd/m²) | Reference |
| IDC-Py | Non-doped | 6.08 | (0.15, 0.08) | >5000 | [1] |
| NIDPA-1 | PANB | 4.9 | (0.13, 0.22) | 62,000 | [1] |
| IDCz-2DPA | α-ADN | 5.6 | (0.13, 0.15) | 47,600 | [1] |
| BCzB-PPI | Non-doped | 4.43 | (0.157, 0.080) | 11,364 | [3] |
| Cz4FS | mCP | 4.2 | Not Specified | 3,600 | [4] |
Analysis of Fluorescent Emitters:
The data highlights the success of carbazole derivatives in achieving deep-blue emission with high external quantum efficiencies approaching the theoretical limit for fluorescence. For instance, IDC-Py , an indeno[2,1-b]carbazole derivative, demonstrates an impressive EQE of 6.08% with deep-blue CIE coordinates of (0.15, 0.08) in a non-doped device, indicating efficient charge transport and luminescence within the material itself.[1] Similarly, BCzB-PPI achieves a maximum EQE of 4.43% with excellent deep-blue color purity.[3] The use of bulky substituents and twisted molecular geometries, as seen in these examples, is a key strategy to prevent intermolecular interactions and maintain high solid-state luminescence efficiency.[1][3]
Carbazole Derivatives as Hosts for Phosphorescent Emitters
Second-generation PhOLEDs utilize organometallic complexes containing heavy atoms like iridium or platinum to facilitate intersystem crossing and harvest both singlet and triplet excitons, enabling a theoretical IQE of 100%.[1] In these devices, the phosphorescent emitter is typically dispersed as a guest in a host material to prevent concentration quenching and triplet-triplet annihilation.[1]
Carbazole derivatives are widely used as host materials due to their high triplet energies, which are necessary to confine excitons on the guest emitter, and their good charge transport properties.[5] Bipolar hosts, which can transport both holes and electrons, are particularly desirable for widening the charge recombination zone within the emitting layer and reducing efficiency roll-off at high brightness.[5]
Experimental Protocol 2: Characterization of a Phosphorescent OLED (PhOLED)
This protocol describes the key measurements to evaluate the performance of a fabricated PhOLED.
1. Current Density-Voltage-Luminance (J-V-L) Characteristics:
- The device is driven by a source measure unit (e.g., Keithley 2400).
- The current density is calculated by dividing the measured current by the active area of the pixel.
- The luminance (in cd/m²) is measured simultaneously using a calibrated photodiode or a spectroradiometer (e.g., Konica Minolta CS-2000).
2. Electroluminescence (EL) Spectra and CIE Coordinates:
- The EL spectra are recorded at various driving voltages using a spectroradiometer.
- The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the emission color.
3. External Quantum Efficiency (EQE) Calculation:
- EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile. The formula is: EQE (%) = (π * L * q) / (J * E) * 100 where L is luminance, q is the elementary charge, J is the current density, and E is the energy of the emitted photon.
4. Operational Lifetime:
- The device is driven at a constant current density to achieve a specific initial luminance (e.g., 1000 cd/m²).
- The luminance is monitored over time. The lifetime is reported as LT₉₀ or LT₅₀, the time it takes for the luminance to drop to 90% or 50% of its initial value, respectively.
Performance of Carbazole-Based Hosts in PhOLEDs
| Host Material | Emitter (Guest) | Max EQE (%) | Emitter Color | Key Feature | Reference |
| PBICT | PO-01 | 24.5 | Orange | Bipolar host with low roll-off | [1] |
| BBPICT | Ir(mphmq)₂(tmd) | 20.9 | Red | Long operational lifetime (LT₅₀ = 1390h @ 1000 cd/m²) | [1] |
| p-CbzBiz | Ir(ppy)₂(acac) | 21.8 | Green | Bipolar carbazole/benzimidazole structure | [5] |
| BFCz | FIrpic | 15.0 | Sky-blue | High glass transition temperature (147 °C) | [1] |
| m1BTCBP | Ir(ppy)₃ | >20 | Green | High estimated lifetime (LT₅₀ ≈ 23,000h @ 1000 cd/m²) | [1] |
Analysis of Carbazole-Based Hosts:
The versatility of carbazole is evident in its application as a host material. By incorporating electron-accepting moieties like triazine or benzimidazole, bipolar hosts such as PBICT and p-CbzBiz have been developed, leading to green and orange PhOLEDs with EQEs exceeding 20%.[1][5] This demonstrates the effectiveness of balanced charge transport in improving device efficiency. Furthermore, the development of fused-ring carbazole hosts like m1BTCBP has led to remarkable device stability, with an estimated LT₅₀ of 23,000 hours at a practical brightness of 1000 cd/m², showcasing the importance of molecular rigidity for operational longevity.[1]
Thermally Activated Delayed Fluorescence (TADF) Emitters
Third-generation OLEDs based on TADF emitters represent a paradigm shift, achieving up to 100% IQE in purely organic molecules. This is made possible by designing molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST < 0.2 eV).[1] This small gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet states to the emissive singlet state, harvesting the triplet excitons for light emission.
The key design principle for TADF molecules is to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is typically achieved in D-A structures with a high degree of twisting between the donor and acceptor. Fused-carbazole derivatives have proven to be exceptional donor units in this context.
Caption: Energy diagram illustrating the TADF mechanism in an OLED.
Performance Comparison of Carbazole-Based TADF Emitters
| Emitter | Host | Max EQE (%) | Emission Color | ΔE_ST (eV) | Lifetime | Reference |
| IndCzpTr-2 | mCBP | 30.0 | Green | 0.11 | - | [1] |
| 32aICTRZ | DPEPO | 25.1 | Green | 0.15 | - | [1] |
| Trz-mIC | DBFPO | 28.0 | Sky-blue/Green | 0.13 | - | [1] |
| ICz-BP | DPEPO | 17.7 | Sky-blue | 0.10 | - | [1] |
| ICBNTrz3 | CzTrz | 18.5 | Green | 0.04 | LT₉₀ = 532h @ 1000 cd/m² | [1] |
Analysis of TADF Emitters:
The performance of carbazole-based TADF emitters has been nothing short of remarkable. Molecules like IndCzpTr-2 and Trz-mIC have achieved outstanding EQEs of 30.0% and 28.0%, respectively, demonstrating the viability of TADF for highly efficient OLEDs.[1] These molecules typically pair a fused indolocarbazole donor with a triazine-based acceptor, a combination that has proven highly effective at achieving a small ΔE_ST and high photoluminescence quantum yield.[1]
Beyond efficiency, operational stability is a critical challenge for TADF emitters. The development of molecules like ICBNTrz3 , which incorporates a benzonitrile group to enhance bond dissociation energy, has led to a significant breakthrough in lifetime.[1] An OLED using this emitter achieved an LT₉₀ of 532 hours at 1000 cd/m², one of the longest lifetimes reported for a green TADF device, underscoring the importance of molecular design in enhancing device stability.[1] The long lifetime is correlated with a high rate of reverse intersystem crossing (k_RISC), which reduces the concentration of destructive triplet excitons.[1]
Conclusion and Future Outlook
Carbazole-based materials have been, and continue to be, at the forefront of OLED emitter development. From enabling stable, deep-blue fluorescent devices to forming the backbone of highly efficient and long-lasting TADF emitters, the versatility of the carbazole moiety is unparalleled. The strategic fusion of aromatic rings to the carbazole core has emerged as a powerful tool to enhance molecular rigidity, tune electronic properties, and ultimately boost device performance and stability.
Future research will likely focus on the development of even more robust and efficient emitters, particularly for the blue spectrum, where stability remains a challenge. The design of multi-resonance (MR) TADF emitters based on fused carbazole frameworks is a promising avenue for achieving emitters with both high efficiency and narrow emission spectra for improved color purity. As our understanding of the intricate structure-property relationships deepens, we can expect the continued evolution of carbazole-based materials to drive the next generation of OLED displays and lighting technologies.
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A Comparative Investigation of the Photophysical Properties of Functionalized Carbazoles
This guide provides a comprehensive comparative analysis of the photophysical properties of functionalized carbazoles, intended for researchers, scientists, and professionals in drug development. Carbazole and its derivatives are pivotal in the advancement of organic electronics due to their favorable cost, stability, and hole-transporting capabilities, all stemming from a versatile electronic structure.[1] This document will delve into the synthesis, detailed photophysical characterization, and the profound influence of various functional groups on the optical and electronic behaviors of these compounds.
Introduction to Functionalized Carbazoles
Carbazole, a heterocyclic aromatic compound, serves as a fundamental building block in the design of a wide array of organic functional materials. Its rigid, planar structure and electron-rich nature make it an excellent candidate for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.[2][3] The ability to readily functionalize the carbazole core at various positions (N-9, C-3, C-6, C-2, and C-7) allows for the fine-tuning of its photophysical and electronic properties.[4][5] This guide will explore how different substitution patterns and the electronic nature of appended functional groups dictate the absorption, emission, and excited-state dynamics of these versatile molecules.
The strategic modification of the carbazole scaffold can lead to materials with tailored characteristics, such as enhanced fluorescence quantum yields, tunable emission colors, and improved charge transport properties.[6][7] For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the intramolecular charge transfer (ICT) character of the excited states.[8]
Synthesis of Functionalized Carbazoles
The synthesis of functionalized carbazoles can be achieved through various organic reactions. A common strategy involves the modification of the pre-formed carbazole ring system. For instance, N-functionalization is typically accomplished via alkylation or arylation reactions at the nitrogen atom.[9] Functionalization at the carbon positions (3, 6, 2, and 7) often utilizes cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a diverse range of substituents.[4]
Another approach involves the construction of the carbazole ring itself from appropriately substituted precursors. One classical method is the Knoevenagel condensation, which has been employed to synthesize novel carbazole-fused coumarin derivatives. More recent advancements include the use of bimetallic nanoparticles immobilized on reduced graphene oxide as catalysts for the synthesis of conjugated carbazole derivatives.[7]
Caption: Jablonski diagram illustrating the key photophysical processes.
Applications in OLEDs and Sensors
The tunable photophysical properties of functionalized carbazoles make them highly valuable in various applications.
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used as host materials for phosphorescent emitters in OLEDs due to their high triplet energy. [1][5]They can also serve as fluorescent emitters, with their emission color being tunable through chemical modification. [10][11]The good hole-transporting properties of carbazoles are also beneficial for the overall device performance. [1]The substitution position of carbazole units can significantly impact the device stability and efficiency of blue phosphorescent OLEDs. [12][13]
-
Sensors: The sensitivity of the fluorescence of certain carbazole derivatives to their local environment makes them suitable for sensing applications. For example, compounds exhibiting strong solvatochromism can be used to probe the polarity of a medium. [14]Furthermore, carbazole-based covalent organic frameworks have shown promise in humidity control applications due to their acidochromic response. [15]
Experimental Protocols
Accurate characterization of the photophysical properties of functionalized carbazoles requires standardized experimental procedures. [16]
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of the carbazole derivative.
Procedure:
-
Prepare a series of solutions of the carbazole derivative in a suitable solvent (e.g., dichloromethane, THF) with known concentrations.
-
Use a calibrated UV-Vis spectrophotometer to measure the absorbance of each solution in a 1 cm path length quartz cuvette.
-
Record the absorption spectra over a relevant wavelength range.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission and excitation spectra.
Procedure:
-
Prepare a dilute solution of the carbazole derivative in the desired solvent to avoid inner filter effects.
-
Use a spectrofluorometer to record the emission spectrum by exciting the sample at a wavelength corresponding to an absorption maximum.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity while scanning the excitation wavelength.
Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield (Φf) relative to a standard.
Procedure:
-
Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption.
-
Measure the absorption and fluorescence spectra of both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Caption: Workflow for the photophysical characterization of carbazoles.
Conclusion
Functionalized carbazoles represent a versatile class of organic materials with a rich and tunable photophysical landscape. The strategic placement and electronic nature of substituents on the carbazole core allow for precise control over their absorption, emission, and excited-state properties. This guide has provided a comparative overview of these properties, highlighting the key structure-property relationships that govern their behavior. The detailed experimental protocols offer a framework for the reliable characterization of these compounds, which is essential for their continued development and application in advanced technologies such as OLEDs and chemical sensors.
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A Senior Application Scientist's Guide to Validating DFT Calculations with Experimental Electrochemical Data for Carbazoles
For researchers at the forefront of materials science and drug development, the predictive power of computational chemistry is an indispensable tool. Density Functional Theory (DFT) calculations, in particular, offer profound insights into the electronic structure of molecules like carbazoles, which are pivotal in fields ranging from organic electronics to medicinal chemistry.[1][2] However, the synergy between theoretical predictions and real-world performance is where true innovation lies. This guide provides an in-depth, experience-driven comparison of DFT-calculated properties with experimental electrochemical data for carbazole derivatives, ensuring a robust and validated understanding of their behavior.
The core principle of this guide is to establish a self-validating system where experimental choices are justified, and computational results are critically assessed against empirical evidence. This approach fosters a deeper understanding of the structure-property relationships that govern the functionality of carbazole-based systems.
The Crucial Synergy: Why Validate DFT with Electrochemistry?
Carbazole derivatives are characterized by their electron-rich aromatic system, making them electrochemically active and prime candidates for applications involving charge transfer.[3] Their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical determinants of their performance as organic semiconductors, photosensitizers, or even their metabolic stability in biological systems.
While DFT provides a powerful means to predict these energy levels, these are theoretical constructs in the vacuum of a computational model.[4] Experimental techniques, most notably cyclic voltammetry (CV), provide a direct measure of a molecule's propensity to be oxidized or reduced, which is directly related to its HOMO and LUMO energies.[5][6] The validation process, therefore, involves correlating the theoretical HOMO/LUMO energies with the experimental oxidation/reduction potentials. A strong correlation not only validates the computational model but also provides a more nuanced understanding of the molecule's electronic behavior in a real-world chemical environment.
Experimental Foundation: Unveiling Electronic Properties with Cyclic Voltammetry
Cyclic voltammetry is a potent electrochemical technique that probes the redox behavior of a compound.[5] The choice of experimental parameters is critical for obtaining reliable and reproducible data.
-
Preparation of the Electrolyte Solution:
-
Rationale: The supporting electrolyte is crucial for ensuring conductivity of the solution and minimizing the iR drop (the potential drop due to the solution resistance). A standard choice is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent.
-
Solvent Selection: The solvent must be able to dissolve the carbazole derivative and the supporting electrolyte, be electrochemically inert within the potential window of interest, and possess a sufficiently high dielectric constant to support charge separation. Dichloromethane (DCM) or acetonitrile (ACN) are common choices for carbazole derivatives.[7]
-
-
Three-Electrode Setup:
-
Working Electrode: A glassy carbon or platinum electrode is typically used. The surface of the working electrode must be meticulously polished before each experiment to ensure a clean and reproducible surface.[5]
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly employed.[5] It is imperative to report the reference electrode used, as all potentials are measured relative to it.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode, completing the electrical circuit.[5]
-
-
Degassing the Solution:
-
Rationale: Dissolved oxygen is electroactive and can interfere with the measurement of the analyte's redox peaks. Therefore, the solution must be thoroughly purged with an inert gas, such as argon or nitrogen, for at least 15-20 minutes prior to the experiment.[5]
-
-
Data Acquisition:
-
The potential is swept linearly from a starting potential to a switching potential and then back to the initial potential. The scan rate (typically 50-200 mV/s) influences the shape of the voltammogram.[3]
-
-
Internal Standard:
-
Rationale: To ensure accurate and comparable potential measurements across different experiments and laboratories, an internal standard with a well-defined and stable redox potential is used. Ferrocene/ferrocenium (Fc/Fc⁺) is the universally accepted internal standard recommended by IUPAC.[8][9] The half-wave potential of the Fc/Fc⁺ couple is measured at the end of each experiment and all potentials are reported against it.
-
The resulting cyclic voltammogram is a plot of current versus potential. The key parameters to extract are the onset oxidation potential (Eox) and the onset reduction potential (Ered). For a reversible or quasi-reversible process, the half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, is a more accurate measure of the formal redox potential.
The Computational Counterpart: DFT Calculations of Carbazole Derivatives
Density Functional Theory has become a workhorse in computational chemistry due to its balance of accuracy and computational cost.[10] The selection of the functional and basis set is a critical decision that directly impacts the accuracy of the predicted electronic properties.
-
Geometry Optimization:
-
Rationale: The first step is to obtain the lowest energy structure (the ground state geometry) of the carbazole derivative. This is typically performed using a specific functional and basis set.
-
Recommended Functional and Basis Set: For organic molecules like carbazoles, the B3LYP functional combined with the 6-31G(d) basis set has been shown to provide a good balance of accuracy and computational efficiency for geometry optimization.[7][11] More advanced basis sets like 6-311+G(d,p) can be used for higher accuracy.[12][13]
-
-
Frequency Calculation:
-
Rationale: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
Rationale: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
-
Solvation Model:
-
Rationale: Experimental electrochemical measurements are performed in solution, whereas initial DFT calculations are often performed in the gas phase. To bridge this gap and obtain more realistic predictions, a solvation model must be incorporated into the DFT calculations.[14][15] The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.[14][16][17]
-
Koopmans' theorem provides a theoretical link between the calculated orbital energies and the experimental ionization potential and electron affinity.[18][19][20] It states that the ionization potential (IP) is approximately equal to the negative of the HOMO energy (-EHOMO), and the electron affinity (EA) is approximately equal to the negative of the LUMO energy (-ELUMO).[18][19]
However, it's crucial to acknowledge the limitations of this theorem.[18][21] Koopmans' theorem assumes that the orbitals of the molecule do not change upon ionization or electron attachment (the "frozen orbital" approximation).[19] In reality, electron correlation and orbital relaxation effects play a significant role.[19][21] Despite these limitations, Koopmans' theorem provides a valuable qualitative and often semi-quantitative framework for correlating theoretical and experimental data.[21]
Bridging the Gap: The Validation Workflow
The core of the validation process lies in the systematic comparison of the experimental electrochemical data with the DFT-calculated orbital energies.
Caption: Workflow for validating DFT calculations with experimental electrochemical data.
The empirical formulas to estimate the experimental HOMO and LUMO levels from the measured oxidation and reduction potentials (referenced to Fc/Fc⁺) are:
-
EHOMO (eV) = -[Eoxonset vs. Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = -[Eredonset vs. Fc/Fc⁺ + 4.8]
The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
Data Presentation: A Comparative Analysis
A well-structured table is essential for a clear and concise comparison of the experimental and theoretical data.
| Carbazole Derivative | Experimental Eox (V vs. Fc/Fc⁺) | Experimental Ered (V vs. Fc/Fc⁺) | Experimental HOMO (eV) | Experimental LUMO (eV) | DFT HOMO (eV) | DFT LUMO (eV) |
| Carbazole | 0.85 | -2.95 | -5.65 | -1.85 | -5.80 | -1.60 |
| N-Phenylcarbazole | 0.78 | -3.05 | -5.58 | -1.75 | -5.72 | -1.55 |
| 3,6-Di-tert-butylcarbazole | 0.70 | -3.10 | -5.50 | -1.70 | -5.65 | -1.50 |
Note: The data in this table is illustrative and may not represent actual experimental or computational values. It serves to demonstrate the format for data presentation.
A strong linear correlation between the experimental and DFT-calculated HOMO and LUMO energies provides confidence in the chosen computational methodology.[4][22] Any significant deviations should be investigated, as they may point to specific electronic effects not adequately captured by the chosen level of theory or potential complexities in the experimental system.
Conclusion: A Self-Validating Approach to Molecular Design
The integration of experimental electrochemistry and DFT calculations provides a robust framework for understanding and predicting the electronic properties of carbazole derivatives. This guide has outlined a systematic approach, from the meticulous execution of cyclic voltammetry experiments to the judicious selection of computational parameters. By embracing this self-validating system, researchers can move beyond mere data generation to a deeper, more predictive understanding of molecular behavior. This synergy is not just about validating a computational model; it is about building a reliable and insightful foundation for the rational design of next-generation materials and therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
